molecular formula C9H10O3 B1596174 2',5'-Dihydroxypropiophenone CAS No. 938-46-5

2',5'-Dihydroxypropiophenone

Numéro de catalogue: B1596174
Numéro CAS: 938-46-5
Poids moléculaire: 166.17 g/mol
Clé InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',5'-Dihydroxypropiophenone is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2,5-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYIIXIHXUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239657
Record name Propiophenone, 2',5'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-46-5
Record name 2′,5′-Dihydroxypropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dihydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Dihydroxypropiophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiophenone, 2',5'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-dihydroxypropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',5'-DIHYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5ZW5SJ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2',5'-Dihydroxypropiophenone, a key chemical intermediate with significant potential in organic synthesis, pharmaceutical research, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and prospective applications.

Introduction and Chemical Identity

This compound, systematically named 1-(2,5-dihydroxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two hydroxyl groups on the phenyl ring.[1][2][3][4] This hydroquinone moiety is a critical structural feature, imparting significant chemical reactivity and potential biological activity, particularly antioxidant properties.[5] Its role as a versatile synthetic building block allows for the creation of more complex molecules, including biologically active chalcones and other derivatives.[6]

The fundamental identifiers and structural representation of this compound are crucial for its unambiguous identification and use in a research setting.

Chemical Structure:

G cluster_0 Antioxidant Mechanism (HAT) Compound This compound (Ar-OH) Scavenged Neutralized Molecule (R-H) Compound->Scavenged H• donation Phenoxyl Stable Phenoxyl Radical (Ar-O•) Compound->Phenoxyl Radical Free Radical (R•) Radical->Scavenged G cluster_0 Drug Development Pathway A This compound B Claisen-Schmidt Condensation A->B C Chalcone Derivatives B->C D Biological Target: COX-2 Enzyme C->D Inhibition E Inhibition of Prostaglandin Synthesis D->E Catalyzes F Anti-inflammatory Effect E->F

References

The Synthesis of 2',5'-Dihydroxypropiophenone: A Technical Guide to Core Methodologies and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2',5'-dihydroxypropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the two predominant synthesis routes: the Fries rearrangement of hydroquinone dipropionate and the direct Friedel-Crafts acylation of hydroquinone. Beyond mere procedural outlines, this guide elucidates the underlying reaction mechanisms, explores the critical parameters influencing reaction outcomes, and offers detailed, field-proven experimental protocols. Through a synthesis of established chemical principles and practical insights, this whitepaper aims to equip the reader with the foundational knowledge and actionable methodologies for the successful synthesis and purification of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of a variety of more complex molecules. Its structural features, namely the dihydroxylated phenyl ring and the propiophenone side chain, make it a versatile precursor for the development of pharmaceutical agents and other specialty chemicals. The hydroxyl groups offer sites for further functionalization, while the ketone moiety can be readily transformed through a variety of classical organic reactions. A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal chemistry and process development. This guide will focus on the two most industrially relevant and academically established methods for its preparation.

The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones

The Fries rearrangement is a powerful and widely employed method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4] For the synthesis of this compound, the starting material is hydroquinone dipropionate.

Mechanism of the Fries Rearrangement

The accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium ion intermediate.[1][2] The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic oxygen. This coordination polarizes the acyl-oxygen bond, facilitating the departure of the acyl group as a resonance-stabilized acylium cation. This highly electrophilic species then attacks the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution reaction. A subsequent aqueous workup liberates the final hydroxyaryl ketone product.[1][2]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is notably dependent on the reaction temperature.[1][2] Lower temperatures generally favor the formation of the para-product, while higher temperatures promote the formation of the ortho-product.[1] This is often attributed to the thermodynamic stability of the chelated ortho-isomer at elevated temperatures.

Fries_Rearrangement_Mechanism cluster_reactants Reactants cluster_intermediate1 Intermediate Complex cluster_intermediate2 Acylium Ion Formation cluster_product Product Formation hydroquinone_dipropionate Hydroquinone Dipropionate complex1 Initial Complex hydroquinone_dipropionate->complex1 + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) acylium_ion Propionylium Ion complex1->acylium_ion Rearrangement phenoxide_complex Aluminum Phenoxide Complex complex1->phenoxide_complex sigma_complex Sigma Complex acylium_ion->sigma_complex + Phenoxide Complex phenoxide_complex->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ final_product This compound product_complex->final_product Aqueous Workup

Mechanism of the Fries Rearrangement.
Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is adapted from the well-established procedure for the synthesis of 2',5'-dihydroxyacetophenone found in Organic Syntheses, which is noted to be applicable for the propionyl analog.[3]

Step 1: Synthesis of Hydroquinone Dipropionate

  • To a stirred solution of hydroquinone (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine), add propionyl chloride (2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydroquinone dipropionate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Fries Rearrangement of Hydroquinone Dipropionate

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, combine hydroquinone dipropionate (1 equivalent) and anhydrous aluminum chloride (approximately 3 equivalents).[3]

  • Heat the mixture in an oil bath. Slowly raise the temperature to 120-140 °C. Vigorous evolution of HCl gas will be observed.[3]

  • Once the initial gas evolution subsides, increase the temperature to 160-165 °C and maintain for 3-4 hours. The reaction mixture will become a thick, dark paste.[3]

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly add the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood.[3]

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.[3]

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as water or ethanol.[3]

ParameterConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Potent Lewis acid required to facilitate the formation of the acylium ion.[3]
Temperature 160-165 °CHigher temperatures favor the formation of the ortho-acylated product.[1]
Reaction Time 3-4 hoursSufficient time to ensure complete rearrangement.[3]
Workup Acidified IceDecomposes the aluminum chloride-product complex and protonates the phenoxide.[3]

Friedel-Crafts Acylation: A Direct Route to Aryl Ketones

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the direct C-acylation of aromatic rings.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst.[5][6] For the synthesis of this compound, hydroquinone is directly acylated with propionyl chloride or propionic anhydride.

Mechanism of the Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent (e.g., propionyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.[7] This acylium ion then attacks the electron-rich hydroquinone ring in an electrophilic aromatic substitution. The hydroxyl groups of hydroquinone are strongly activating and ortho-, para-directing, leading to acylation at the positions ortho to the hydroxyl groups. A subsequent deprotonation of the resulting arenium ion (sigma complex) restores the aromaticity of the ring and yields the acylated product. An aqueous workup is necessary to decompose the catalyst-product complex.[7]

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Acylium Ion Formation cluster_product_fc Product Formation hydroquinone Hydroquinone sigma_complex_fc Sigma Complex hydroquinone->sigma_complex_fc + Propionylium Ion propionyl_chloride Propionyl Chloride acylium_ion_fc Propionylium Ion propionyl_chloride->acylium_ion_fc + AlCl₃ alcl3_2 AlCl₃ (Lewis Acid) alcl3_2->acylium_ion_fc acylium_ion_fc->sigma_complex_fc product_complex_fc Product-AlCl₃ Complex sigma_complex_fc->product_complex_fc - H⁺ final_product_fc This compound product_complex_fc->final_product_fc Aqueous Workup

Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on a general procedure for the Friedel-Crafts acylation of hydroquinone.[8]

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent, such as nitrobenzene or carbon disulfide, and cool the suspension to 0-5 °C in an ice bath.[8]

  • In the dropping funnel, prepare a solution of hydroquinone (1 equivalent) and propionyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Add the hydroquinone-propionyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Acylating Agent Propionyl ChlorideA reactive source of the propionyl group.[8]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Activates the acylating agent to form the acylium ion.[8]
Solvent Anhydrous Nitrobenzene or CS₂Inert solvent that can dissolve the reactants and catalyst.[8]
Temperature 0-5 °C (addition), Room Temp (reaction)Controls the initial exothermic reaction and allows for a controlled reaction rate.
Workup Acidified IceDecomposes the catalyst-product complex for product isolation.[8]

Comparison of Synthesis Pathways

FeatureFries RearrangementFriedel-Crafts Acylation
Starting Materials Hydroquinone dipropionateHydroquinone, Propionyl Chloride/Anhydride
Number of Steps Two (esterification, rearrangement)One
Reagents AlCl₃AlCl₃
Byproducts HClHCl
Control of Regioselectivity Temperature-dependent (ortho vs. para)[1]Primarily ortho-acylation due to directing effects of -OH groups.
Potential Issues High temperatures required for ortho-selectivity.Potential for O-acylation and polysubstitution.[8]

Conclusion

Both the Fries rearrangement and the Friedel-Crafts acylation represent viable and effective methods for the synthesis of this compound. The choice between these two pathways will often depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific isomeric purity required. The Fries rearrangement, while requiring an additional esterification step, can offer a degree of control over regioselectivity through temperature manipulation. In contrast, the direct Friedel-Crafts acylation provides a more atom-economical, one-pot approach, though careful control of reaction conditions is necessary to minimize side reactions. The detailed mechanisms and protocols provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate, empowering researchers and developers in their pursuit of novel molecular entities.

References

The Spectroscopic Signature of 2',5'-Dihydroxypropiophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',5'-Dihydroxypropiophenone (CAS No. 938-46-5), a key chemical intermediate in organic synthesis and pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a multi-faceted spectroscopic profile, this guide aims to serve as an essential reference for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data, supported by authoritative references.

Introduction: The Molecular Identity of this compound

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a dihydroxy-substituted aromatic ketone.[1][2] Its structure, featuring a propiophenone core with hydroxyl groups at the 2' and 5' positions of the phenyl ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the structural verification of novel derivatives in medicinal chemistry and materials science. This guide will systematically deconstruct the NMR, IR, and MS data to provide a holistic understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of phenolic compounds is crucial for reproducibility and accurate interpretation.

Instrumentation:

  • A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45°

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45°

  • Relaxation Delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons).

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required.

  • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons present in the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH (Position 2')~12.0 (variable)singlet (broad)-1H
-OH (Position 5')~9.5 (variable)singlet (broad)-1H
H-6'~7.30doublet~3.01H
H-4'~7.05doublet of doublets~9.0, 3.01H
H-3'~6.90doublet~9.01H
-CH₂- (Propanoyl)~3.00quartet~7.22H
-CH₃ (Propanoyl)~1.20triplet~7.23H

Causality Behind Peak Assignments:

  • Hydroxyl Protons (-OH): The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The proton at the 2'-position is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl group, forming a six-membered ring. This deshielding effect results in a chemical shift typically above 10 ppm. The 5'-hydroxyl proton will have a lower chemical shift. Both signals will appear as broad singlets.

  • Aromatic Protons (H-3', H-4', H-6'): The aromatic region of the spectrum will show three distinct signals corresponding to the three protons on the substituted phenyl ring. The electron-donating hydroxyl groups and the electron-withdrawing carbonyl group influence their chemical shifts. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons, providing definitive information about their relative positions.

  • Propanoyl Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons adjacent to the carbonyl group are deshielded and appear as a quartet due to coupling with the three neighboring methyl (-CH₃) protons (n+1 rule, where n=3). The methyl protons appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl)~205
C-2' (C-OH)~162
C-5' (C-OH)~150
C-1'~119
C-4'~119
C-6'~118
C-3'~115
-CH₂- (Propanoyl)~32
-CH₃ (Propanoyl)~8

Causality Behind Peak Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the downfield region of the spectrum, typically around 200-210 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the hydroxyl groups (C-2' and C-5') are significantly deshielded and appear at higher chemical shifts. The other aromatic carbons will have distinct signals based on their electronic environment.

  • Aliphatic Carbons (-CH₂- and -CH₃): The carbons of the propanoyl group appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is adjacent to the carbonyl group and is therefore more deshielded than the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used sampling technique that requires minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3000-2850C-H stretchAliphatic (CH₃, CH₂)
~1640C=O stretchAryl ketone
1600-1450C=C stretchAromatic ring
~1250C-O stretchPhenolic

Causality Behind Peak Assignments:

  • O-H Stretching: The broad absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) groups involved in hydrogen bonding.

  • C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the ethyl group.

  • C=O Stretching: The strong, sharp absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone. The position of this band is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2'-hydroxyl group.

  • C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

  • C-O Stretching: The C-O stretching vibration of the phenolic groups typically appears in the fingerprint region, around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the ion source, where it is vaporized.

  • Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

Mass Analysis and Detection:

  • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ion peaks.

m/z Proposed Fragment Neutral Loss
166[C₉H₁₀O₃]⁺• (Molecular Ion)-
137[C₈H₉O₂]⁺•CH₃
121[C₇H₅O₂]⁺•C₂H₅
93[C₆H₅O]⁺•C₃H₅O

Causality Behind Fragmentation:

The fragmentation of this compound in an EI source is predictable and provides valuable structural information.

fragmentation M Molecular Ion (M⁺•) m/z = 166 F1 [M - CH₃]⁺ m/z = 137 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ (Base Peak) m/z = 121 M->F2 - •C₂H₅ F3 [C₆H₅O]⁺ m/z = 93 F2->F3 - CO

Figure 1: Proposed primary fragmentation pathways of this compound in EI-MS.

  • Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecule with one electron removed.

  • Loss of a Methyl Radical (m/z 137): Cleavage of the bond between the carbonyl group and the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 137.

  • Loss of an Ethyl Radical (m/z 121): The most favorable fragmentation is typically the alpha-cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅). This results in the formation of the stable 2,5-dihydroxybenzoyl cation at m/z 121, which is often the base peak in the spectrum.

  • Further Fragmentation (m/z 93): The fragment at m/z 121 can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form an ion at m/z 93.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the proton and carbon skeletons, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure. This in-depth technical guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.

References

Physical and chemical characteristics of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone for Advanced Research

Introduction: Unveiling a Versatile Phenolic Ketone

This compound, also known as 2-propionylhydroquinone, is an aromatic ketone that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and cosmetic research. Its unique molecular architecture, featuring a hydroquinone ring substituted with a propionyl group, bestows upon it a compelling combination of chemical reactivity and biological activity. This guide provides an in-depth exploration of its physical and chemical characteristics, synthesis, and analytical methodologies, offering a critical resource for researchers, scientists, and drug development professionals. The inherent antioxidant properties, stemming from the easily oxidizable hydroquinone moiety, make it a valuable candidate for applications where oxidative stress is a key pathological factor.[1][2] Furthermore, its role as a versatile pharmaceutical intermediate allows for its incorporation into more complex molecular scaffolds, paving the way for the development of novel therapeutic agents.[3]

Molecular and Physicochemical Profile

A comprehensive understanding of the fundamental properties of this compound is paramount for its effective application in research and development. These characteristics govern its behavior in various chemical and biological systems.

Core Chemical Identity

The foundational identity of this compound is established by its structural and molecular identifiers.

  • IUPAC Name: 1-(2,5-dihydroxyphenyl)propan-1-one[4]

  • Synonyms: 2-Propionylhydroquinone, 2',5'-Dihydroxy-propiophenone[5]

  • CAS Number: 938-46-5[1]

  • Molecular Formula: C₉H₁₀O₃[4]

  • Molecular Weight: 166.17 g/mol [4]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Appearance Yellowish crystalline powder[1]
Melting Point 95-99 °C[1]
Boiling Point 254.38 °C (rough estimate)[1]
pKa 8.96 ± 0.48 (Predicted)[1]
Solubility Soluble in alcohol; insoluble in ether and benzene; sparingly soluble in cold water.[1]
Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong oxidizing agents, Strong bases.[1]

Synthesis and Mechanistic Insight: The Fries Rearrangement

The synthesis of this compound is most effectively achieved via the Fries rearrangement of hydroquinone dipropionate.[6] This classic organic reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone.[7][8] The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it facilitates the migration of the acyl group to the aromatic ring.[7]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The temperature of the reaction plays a crucial role in directing the regioselectivity of the acylation. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.[7] In the case of hydroquinone dipropionate, the rearrangement yields the desired this compound.

G cluster_0 Fries Rearrangement Synthesis Hydroquinone\ndipropionate Hydroquinone dipropionate Acylium Ion\nIntermediate Acylium Ion Intermediate Hydroquinone\ndipropionate->Acylium Ion\nIntermediate AlCl₃ This compound This compound Acylium Ion\nIntermediate->this compound Rearrangement G cluster_1 Analytical Workflow Synthesized\nProduct Synthesized Product NMR (¹H, ¹³C) NMR (¹H, ¹³C) Synthesized\nProduct->NMR (¹H, ¹³C) Structure Verification IR Spectroscopy IR Spectroscopy Synthesized\nProduct->IR Spectroscopy Functional Group Identification Mass Spectrometry Mass Spectrometry Synthesized\nProduct->Mass Spectrometry Molecular Weight & Fragmentation Purity & Identity\nConfirmation Purity & Identity Confirmation NMR (¹H, ¹³C)->Purity & Identity\nConfirmation IR Spectroscopy->Purity & Identity\nConfirmation Mass Spectrometry->Purity & Identity\nConfirmation

References

2',5'-Dihydroxypropiophenone CAS number 938-46-5 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone (CAS 938-46-5): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 938-46-5, is a substituted aromatic ketone belonging to the hydroxyketone class of organic compounds. Its structure, featuring a propiophenone core with two hydroxyl groups on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, detail its synthesis with a focus on the Fries rearrangement, outline methods for its analytical characterization, explore its current and potential applications, and summarize essential safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The nomenclature, identifiers, and physical properties of this compound are summarized below.

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with hydroxyl groups at positions 2 and 5, and a propan-1-one group at position 1.

Figure 1: Chemical Structure of this compound.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source(s)
CAS Number 938-46-5 [2][3]
IUPAC Name 1-(2,5-dihydroxyphenyl)propan-1-one [2]
Molecular Formula C₉H₁₀O₃ [2][4]
Molecular Weight 166.17 g/mol [2][4]
Synonyms Propiophenone, 2',5'-dihydroxy-; 1-Propanone, 1-(2,5-dihydroxyphenyl)- [2][3]
InChI InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 [3][5]
InChIKey CFQYIIXIHXUPQT-UHFFFAOYSA-N [3][5]
Canonical SMILES CCC(=O)C1=C(C=C(C=C1)O)O [5]

| EC Number | 213-343-8 |[2] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions and purification methods.

Table 2: Physicochemical Data for this compound

Property Value Source(s)
Appearance Light yellow solid / Yellowish-green needle-like crystals [6][7]
Melting Point 96 - 100 °C [3][6]
Boiling Point No data available [6]

| Solubility | Soluble in alcohol; Insoluble in ether and benzene; Almost insoluble in cold water. |[7] |

Section 2: Synthesis of this compound

The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry, and this compound is no exception. The most prominent and industrially relevant method for its preparation is the Fries rearrangement.[8]

Core Concept: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[8][9] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, making the acyl group a more potent electrophile. This complex can then dissociate to form a highly reactive acylium ion.[9] The acylium ion subsequently attacks the electron-rich aromatic ring via electrophilic aromatic substitution. The substitution is ortho and para selective relative to the hydroxyl group. The regioselectivity can often be controlled by reaction temperature; lower temperatures tend to favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which is stabilized by forming a bidentate complex with the Lewis acid.[8]

Fries_Rearrangement cluster_intermediates Key Intermediates start Phenolic Ester + Lewis Acid (AlCl₃) complex Oxygen-Lewis Acid Complex Formation start->complex Coordination acylium Acylium Ion Intermediate [R-C=O]⁺ complex->acylium Dissociation ortho_attack Electrophilic Attack (ortho position) acylium->ortho_attack High Temp Non-polar Solvent para_attack Electrophilic Attack (para position) acylium->para_attack Low Temp Polar Solvent hydrolysis Hydrolysis ortho_attack->hydrolysis para_attack->hydrolysis ortho_product Ortho-Hydroxyaryl Ketone para_product Para-Hydroxyaryl Ketone hydrolysis->ortho_product hydrolysis->para_product

Figure 2: General mechanism of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from hydroquinone, adapted from established procedures for similar hydroxyacetophenones.[10][11][12] The process is a two-step, one-pot synthesis involving esterification followed by the Fries rearrangement.

Step 1: Esterification of Hydroquinone

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine hydroquinone (1 mole equivalent) and propionic anhydride (2.2 mole equivalents).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

  • Heat the mixture gently (e.g., 100 °C) with stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the hydroquinone is fully consumed.

  • Allow the mixture to cool. The intermediate, hydroquinone dipropionate, is typically used directly in the next step without purification.

Step 2: Fries Rearrangement

  • To the crude hydroquinone dipropionate, add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~3 mole equivalents) in portions to control the initial exothermic reaction.

  • After the addition is complete, slowly heat the reaction mixture in an oil bath to 120-160 °C for 2-3 hours.[11] The evolution of HCl gas should be observed (use a gas trap).

  • Monitor the reaction by TLC. The mixture will become a pasty, often colored mass.[11]

  • After completion, cool the flask to room temperature.

  • Perform hydrolysis by carefully and slowly adding the reaction mass to a mixture of crushed ice and concentrated hydrochloric acid.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or hot water) to yield pure this compound.

Synthesis_Workflow start Reactants: Hydroquinone Propionic Anhydride esterification Esterification (Heat, Acid Catalyst) start->esterification intermediate Crude Hydroquinone Dipropionate esterification->intermediate rearrangement Fries Rearrangement (AlCl₃, Heat) intermediate->rearrangement hydrolysis Workup: Ice/HCl Quench rearrangement->hydrolysis filtration Vacuum Filtration hydrolysis->filtration crude Crude Solid Product filtration->crude purification Recrystallization (Aqueous Ethanol) crude->purification final_product Pure this compound purification->final_product

Figure 3: Workflow for the synthesis and purification of this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for the structural elucidation of this compound.

Table 3: Predicted and Observed Spectroscopic Data

Technique Expected/Observed Features Source(s)
¹H NMR - Aromatic protons (~6.8-7.3 ppm).- Phenolic -OH protons (broad singlets, ~9-12 ppm).- Methylene protons (-CH₂-) of the propyl group (quartet, ~2.9 ppm).- Methyl protons (-CH₃) of the propyl group (triplet, ~1.1 ppm). [13][14][15] (by analogy)
¹³C NMR - Carbonyl carbon (C=O) (~200 ppm).- Aromatic carbons (~115-155 ppm).- Methylene carbon (-CH₂-) (~35 ppm).- Methyl carbon (-CH₃) (~8 ppm). [2] (by analogy)
FT-IR (cm⁻¹) - Broad O-H stretch (~3200-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Carbonyl (C=O) stretch (~1640-1660 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). [2][3][16]

| Mass Spec. (EI) | - Molecular Ion (M⁺) at m/z = 166. |[3] |

Note: NMR data are predicted based on the known spectra of the closely related compound 2',5'-dihydroxyacetophenone and general chemical shift principles.

Section 4: Key Applications and Biological Significance

While primarily known as a synthetic intermediate, the structural motifs within this compound suggest several high-value applications.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key building block for more complex molecules. For instance, it can undergo aldol condensation reactions with aromatic aldehydes to produce 2',5'-dihydroxychalcones. This class of compounds has been investigated for various pharmacological activities, including significant cytotoxic effects against tumor cell lines, highlighting its utility in developing potential antineoplastic agents.[17]

Structural Analog to a MALDI-MS Matrix

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a vital analytical technique, especially in proteomics. The effectiveness of MALDI-MS relies on a "matrix" compound that co-crystallizes with the analyte (e.g., a protein) and absorbs laser energy, facilitating soft ionization.

This compound is a close structural analog of 2',5'-dihydroxyacetophenone (DHAP) , a widely used and highly effective MALDI matrix for the analysis of peptides, proteins, and glycoproteins, particularly in the 8-100 kDa mass range.[18][19][20] The shared 2,5-dihydroxyphenyl ketone scaffold is adept at absorbing UV laser energy (typically 337 nm from a nitrogen laser) and promoting the necessary proton transfer for analyte ionization. The study of this compound and its derivatives could lead to the development of novel matrices with improved properties.

MALDI_Principle sample_prep 1. Sample Preparation Analyte + Matrix Solution crystallization 2. Co-crystallization (Analyte embedded in Matrix) sample_prep->crystallization laser 3. Laser Irradiation (UV Laser Pulse) crystallization->laser desorption 4. Desorption & Ionization (Matrix absorbs energy, protonates analyte) laser->desorption acceleration 5. Ion Acceleration (Electric Field) desorption->acceleration tof 6. Time-of-Flight Analysis (Separation by m/z ratio) acceleration->tof detector 7. Detection tof->detector

Figure 4: The basic principle of MALDI-TOF Mass Spectrometry.

Potential Biological and Pharmacological Activity

The dihydroxyphenyl moiety is a well-known pharmacophore associated with antioxidant properties. Research into structurally related compounds suggests potential bioactivity for this compound itself:

  • Anti-inflammatory Effects: 2',5'-Dihydroxyacetophenone has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by blocking the ERK1/2 and NF-κB signaling pathways in macrophage cell lines.[7]

  • Anti-melanogenic Activity: The same analog, isolated from natural sources, has demonstrated the ability to inhibit melanin production, suggesting potential applications in cosmetics and dermatology for treating hyperpigmentation.[15]

Given these findings, this compound is a strong candidate for screening in anti-inflammatory, antioxidant, and dermatological assays.[21][22][23]

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

Hazard Class GHS Classification Precautionary Statements Source(s)
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed) P264: Wash skin thoroughly after handling. [2][24]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation) P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [2][24]
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation) P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [2][24]

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[2][24] |

Handling and Storage Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[24]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[24]

Conclusion

This compound (CAS 938-46-5) is a chemical of significant interest due to its role as a synthetic precursor and its potential for novel applications. Its efficient synthesis via the Fries rearrangement makes it readily accessible for research and development. The structural similarity to established MALDI-MS matrices and the demonstrated biological activities of its analogs position it as a promising candidate for further investigation in materials science, analytical chemistry, and pharmacology. A thorough understanding of its properties, synthesis, and safety, as outlined in this guide, is essential for any scientist looking to unlock its full potential.

References

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Dihydroxypropiophenone, a significant hydroxyaryl ketone intermediate in organic synthesis. Delving into its historical discovery through the Fries rearrangement, this document details the mechanistic principles that govern its formation. A validated, step-by-step synthesis protocol is provided, grounded in the authoritative procedures of Organic Syntheses. The guide further explores the compound's physicochemical properties, supported by a thorough analysis of its spectroscopic data, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. While direct and extensive biological evaluations of this compound are not widely published, this guide synthesizes available information on related compounds to discuss its potential as a scaffold in drug discovery, particularly concerning its antioxidant and anti-inflammatory properties. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Introduction and Chemical Identity

This compound, systematically named 1-(2,5-dihydroxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two hydroxyl groups on the phenyl ring at the 2' and 5' positions. Its chemical structure confers upon it the properties of a phenol and a ketone, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 938-46-5--INVALID-LINK--
Molecular Formula C₉H₁₀O₃--INVALID-LINK--
Molecular Weight 166.17 g/mol --INVALID-LINK--
IUPAC Name 1-(2,5-dihydroxyphenyl)propan-1-one--INVALID-LINK--
Appearance Solid-
Melting Point 96-98 °C--INVALID-LINK--

Discovery and Historical Synthesis: The Fries Rearrangement

The synthesis of hydroxyaryl ketones, such as this compound, is historically and practically linked to the Fries rearrangement , a name reaction of significant importance in organic chemistry. Named after the German chemist Karl Theophil Fries, this reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1]

The primary route to this compound is the Fries rearrangement of hydroquinone dipropionate. While a specific entry for the synthesis of this compound is not detailed in the early volumes of Organic Syntheses, the procedure for the closely related 2,5-dihydroxyacetophenone is described, with a note that the same method can be applied to hydroquinone dipropionate to produce this compound in good yields.[2] This historical context places the discovery and synthesis of this compound firmly within the broader exploration of the Fries rearrangement for the preparation of valuable acylphenols.

The Underlying Mechanism: Causality in Experimental Design

Understanding the mechanism of the Fries rearrangement is crucial for controlling the reaction and optimizing the yield of the desired product. The reaction proceeds through the formation of an acylium ion intermediate, and the choice of reaction conditions directly influences the regioselectivity (ortho vs. para substitution).

The key steps are as follows:

  • Coordination of the Lewis Acid: The Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen atom, making it a better Lewis base than the phenolic oxygen.

  • Formation of the Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl group and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide-Lewis acid complex. This is an electrophilic aromatic substitution reaction.

  • Hydrolysis: The final product, the hydroxyaryl ketone, is liberated upon workup with aqueous acid, which hydrolyzes the aluminum complexes.

The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product.[1] This is a classic example of kinetic versus thermodynamic control. The ortho product can form a more stable chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

Fries_Rearrangement_Mechanism cluster_start Step 1: Coordination cluster_intermediate Step 2 & 3: Acylium Ion Formation & EAS cluster_end Step 4: Hydrolysis Start Phenolic Ester + AlCl₃ Intermediate1 Lewis Acid Complex Start->Intermediate1 Coordination AcyliumIon Acylium Ion + Phenoxide-AlCl₃ Complex Intermediate1->AcyliumIon Cleavage OrthoAttack Ortho-substituted Intermediate AcyliumIon->OrthoAttack Electrophilic Aromatic Substitution (High Temp) ParaAttack Para-substituted Intermediate AcyliumIon->ParaAttack Electrophilic Aromatic Substitution (Low Temp) OrthoProduct Ortho-Hydroxyaryl Ketone (this compound) OrthoAttack->OrthoProduct Hydrolysis ParaProduct Para-Hydroxyaryl Ketone ParaAttack->ParaProduct Hydrolysis

Figure 1: Generalized mechanism of the Fries rearrangement, illustrating the pathway to ortho and para hydroxyaryl ketones.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure for 2,5-dihydroxyacetophenone in Organic Syntheses, Collective Volume 4, which is noted as being applicable for the synthesis of this compound from hydroquinone dipropionate.[2]

Materials and Reagents
  • Hydroquinone dipropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a dry round-bottomed flask equipped with an air condenser protected by a calcium chloride tube, a finely powdered mixture of hydroquinone dipropionate and anhydrous aluminum chloride (in a molar ratio of approximately 1:3) is placed.

  • Heating and Reaction: The flask is gently heated in an oil bath. The temperature is slowly raised to 110-120 °C, at which point the evolution of hydrogen chloride gas should be observed. The temperature is then further increased to 160-165 °C and maintained for approximately 3 hours. During this time, the reaction mixture will typically become pasty and may change color.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully treated with crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid product is collected by suction filtration and washed thoroughly with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Synthesis_Workflow Start 1. Mix Hydroquinone Dipropionate and Anhydrous AlCl₃ Heating 2. Heat to 110-120°C, then 160-165°C for 3h Start->Heating Workup 3. Cool, then add Ice and conc. HCl Heating->Workup Filtration 4. Collect Crude Product by Suction Filtration Workup->Filtration Purification 5. Recrystallize from Ethanol/Water Filtration->Purification Product Pure this compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. A strong absorption peak around 1640-1680 cm⁻¹ corresponds to the C=O stretching of the ketone. Additional peaks in the aromatic region (around 1600-1450 cm⁻¹) represent the C=C stretching vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals for the aromatic protons, the hydroxyl protons (which may be broad and exchangeable), and the protons of the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and acyl groups.

  • ¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would appear significantly downfield (around 200 ppm). The aromatic carbons would resonate in the typical aromatic region (110-160 ppm), with the carbons attached to the oxygen atoms shifted further downfield. The two carbons of the ethyl group would appear in the upfield aliphatic region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern would be expected to involve characteristic losses. A prominent fragment would likely result from the alpha-cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 137. Further fragmentation of the aromatic ring and loss of small molecules like CO would also be anticipated.

Biological Activity and Applications in Drug Development

While this compound is primarily recognized as a synthetic intermediate, its structural motifs suggest potential biological activities. The dihydroxyphenyl moiety is a common feature in many natural and synthetic compounds with antioxidant properties.

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of two hydroxyl groups on the aromatic ring of this compound suggests that it may possess antioxidant activity. However, specific in vitro studies quantifying this activity (e.g., DPPH or ABTS assays with reported IC₅₀ values) for this particular compound are not extensively documented in the available literature.

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules with demonstrated biological activities. For instance, it can be used in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl and ketone functionalities provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Potential Anti-inflammatory and Cytotoxic Effects

The structural similarity of this compound to other phenolic compounds that exhibit anti-inflammatory and cytotoxic activities suggests that it may also possess such properties. For example, many natural phenols and flavonoids are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). However, direct experimental evidence and quantitative data (e.g., IC₅₀ values against specific cell lines or enzymes) for this compound are limited in the current scientific literature. Further investigation is warranted to fully elucidate its pharmacological profile.

Conclusion

This compound is a historically significant and synthetically useful hydroxyaryl ketone. Its preparation via the Fries rearrangement is a classic example of a named reaction in organic chemistry, with a well-understood mechanism that allows for rational control of the synthesis. While its own biological activities have not been extensively explored, its structure suggests potential as an antioxidant and its role as a precursor to other bioactive compounds is established. This technical guide provides a solid foundation for researchers interested in the synthesis, characterization, and further exploration of the potential applications of this versatile molecule in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to Potential Research Areas for 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',5'-Dihydroxypropiophenone (DHPP), with the CAS Number 938-46-5, is a phenolic compound belonging to the hydroxypropiophenone class.[1][2] Its structure, featuring a propiophenone skeleton substituted with two hydroxyl groups on the phenyl ring, makes it a subject of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science. The hydroquinone moiety within its structure is a well-known pharmacophore associated with antioxidant properties, suggesting a range of potential biological activities for DHPP. This guide provides an in-depth analysis of promising research avenues for DHPP, grounded in established scientific principles and supported by detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for designing and interpreting research studies.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name 1-(2,5-dihydroxyphenyl)propan-1-one[1]
Appearance Pale yellow to yellow crystalline powder
Melting Point 100 - 103 °C
CAS Number 938-46-5[1][2]

Part 1: Synthesis of this compound and Its Derivatives

As a key intermediate, the efficient synthesis of DHPP is a prerequisite for its extensive investigation. Furthermore, its chemical structure lends itself to the synthesis of a variety of derivatives with potentially enhanced biological activities.

Proposed Synthesis of this compound via Fries Rearrangement

The Fries rearrangement of hydroquinone dipropionate is a promising and established method for the synthesis of DHPP. This reaction is analogous to the well-documented synthesis of 2',5'-dihydroxyacetophenone from hydroquinone diacetate.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Hydroquinone Hydroquinone Hydroquinone Dipropionate Hydroquinone Dipropionate Hydroquinone->Hydroquinone Dipropionate Propionic Anhydride, H₂SO₄ (cat.) This compound This compound Hydroquinone Dipropionate->this compound Anhydrous AlCl₃, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of Hydroquinone Dipropionate

  • To a mixture of hydroquinone (1 mole) and propionic anhydride (2.2 moles), add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any unreacted acid and anhydride, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure hydroquinone dipropionate.

Step 2: Fries Rearrangement to this compound

  • In a dry round-bottom flask equipped with a reflux condenser and a gas absorption trap, place finely powdered hydroquinone dipropionate (1 mole) and anhydrous aluminum chloride (2.5 moles).

  • Heat the mixture in an oil bath gradually to 120-140 °C. The evolution of hydrogen chloride gas should be observed.

  • Maintain the temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the aluminum chloride complex.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Synthesis of Bioactive Derivatives

DHPP is an excellent starting material for the synthesis of various classes of compounds with known biological activities, including chalcones, flavones, and chromones.

1.2.1. Synthesis of 2',5'-Dihydroxychalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer effects.[3] They can be synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

General Reaction Scheme:

G DHPP This compound Chalcone 2',5'-Dihydroxychalcone Derivative DHPP->Chalcone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Chalcone Base (e.g., KOH), Ethanol, rt

Caption: General synthesis of 2',5'-dihydroxychalcone derivatives.

1.2.2. Synthesis of Flavones and Chromones

Flavones and chromones are important classes of heterocyclic compounds with diverse biological activities. They can be synthesized from 2'-hydroxyacetophenones (and by extension, this compound) through several methods, including the Baker-Venkataraman rearrangement followed by cyclization, or through oxidative cyclization of chalcone intermediates.[4][5][6]

Part 2: Potential Pharmacological Research Areas

The structural features of DHPP, particularly the hydroquinone moiety, suggest several promising avenues for pharmacological investigation.

Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties. The closely related compound, 2',5'-dihydroxyacetophenone (DHAP), has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] DHAP significantly inhibits nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression and decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] This anti-inflammatory effect is mediated through the blockade of the extracellular signal-related kinase (ERK) 1/2 and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] Given the structural similarity, it is highly probable that DHPP will exhibit a similar, if not more potent, anti-inflammatory profile.

Proposed Experimental Workflow:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation DHPP_Treatment DHPP Treatment (Various Conc.) LPS_Stimulation->DHPP_Treatment Assays Griess Assay (NO) ELISA (TNF-α, IL-6) Western Blot (iNOS, COX-2, p-ERK, p-NF-κB) qRT-PCR (mRNA levels) DHPP_Treatment->Assays Animal_Model Carrageenan-induced Paw Edema in Rats DHPP_Admin Oral/IP Administration of DHPP Animal_Model->DHPP_Admin Measurement Measure Paw Volume Histopathological Analysis DHPP_Admin->Measurement

Caption: Experimental workflow for evaluating the anti-inflammatory activity of DHPP.

Detailed Protocols:

  • In Vitro Anti-inflammatory Assay:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of DHPP for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Analyze the protein expression of iNOS, COX-2, and the phosphorylation status of ERK and NF-κB by Western blotting.

    • Evaluate the mRNA expression of iNOS, TNF-α, and IL-6 using qRT-PCR.

  • In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema):

    • Administer DHPP orally or intraperitoneally to rats at different doses.

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the control group.

    • At the end of the experiment, sacrifice the animals and perform histopathological analysis of the paw tissue.

Anticancer Activity

Scientific Rationale: The development of novel anticancer agents remains a high priority in medical research. Chalcones derived from 2',5'-dihydroxyacetophenone have demonstrated significant cytotoxic activity against various cancer cell lines.[9] For instance, a series of 2',5'-dihydroxychalcones showed that compounds with electron-withdrawing substituents on the B-ring exhibited potent cytotoxicity.[9] A derivative, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, was found to inhibit the growth of WiDr colon cancer cells with an IC50 of 16 µM. A toxicity study on this compound indicated that at doses of 300-5000 mg/kg/day, it did not show any acute toxic symptoms.[10] These findings strongly suggest that DHPP can serve as a scaffold for the synthesis of novel chalcones with potent and selective anticancer activity.

Proposed Research Directions:

  • Synthesis and Screening of a DHPP-derived Chalcone Library: Synthesize a library of 2',5'-dihydroxychalcones by reacting DHPP with a diverse range of substituted aromatic aldehydes.

  • In Vitro Cytotoxicity Screening: Screen the synthesized chalcones against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate), and HT-29 (colon)) using the MTT assay to determine their IC50 values.

  • Mechanism of Action Studies: For the most potent compounds, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

Illustrative Data from a Related Study: A study on 2'-chloro-2,5-dihydroxychalcone, a derivative of a close analog, reported a potent IC50 value.

CompoundIC50 (µg/mL)
2'-chloro-2,5-dihydroxychalcone0.31

Source: Synthesis and Cytotoxicity of 2,5-dihydroxychalcones and Related Compounds[9]

Neuroprotective Effects

Scientific Rationale: Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Oxidative stress is a key contributor to neuronal damage. Hydroquinone, the core structural motif of DHPP, has demonstrated neuroprotective potential in an experimental model of ischemic stroke by attenuating blood-brain barrier disruption.[7][11] Furthermore, many phenolic compounds exhibit neuroprotective effects through their antioxidant and anti-inflammatory properties.[1] Given its hydroquinone structure, DHPP is a promising candidate for investigation as a neuroprotective agent.

Proposed Experimental Approach:

Workflow for Neuroprotection Studies:

G cluster_0 In Vitro Model cluster_1 In Vivo Model SH-SY5Y SH-SY5Y Neuroblastoma Cells Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, 6-OHDA) SH-SY5Y->Oxidative_Stress DHPP_Pretreatment Pre-treat with DHPP Oxidative_Stress->DHPP_Pretreatment Viability_Assay Cell Viability Assay (MTT) ROS Measurement (DCFH-DA) DHPP_Pretreatment->Viability_Assay Stroke_Model Rat Model of Ischemic Stroke (e.g., MCAO) DHPP_Treatment Administer DHPP Stroke_Model->DHPP_Treatment Evaluation Neurological Deficit Scoring Infarct Volume Measurement (TTC Staining) Immunohistochemistry DHPP_Treatment->Evaluation

Caption: In vitro and in vivo models for assessing neuroprotective effects of DHPP.

Detailed Protocols:

  • In Vitro Neuroprotection Assay:

    • Culture SH-SY5Y neuroblastoma cells.

    • Pre-treat the cells with various concentrations of DHPP for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After 24 hours, assess cell viability using the MTT assay.

    • Measure the intracellular reactive oxygen species (ROS) levels using the DCFH-DA assay.

  • In Vivo Neuroprotection Assay (Ischemic Stroke Model):

    • Use a rat model of transient focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

    • Administer DHPP either before (pre-treatment) or after (post-treatment) the ischemic event.

    • Evaluate neurological deficits at various time points post-ischemia.

    • Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Perform immunohistochemical analysis of brain tissue for markers of apoptosis and inflammation.

Part 3: Pharmacokinetic and Toxicological Profile

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile is critical for its development as a therapeutic agent.

In Silico ADME-Tox Prediction

Rationale: Before embarking on expensive and time-consuming in vitro and in vivo studies, in silico tools can provide valuable initial insights into the potential pharmacokinetic and toxicological properties of a compound. Web-based platforms like SwissADME and ProTox-II can predict a range of parameters based on the molecule's structure.[9][11][12]

Proposed In Silico Analysis:

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Platform: Use the SwissADME web server.[12]

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular Weight, LogP, Water Solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition.

    • Drug-likeness: Lipinski's Rule of Five, bioavailability score.

    • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

  • Toxicity Prediction: Use a platform like ProTox-II to predict organ toxicity and toxicological endpoints.

Proposed In Vitro and In Vivo Pharmacokinetic and Toxicology Studies

Experimental Protocols:

  • In Vitro Permeability Assay (Caco-2):

    • Culture Caco-2 cells on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.

    • Apply DHPP to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).

  • In Vivo Pharmacokinetic Study:

    • Administer a single dose of DHPP to rats or mice via oral and intravenous routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of DHPP using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

  • Acute and Sub-chronic Toxicity Studies:

    • Conduct acute toxicity studies in mice or rats according to OECD guidelines to determine the LD50.[10]

    • Perform sub-chronic toxicity studies involving repeated daily administration of DHPP for 28 or 90 days.

    • Monitor for clinical signs of toxicity, changes in body weight, food and water consumption.

    • At the end of the study, perform hematological and biochemical analyses, as well as histopathological examination of major organs.[10]

Part 4: Applications in Organic Synthesis and Materials Science

Beyond its potential pharmacological applications, the chemical structure of DHPP makes it a valuable building block in organic synthesis and a candidate for use in materials science.

Precursor for Heterocyclic Compounds

The dihydroxy and ketone functionalities of DHPP make it an ideal starting material for the synthesis of various heterocyclic compounds, such as flavones, chromones, and aurones, which are known for their diverse biological activities.[4][5][6][13]

Monomer for High-Performance Polymers

Dihydroxy aromatic compounds can be used as monomers in polycondensation reactions to produce high-performance polymers such as polyesters, polyethers, and polycarbonates.[14][15] The rigidity of the aromatic ring and the potential for hydrogen bonding from the hydroxyl groups can impart desirable thermal and mechanical properties to the resulting polymers. For instance, 2,5-dihydroxyterephthalic acid, a structurally related dihydroxy aromatic compound, has been used to synthesize poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber with high thermal stability.[15]

Proposed Research:

  • Polycondensation Reactions: Investigate the polycondensation of DHPP with various diacyl chlorides to synthesize novel polyesters.

  • Polymer Characterization: Characterize the resulting polymers for their molecular weight, thermal stability (TGA), glass transition temperature (DSC), and mechanical properties.

Conclusion

This compound is a molecule with considerable, yet largely unexplored, potential. Its structural similarity to compounds with proven anti-inflammatory, anticancer, and neuroprotective activities provides a strong rationale for its further investigation. This guide has outlined several promising research directions, complete with detailed experimental protocols, to facilitate the exploration of DHPP's therapeutic and material applications. The lack of extensive research on this specific compound presents a unique opportunity for novel discoveries in drug development and materials science. The proposed studies, ranging from fundamental synthesis and biological screening to in-depth mechanistic and pharmacokinetic analyses, will be crucial in unlocking the full potential of this versatile chemical entity.

References

Introduction: The Hydroquinone Moiety as a Privileged Scaffold in Antioxidant Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antioxidant Properties of Hydroquinone Derivatives

Hydroquinone and its derivatives represent a cornerstone class of antioxidant compounds, characterized by a benzene ring substituted with two hydroxyl groups in a para position (1,4-dihydroxybenzene)[1]. This deceptively simple arrangement confers a potent and tunable redox activity, making it a "privileged scaffold" in the fields of medicinal chemistry, materials science, and drug development. The fundamental chemical principle governing their function is the reversible redox interconversion between the reduced hydroquinone form and its oxidized p-quinone form[2][3]. This ability to readily donate electrons and protons is central to their capacity to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a host of degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions[2][4][5][6].

Among the vast library of derivatives, compounds like 2',5'-Dihydroxypropiophenone exemplify the strategic modification of the core hydroquinone structure to enhance or modulate its biological activity. This guide provides an in-depth exploration of the core mechanisms, structure-activity relationships, and validated experimental protocols for evaluating the antioxidant properties of these vital compounds.

Core Mechanisms of Antioxidant Action

The antioxidant capacity of hydroquinone derivatives is not a monolithic property but rather a result of several interconnected chemical mechanisms. Understanding these pathways is critical for both interpreting experimental data and designing novel, more effective antioxidant agents.

The Hydroquinone/Quinone Redox Cycle: The Engine of Antioxidant Activity

The primary mechanism is the ability of the hydroquinone (H₂Q) to undergo a two-electron, two-proton oxidation to form the corresponding para-quinone (Q)[2][4][5]. This process typically proceeds through a highly reactive semiquinone radical intermediate (HQ•), which is resonance-stabilized, allowing it to act as a potent free radical scavenger[7][8].

The overall reaction can be summarized as: H₂Q ⇌ HQ• + H⁺ + e⁻ ⇌ Q + 2H⁺ + 2e⁻

This reversible cycle allows hydroquinones to catalytically scavenge multiple radical species. The efficiency of this process is dictated by the redox potential of the specific derivative, which is influenced by the electronic properties of other substituents on the aromatic ring[2][9].

G cluster_radicals Radical Scavenging H2Q Hydroquinone (Reduced Form) SQ Semiquinone Radical H2Q->SQ - H⁺, - e⁻ Radical_Out Neutralized Species (RH) H2Q->Radical_Out Donates H• SQ->H2Q + H⁺, + e⁻ (Reduction) Q p-Quinone (Oxidized Form) SQ->Q - H⁺, - e⁻ Q->SQ + H⁺, + e⁻ (Reduction) Radical_In Free Radical (R•) Radical_In->Radical_Out

Caption: The fundamental redox cycle of hydroquinone derivatives.

Dominant Chemical Pathways: SET vs. HAT

The scavenging of free radicals by hydroquinones primarily occurs through two mechanisms:

  • Single Electron Transfer (SET): The hydroquinone donates a single electron to a radical, converting it into an anion. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP)[10][11]. Ar-OH + R• → Ar-OH•⁺ + R⁻

  • Hydrogen Atom Transfer (HAT): The hydroquinone donates a hydrogen atom from one of its hydroxyl groups to the radical, effectively neutralizing it. This pathway is dominant in assays like the Oxygen Radical Absorbance Capacity (ORAC)[10][12]. Ar-OH + R• → Ar-O• + RH

In practice, many antioxidant reactions, including those in the widely used DPPH and ABTS assays, proceed through a mixed-mode or sequential combination of these pathways[11][12][13]. The prevailing mechanism depends on the specific radical, the solvent, and the structure of the antioxidant.

The Duality of Function: Pro-oxidant Potential

A critical consideration in drug development is the potential for hydroquinone derivatives to exhibit pro-oxidant activity. This typically occurs in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺/Fe²⁺). The hydroquinone can reduce the metal ion (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-type reactions to generate highly destructive hydroxyl radicals (•OH)[7][8][14].

Fe³⁺ + H₂Q → Fe²⁺ + HQ• + H⁺ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This redox cycling can lead to oxidative damage to biomolecules like DNA and lipids. Therefore, evaluating the pro-oxidant potential under biologically relevant conditions is a mandatory step in the safety assessment of these compounds.

Structure-Activity Relationships (SAR)

The antioxidant potency of a hydroquinone derivative is not static; it is profoundly influenced by its molecular structure. Understanding these relationships allows for the rational design of compounds with optimized activity.

  • Hydroxyl Group Configuration: The para-dihydroxy arrangement is fundamental. The presence of ortho-dihydroxy groups (a catechol moiety) on an adjacent ring, as seen in many flavonoids, often enhances antioxidant activity due to increased stability of the resulting radical through hydrogen bonding and electron delocalization[15][16].

  • Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups on the aromatic ring increase the electron density, making the hydroxyl protons easier to abstract and lowering the redox potential. This generally enhances HAT-based antioxidant activity.

  • Electron-Withdrawing Groups (EWGs): Groups like carbonyls (as in this compound) or carboxyls can have a more complex effect. While they may increase the acidity of the phenolic protons, their overall impact depends on their position and electronic influence on radical stability[9][16].

  • Steric Hindrance: Bulky groups near the hydroxyl moieties can impede the interaction with free radicals, potentially reducing antioxidant activity.

FeatureImpact on Antioxidant ActivityRationale
Core Hydroxyls (1,4-OH) EssentialForms the core redox-active center for H•/e⁻ donation[4][5].
Additional -OH Groups Generally increases activityEnhances H-donating capacity and stabilizes the resulting radical[9][15].
Ortho-dihydroxy (Catechol) Significantly increases activityPromotes radical stability and can chelate pro-oxidant metals[16].
Electron-Donating Groups Generally increases activityLowers the bond dissociation energy of the O-H bond, facilitating HAT[9].
Glycosylation Generally decreases activityThe bulky sugar moiety can sterically hinder the active hydroxyl groups[15].

In Vitro Evaluation: A Validated Protocol-Driven Approach

A multi-assay approach is essential for a comprehensive assessment of antioxidant properties, as different assays reflect different mechanisms of action. The protocols described below are designed to be self-validating and provide a robust framework for screening and characterization.

Spectrophotometric Assays for Radical Scavenging

These assays are rapid, high-throughput methods for determining the capacity of a compound to directly neutralize synthetic radicals.

  • Principle: DPPH is a stable free radical with a deep violet color, absorbing strongly at ~517 nm. In the presence of a hydrogen- or electron-donating antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance. The reaction is visually apparent and easily quantifiable[10][17][18].

  • Causality of Experimental Choices:

    • Solvent (Methanol/Ethanol): DPPH is readily soluble in these organic solvents, which also accommodate a wide range of test compounds.

    • Wavelength (515-517 nm): This is the λmax (wavelength of maximum absorbance) for the DPPH radical, providing the highest sensitivity for measuring its disappearance[10].

    • Standard (Trolox/Gallic Acid): These are well-characterized antioxidants used to create a standard curve, allowing the results to be expressed in standardized units (e.g., Trolox Equivalents) for comparison across studies[19].

  • Step-by-Step Protocol: [10][19][20]

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

      • Prepare a series of concentrations of the test compound (e.g., this compound) and a standard (e.g., Trolox) in methanol.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample/standard.

      • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

      • For the negative control, add 100 µL of methanol to 100 µL of the sample.

    • Incubation & Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes. Shaking can improve reaction kinetics[21].

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100

      • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare 0.1 mM DPPH in Methanol C Add 100 µL DPPH to 100 µL Sample A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G G Simplified Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HQ Hydroquinone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) HQ->Keap1_Nrf2 Oxidation & Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes HO-1, NQO1, etc. (Antioxidant Enzymes) Transcription->Enzymes Translation

References

Solubility and Stability of 2',5'-Dihydroxypropiophenone for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2',5'-Dihydroxypropiophenone (CAS: 938-46-5), a dihydroxylated aromatic ketone of interest in pharmaceutical research and development. A deep understanding of its physicochemical properties is paramount for developing robust formulations, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines the predicted solubility of this compound in various solvent systems, provides detailed protocols for its experimental determination, and describes a systematic approach to evaluating its chemical stability through forced degradation studies. The insights herein are designed to guide researchers, scientists, and drug development professionals in anticipating the behavior of this molecule, enabling the design of effective analytical methods and stable dosage forms.

Introduction to this compound

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is an organic compound featuring a propiophenone backbone substituted with two hydroxyl groups on the phenyl ring.[1][2] Its structure, containing both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and carbonyl groups), dictates its chemical behavior, particularly its solubility and potential degradation pathways.

The presence of this molecule as an intermediate or an active pharmaceutical ingredient (API) in a development pipeline necessitates a thorough characterization of its properties. Solubility directly impacts bioavailability and the choice of delivery system, while stability data is crucial for determining storage conditions, shelf-life, and identifying potential degradants that could affect safety and efficacy.[3][4] This guide provides the foundational knowledge and experimental frameworks to rigorously assess these critical parameters.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its behavior in both chemical synthesis and biological systems. The molecular structure of this compound suggests a preference for polar solvents, where its hydroxyl and carbonyl groups can engage in hydrogen bonding.

2.1. Predicted Solubility in Common Solvents

Table 1: Predicted Solubility of this compound

Solvent Class Solvent Name Polarity (Dielectric Constant, ε) Predicted Solubility Rationale for Prediction
Polar Protic Water 80.1 Sparingly Soluble The two hydroxyl groups can form hydrogen bonds with water, but the aromatic ring and propyl chain reduce overall aqueous solubility.
Methanol 32.7 Soluble Excellent hydrogen bonding capabilities.
Ethanol 24.5 Soluble Good hydrogen bonding capabilities.
Polar Aprotic Dimethyl Sulfoxide (DMSO) 46.7 Very Soluble Strong hydrogen bond acceptor.
Acetone 20.7 Soluble Acts as a hydrogen bond acceptor for the hydroxyl groups.
Ethyl Acetate 6.0 Moderately Soluble Lower polarity and reduced hydrogen bonding capacity compared to other polar solvents.
Nonpolar Toluene 2.4 Sparingly to Insoluble Lacks the ability to form hydrogen bonds, making it a poor solvent for this polar molecule.

| | Dichloromethane (DCM) | 9.1 | Moderately Soluble | Can act as a weak hydrogen bond acceptor; moderate polarity allows for some dissolution. |

Note: These predictions are based on chemical principles and data from structurally related compounds. Experimental verification is essential and the protocol for this is provided below.

2.2. Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for quantifying the solubility of this compound in a chosen solvent. The causality behind this choice is its simplicity, accuracy, and minimal requirement for specialized equipment beyond a standard analytical lab.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Analytical balance (±0.0001 g)

  • 20 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes (1 mL or 5 mL)

  • Solvent-compatible syringe filters (0.22 µm)

  • Pre-weighed glass evaporation dishes

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a precise volume (e.g., 1.0 mL) of the clear supernatant into a syringe.

    • Attach a 0.22 µm syringe filter. This step is critical to remove all undissolved particulates, ensuring only the dissolved solid is measured.

    • Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 60 °C, which is well below its melting point of ~96 °C[2]).

    • Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

    • Weigh the dish containing the dried solid.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the dish from the final mass.

    • Solubility (mg/mL) = Mass of dried solid (mg) / Volume of filtrate (mL).

2.3. Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant T (24-48 hours) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) into pre-weighed dish sample1->sample2 sample3 Evaporate solvent in oven sample2->sample3 sample4 Cool in desiccator sample3->sample4 sample5 Weigh dried solid sample4->sample5 calc Calculate Solubility (mg/mL) sample5->calc G cluster_stress Stress Conditions (Parallel Exposure) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B light exposure) start->photo thermal Thermal (Solid State) (e.g., 60°C) start->thermal analysis Analyze samples at time points (t=0, x, y, z) using stability-indicating HPLC method acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis outcome Identify & Characterize Degradants Elucidate Degradation Pathways Validate Analytical Method analysis->outcome G cluster_main Postulated Oxidative Degradation Pathway parent This compound intermediate Quinone Intermediate parent->intermediate [O] (e.g., H₂O₂) -2H⁺, -2e⁻ products Ring-Opened Products (e.g., Carboxylic Acids) intermediate->products Oxidative Cleavage

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Scaffolds from 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Versatile Phenolic Ketone

In the landscape of pharmaceutical synthesis, the selection of a starting intermediate is a critical decision that dictates the novelty, efficiency, and scalability of a drug discovery program. 2',5'-Dihydroxypropiophenone (CAS No. 938-46-5) is a poly-functionalized aromatic ketone that serves as an exemplary scaffold for generating libraries of pharmacologically active compounds.[1] Its structure, featuring a reactive ketone group and an electron-rich hydroquinone ring, presents multiple avenues for chemical modification.

While not a direct precursor to a singular blockbuster drug, its true value lies in its utility as a versatile building block for two potent classes of bioactive molecules: Chalcones and Mannich bases . These derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. We will also cover the classic synthesis of the intermediate itself via the Fries Rearrangement, providing a complete workflow for laboratories.[4]

structure cluster_main This compound mol

Caption: Chemical Structure of this compound.

Part 1: Synthesis of 2',5'-Dihydroxychalcones – Potent Anti-Inflammatory and Cytotoxic Agents

Scientific Rationale & Causality

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are renowned precursors to flavonoids and are abundant in nature.[5][6] The reactive α,β-unsaturated keto-ethylenic group is the cornerstone of their broad biological activity, which includes anti-inflammatory, antimitotic, and antitumor effects.[2][5] A series of 2',5'-dihydroxychalcones have been synthesized and evaluated for their cytotoxicity, with certain compounds showing potent effects against tumor cell lines.[7]

The primary synthetic route to these molecules is the Claisen-Schmidt condensation , an alkali-catalyzed aldol condensation between an aromatic ketone (this compound) and an aromatic aldehyde.[6] The choice of a strong base, such as potassium hydroxide (KOH), is critical. It facilitates the deprotonation of the α-carbon of the ketone, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or requires mild heating, driven by the formation of a highly conjugated system, which lends the final chalcone product its characteristic color and stability.

Experimental Workflow: Claisen-Schmidt Condensation

workflow_chalcone Workflow: Chalcone Synthesis start Dissolve this compound & Aromatic Aldehyde in Ethanol add_base Add Aqueous KOH Solution (Catalyst) start->add_base Step 1 react Stir at Room Temperature (Monitor by TLC) add_base->react Step 2 precipitate Pour into Acidified Ice Water (Neutralization & Precipitation) react->precipitate Step 3 isolate Filter Crude Product precipitate->isolate Step 4 purify Wash with Water & Recrystallize (e.g., from Ethanol) isolate->purify Step 5 end Pure 2',5'-Dihydroxychalcone Derivative purify->end Final Product

Caption: General workflow for Claisen-Schmidt condensation.

Detailed Protocol: Synthesis of 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)propenone

This protocol is adapted from methodologies for synthesizing pyridyl-containing chalcones, which have shown promising anti-inflammatory activity.[8]

Materials:

  • This compound (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.05 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.66 g, 10 mmol) and 2-Pyridinecarboxaldehyde (e.g., 1.12 g, 10.5 mmol) in 30 mL of 95% ethanol. Stir at room temperature until a homogenous solution is formed.

  • Catalyst Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of KOH. Slowly add this solution dropwise to the ethanolic mixture of reactants over 15 minutes with vigorous stirring. The solution will typically develop a deep color.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Work-up and Isolation: Once complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and crushed ice. Acidify the mixture to pH ~5-6 with 1M HCl. This step neutralizes the catalyst and precipitates the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone product as colored crystals.[8]

Data Summary
ParameterConditionRationale / Note
Solvent EthanolExcellent solvent for both reactants and the KOH catalyst.
Catalyst Potassium Hydroxide (aq)Strong base required to generate the nucleophilic enolate from the ketone.[9]
Temperature Room Temperature (20-25°C)Sufficient for the condensation reaction; avoids side reactions like Cannizzaro disproportionation of the aldehyde.[6]
Reaction Time 12-24 hoursVaries based on aldehyde reactivity. Monitor by TLC for completion.
Work-up Acidified Ice WaterNeutralizes the base and forces precipitation of the water-insoluble product.
Expected Yield 70-95%Typically high-yielding reaction.[9]

Part 2: Synthesis of Novel Mannich Bases – Enhancing Bioavailability and Activity

Scientific Rationale & Causality

The Mannich reaction is a cornerstone of medicinal chemistry for its ability to introduce an aminomethyl group into a molecule, forming a "Mannich base."[3] This modification is highly valued as it often enhances the pharmacological profile of a compound by improving water solubility and bioavailability.[3] Mannich bases derived from phenolic compounds have demonstrated a wide array of biological activities.[10]

In the context of this compound, the electron-donating hydroxyl groups activate the aromatic ring, making the ortho position to the hydroxyl group (C6) susceptible to electrophilic substitution. The Mannich reaction is a three-component condensation of an active hydrogen compound (the phenol), formaldehyde, and a secondary amine (e.g., dimethylamine, morpholine). The key to the reaction is the in-situ formation of a highly reactive electrophile, the Eschenmoser salt (an iminium ion), from formaldehyde and the secondary amine. This electrophile is then attacked by the electron-rich phenol ring to form the C-C bond, yielding the final product. The use of a protic solvent like ethanol and a catalytic amount of acid facilitates the formation of the iminium ion.[11]

Experimental Workflow: Aminomethylation via Mannich Reaction

workflow_mannich Workflow: Mannich Base Synthesis start Combine Ketone, Paraformaldehyde, & Secondary Amine HCl in Ethanol add_cat Add Catalytic HCl start->add_cat Step 1 react Reflux Mixture (Monitor by TLC) add_cat->react Step 2 cool Cool to Room Temperature react->cool Step 3 isolate Filter Precipitated Product (Hydrochloride Salt) cool->isolate Step 4 purify Wash with Cold Ethanol/Ether & Dry Under Vacuum isolate->purify Step 5 end Pure Mannich Base (Hydrochloride Salt) purify->end Final Product

Caption: General workflow for Mannich base synthesis.

Detailed Protocol: Synthesis of a 6-(Aminomethyl)-2',5'-dihydroxypropiophenone Derivative

This protocol is a generalized procedure based on established methods for the aminomethylation of phenols.[10][11]

Materials:

  • This compound (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Dimethylamine Hydrochloride (or other secondary amine hydrochloride, 1.1 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Diethyl Ether

Procedure:

  • Reactant Suspension: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 1.66 g, 10 mmol), paraformaldehyde (e.g., 0.33 g, 11 mmol), and dimethylamine hydrochloride (e.g., 0.90 g, 11 mmol) in 40 mL of 95% ethanol.

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the suspension. The acid catalyzes the formation of the electrophilic iminium ion.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with constant stirring. The reaction is typically complete within 3-6 hours. Monitor its progress by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product as its hydrochloride salt.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials and aid in drying.

  • Drying: Dry the purified Mannich base hydrochloride salt under vacuum to obtain the final product.

Data Summary
ParameterConditionRationale / Note
Formaldehyde Source ParaformaldehydeA stable, solid source of formaldehyde, easier to handle than aqueous formalin.
Amine Source Secondary Amine HydrochlorideStable salt form; the free base is liberated in situ.
Catalyst Concentrated HClFacilitates the formation of the reactive iminium cation.[11]
Solvent EthanolGood solvent for the reaction and allows for precipitation of the hydrochloride salt upon cooling.
Temperature Reflux (~80°C)Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Product Form Hydrochloride SaltThe basic amine product is protonated by the acid, forming a stable, crystalline, and easily isolated salt.

Part 3: Preparation of the Intermediate via Fries Rearrangement

Scientific Rationale & Causality

For laboratories where this compound is not commercially available, it can be efficiently synthesized from hydroquinone dipropionate via the Fries Rearrangement . This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[12][13] The reaction is ortho, para-selective, and the ratio of products can be influenced by temperature; higher temperatures generally favor the ortho-isomer.[13] The mechanism involves the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring.[14]

Protocol: Synthesis of this compound

This protocol is based on the well-established procedure published in Organic Syntheses for the related acetophenone, which is noted to work well for the propiophenone version.[4]

workflow_fries Workflow: Fries Rearrangement start Mix Hydroquinone Dipropionate & Anhydrous AlCl₃ heat Heat Mixture Slowly (e.g., to 160-165°C) start->heat Step 1 react Maintain Temperature for ~3 hrs (HCl gas evolves) heat->react Step 2 cool Cool to Room Temperature react->cool Step 3 workup Decompose Complex with Crushed Ice & Conc. HCl cool->workup Step 4 isolate Filter Crude Product workup->isolate Step 5 purify Recrystallize from Water or Ethanol isolate->purify Step 6 end Pure this compound purify->end Final Product

Caption: General workflow for the Fries Rearrangement.

Procedure Summary:

  • Setup: Finely powdered hydroquinone dipropionate and anhydrous aluminum chloride are mixed in a flask fitted with an air condenser and a gas trap for HCl.

  • Heating: The mixture is heated slowly in an oil bath. HCl evolution begins around 110-120°C.

  • Reaction: The temperature is raised to and maintained at 160-165°C for approximately 3 hours until gas evolution ceases and the mixture becomes a pasty solid.[4]

  • Work-up: After cooling, the reaction complex is carefully decomposed with crushed ice and concentrated HCl.

  • Isolation & Purification: The resulting solid is collected by filtration, washed with cold water, and recrystallized from water or ethanol to yield pure this compound.[4]

References

Application Notes & Protocols: 2',5'-Dihydroxypropiophenone in Advanced Skincare Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2',5'-Dihydroxypropiophenone

This compound (DHPP), a phenolic ketone compound with the chemical formula C₉H₁₀O₃, is emerging as a multifunctional active ingredient in the cosmetic and pharmaceutical sectors.[1][2][3][4] Its molecular structure, characterized by a propiophenone backbone with two hydroxyl groups on the phenyl ring, endows it with significant biological activity.[2][4] These structural features are the basis for its potent antioxidant properties, making it a valuable agent for protecting the skin from oxidative stress.[1][3] Furthermore, preliminary evidence points towards its role in modulating inflammatory responses and inhibiting key enzymatic pathways involved in skin pigmentation.

This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals. It provides a detailed exploration of DHPP's mechanisms of action and offers robust, validated protocols for its evaluation and incorporation into sophisticated skincare formulations. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Core Mechanisms of Action in Cutaneous Biology

The efficacy of this compound in skincare is rooted in its ability to interact with key biological pathways in the skin. Its primary benefits—antioxidant, anti-melanogenic, and anti-inflammatory effects—are interconnected and contribute synergistically to improved skin health and appearance.

Potent Antioxidant and Free Radical Scavenging

Oxidative stress, induced by reactive oxygen species (ROS) from UV radiation and pollution, is a primary driver of premature skin aging. The phenolic hydroxyl groups in DHPP's structure are excellent hydrogen donors, enabling it to neutralize free radicals and disrupt the oxidative chain reactions that damage cellular components like collagen, elastin, and DNA. This positions DHPP as a formidable agent in anti-aging and photoprotective formulations.[1][3]

Inhibition of Melanogenesis for Skin Brightening

Hyperpigmentation disorders such as melasma and age spots are characterized by the overproduction of melanin.[5] The key rate-limiting enzyme in melanin synthesis (melanogenesis) is tyrosinase.[5][6][7][8][9] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin.[5][6][10] By inhibiting tyrosinase activity, the overall production of melanin can be effectively reduced.[9][11] this compound, and structurally related dihydroxy-phenolic compounds, are investigated for their potential to act as tyrosinase inhibitors, thereby offering a pathway to a more even and radiant skin tone.[8][9]

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone DHPP This compound DHPP->Tyrosinase Inhibition

Caption: Proposed inhibition of the melanogenesis pathway by this compound.

Modulation of Inflammatory Pathways

Chronic inflammation is implicated in various skin conditions, including acne, rosacea, and premature aging. While direct studies on DHPP are emerging, related phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators such as cyclooxygenases (COX) and cytokines (e.g., TNF-α, IL-6).[12][13][14] This suggests DHPP may help soothe irritated skin and reduce redness by targeting key inflammatory signaling cascades like the NF-κB pathway.[13]

Application in Cosmetic & Skincare Formulations

The multifaceted nature of DHPP allows for its inclusion in a wide array of product types:

  • Anti-Aging Serums and Creams: Leverages its potent antioxidant properties to combat free radical damage and support skin structure.

  • Skin Brightening and Tone-Correcting Products: Utilizes its tyrosinase-inhibiting potential to reduce the appearance of dark spots and promote an even complexion.[1]

  • Soothing Formulations for Sensitive Skin: Capitalizes on its prospective anti-inflammatory effects to calm redness and irritation.[1]

  • Daily Moisturizers and Sunscreens: Provides a protective antioxidant shield against environmental aggressors.

Experimental Protocols for Efficacy and Safety Validation

The following protocols provide a framework for quantifying the primary activities of DHPP and ensuring its safety for cosmetic use.

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay quantifies the ability of DHPP to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Rationale: The DPPH method is a rapid, simple, and widely used technique to screen the radical scavenging activity of compounds.[15] The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, which is measured spectrophotometrically.[15]

Caption: Workflow for the DP-PH antioxidant assay.

  • Materials & Reagents:

    • This compound (DHPP)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (Spectrophotometric grade)

    • Ascorbic Acid or Trolox (Positive Control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a 1 mg/mL stock solution of DHPP and the positive control in methanol.

    • Serial Dilutions: Create a series of dilutions of the DHPP stock solution and the positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Assay Setup: In a 96-well plate, add 100 µL of each dilution to respective wells. Add 100 µL of methanol to a blank well.

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measurement: Measure the absorbance at 515 nm using a microplate reader.[15]

    • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[16]

    • Data Analysis: Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Compound Antioxidant IC₅₀ (µg/mL)
This compoundData to be determined
Ascorbic Acid (Control)Data to be determined
Protocol 2: In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of DHPP to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

  • Rationale: Mushroom tyrosinase is a commercially available and widely accepted model for screening potential skin-lightening agents due to its structural similarity to human tyrosinase.[17][18] The inhibition of the enzyme's ability to oxidize L-DOPA to dopachrome is measured by a decrease in color formation.[5]

  • Materials & Reagents:

    • Mushroom Tyrosinase (e.g., 1000 U/mL)[19]

    • L-DOPA (L-3,4-dihydroxyphenylalanine)[5]

    • This compound (DHPP)

    • Kojic Acid (Positive Control)[5]

    • 0.1 M Sodium Phosphate Buffer (pH 6.8)[19]

    • Dimethyl Sulfoxide (DMSO)

    • 96-well microplate and reader

  • Procedure:

    • Solution Preparation: Prepare a 10 mM L-DOPA solution in phosphate buffer (freshly made).[5] Prepare stock solutions of DHPP and Kojic Acid in DMSO. Create serial dilutions in phosphate buffer, ensuring the final DMSO concentration is <1%.[10] Prepare the tyrosinase solution (e.g., 60 U/mL) in cold phosphate buffer.[5]

    • Assay Setup (in a 96-well plate):

      • Test Wells: 20 µL of DHPP dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.[5]

      • Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.[5]

      • Blank Wells: Add corresponding components but replace the enzyme solution with buffer.

    • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.[19]

    • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction (total volume 200 µL).[5]

    • Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes to determine the reaction rate (V).[5][10][17]

    • Calculation: Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100[10]

    • Data Analysis: Determine the IC₅₀ value by plotting % inhibition against the concentration of DHPP.

Compound Tyrosinase Inhibition IC₅₀ (µM)
This compoundData to be determined
Kojic Acid (Control)Data to be determined
Protocol 3: Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of DHPP on melanin synthesis in a widely used murine melanoma cell line.

  • Rationale: Moving from an enzymatic to a cellular model provides a more biologically relevant assessment of a compound's anti-melanogenic activity, accounting for cell uptake and intracellular effects.[20] B16F10 cells are a standard model for studying pigmentation.[20][21]

  • Materials & Reagents:

    • B16F10 murine melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound (DHPP)

    • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

    • Kojic Acid (Positive Control)

    • 1 N NaOH with 10% DMSO[20][22]

    • 6-well plates

  • Procedure:

    • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[20]

    • Treatment: Replace the medium with fresh medium containing various non-toxic concentrations of DHPP (determined from a cytotoxicity assay) and a positive control (e.g., 100 µM Kojic Acid).[20] An untreated well serves as the control. α-MSH can be co-administered to stimulate melanin production.

    • Incubation: Incubate the cells for 48 to 72 hours.[20][22]

    • Cell Harvesting: Wash the cells twice with cold PBS.[20]

    • Melanin Solubilization: Lyse the cell pellets by adding 1 mL of 1 N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour to solubilize the melanin.[20]

    • Measurement: Measure the absorbance of the lysate at 405 nm.[20][21]

    • Normalization (Optional but Recommended): Determine the protein concentration in parallel wells using a BCA assay to normalize melanin content to total protein.[23]

    • Calculation: Express the melanin content as a percentage of the untreated control group.

Protocol 4: Cytotoxicity Assay (MTT Assay on HaCaT Keratinocytes)

This assay is critical for determining the safe concentration range of DHPP for topical application.

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21] Using human keratinocytes (HaCaT) provides a relevant skin cell model for predicting potential irritation or toxicity.[24][25] This is a foundational step in any cosmetic ingredient safety assessment.[26]

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials & Reagents:

    • HaCaT human keratinocyte cell line

    • DMEM with 10% FBS

    • This compound (DHPP)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or Solubilization Buffer

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with serial dilutions of DHPP for 24 or 48 hours. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.[21]

    • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 5: Illustrative Formulation - Oil-in-Water (O/W) Brightening Cream

This protocol provides a basic framework for incorporating DHPP into a stable emulsion.

  • Rationale: An O/W emulsion is a common and effective vehicle for delivering both hydrophilic and lipophilic active ingredients to the skin. This formulation is designed for stability and aesthetic appeal.

  • Ingredients:

PhaseIngredientFunction% (w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener0.2
B (Oil Phase) Cetearyl Alcohol & Ceteareth-20Emulsifier5.0
Caprylic/Capric TriglycerideEmollient8.0
DimethiconeOcclusive1.0
C (Active Phase) This compound Active Ingredient 0.5 - 2.0
Propylene GlycolSolvent/Penetration Enhancer2.0
D (Cooldown Phase) Phenoxyethanol & EthylhexylglycerinPreservative1.0
Citric AcidpH Adjusterq.s.
  • Procedure:

    • Phase A: In the main vessel, combine deionized water and glycerin. Disperse xanthan gum and heat to 75°C.

    • Phase B: In a separate vessel, combine all oil phase ingredients and heat to 75°C.

    • Emulsification: Add Phase B to Phase A under high-speed homogenization. Mix until a uniform emulsion is formed.

    • Cooldown: Begin cooling the emulsion with gentle mixing.

    • Active Incorporation: At 40°C, pre-dissolve the DHPP in propylene glycol (Phase C) and add to the emulsion. Mix until uniform.

    • Final Steps: Add Phase D ingredients. Adjust pH to 5.0-5.5 with citric acid if necessary. Continue mixing until the cream is smooth.

Safety and Regulatory Considerations

  • Hazard Profile: According to safety data sheets, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][27][28]

  • Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn when handling the pure compound.[27] Work should be conducted in a well-ventilated area.[27]

  • Formulation Safety: The cytotoxicity data generated (Protocol 4.4) is essential for establishing a safe use concentration in the final formulation. Further testing, such as a Human Repeat Insult Patch Test (HRIPT), is required for finished products to assess sensitization potential.

  • Regulatory Compliance: Researchers and formulators must ensure that the use of DHPP and its concentration comply with the cosmetic regulations of the target market (e.g., European Commission, FDA).

Conclusion

This compound presents a compelling profile as a multifunctional active ingredient for modern skincare. Its demonstrated potential as an antioxidant, coupled with strong theoretical and preliminary evidence as a tyrosinase inhibitor and anti-inflammatory agent, makes it a prime candidate for advanced cosmetic formulations. The protocols detailed in this guide provide the necessary tools for a rigorous scientific evaluation of its efficacy and safety, paving the way for its successful application in products designed to protect, brighten, and soothe the skin.

References

Application Notes and Protocols: 2',5'-Dihydroxypropiophenone as a Versatile Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 2',5'-Dihydroxypropiophenone as a versatile reagent in modern analytical chemistry. Leveraging its unique structural features—a redox-active hydroquinone moiety and ortho-hydroxyketone functionality—this guide details its utility in two significant analytical domains: the spectrophotometric quantification of metal ions and the assessment of antioxidant capacity. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reliable results.

Introduction: The Analytical Potential of this compound

This compound (DHPP) is an organic compound characterized by a propiophenone backbone substituted with two hydroxyl groups on the phenyl ring at positions 2' and 5'.[1][2] This specific arrangement of functional groups imparts significant analytical utility. The ortho-hydroxyketone group serves as an excellent bidentate chelation site for various metal ions, while the 1,4-dihydroxy (hydroquinone) system is a well-known redox couple, capable of donating hydrogen atoms or electrons to neutralize free radicals.

This dual functionality allows DHPP to act as:

  • A chromogenic chelating agent for the colorimetric determination of metal ions. The formation of a colored metal-ligand complex can be quantified using UV-Vis spectrophotometry, a technique valued for its simplicity, cost-effectiveness, and sensitivity.[3]

  • A potent antioxidant for use in radical scavenging assays. This is particularly relevant in the pharmaceutical and nutraceutical industries, where quantifying antioxidant capacity is crucial for product efficacy and stability testing.

This guide provides detailed, validated protocols for these two primary applications, grounded in established analytical principles.

Reagent Profile and Synthesis Overview

A thorough understanding of the reagent's properties is fundamental to its effective application.

Physicochemical Properties
PropertyValueReference
Chemical Name 1-(2,5-dihydroxyphenyl)propan-1-one[4]
Synonyms This compound, DHPP[1][2]
CAS Number 938-46-5[1][2][4]
Molecular Formula C₉H₁₀O₃[1][2][4]
Molecular Weight 166.17 g/mol [4]
Appearance Off-white to yellow crystalline solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Synthesis via Fries Rearrangement

DHPP can be reliably synthesized in the laboratory via the Fries rearrangement of hydroquinone dipropionate.[5] This reaction is a cornerstone of aromatic chemistry and provides a high-yield pathway to ortho-acylphenols.

Causality of the Method: The reaction involves treating hydroquinone dipropionate with a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the ester group, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion. This electrophile then attacks the activated aromatic ring, preferentially at the ortho position, followed by hydrolysis to yield the final this compound product.[5]

G cluster_reactants Reactants cluster_process Process cluster_products Products HQ_dipropionate Hydroquinone Dipropionate Rearrangement Fries Rearrangement (Heat, 160-165°C) HQ_dipropionate->Rearrangement 1. AlCl3 AlCl₃ (Lewis Acid) AlCl3->Rearrangement Catalyst Hydrolysis Acidic Hydrolysis (HCl, Ice) Rearrangement->Hydrolysis 2. Intermediate DHPP This compound Hydrolysis->DHPP 3. Final Product G cluster_prep Preparation cluster_cal Calibration cluster_analysis Sample Analysis reagents Prepare Reagents (DHPP, Fe³⁺ Std, Buffer) standards Create Standard Series (0-4.0 ppm Fe³⁺) reagents->standards samples Prepare Unknown Sample (Filter, Dilute) reaction_unk Treat Unknown with DHPP & Buffer samples->reaction_unk reaction_std Add DHPP & Buffer Incubate 15 min standards->reaction_std measure_std Measure Absorbance at λmax reaction_std->measure_std plot Plot Calibration Curve (Abs vs. Conc.) measure_std->plot calculate Calculate Concentration from Calibration Curve plot->calculate measure_unk Measure Absorbance (Aₓ) reaction_unk->measure_unk measure_unk->calculate G DHPP This compound (DHPP-H₂) (Antioxidant) OH OH DPPH_rad {DPPH• (Stable Radical)}|{Violet} DHPP:p1->DPPH_rad H• Transfer DHPP_rad {DHPP-H• (Antioxidant Radical)}|{Stabilized} DHPP->DHPP_rad DPPH_H {DPPH-H (Reduced Form)}|{Yellow/Colorless} DPPH_rad->DPPH_H

References

Application Note: 2',5'-Dihydroxypropiophenone as a High-Performance Stabilizer for Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PS-25DHP-001

Revision: 1.0

Introduction: The Challenge of Polymer Degradation

Polymers are integral to countless applications, but their long-term performance is often compromised by degradation initiated by environmental factors such as ultraviolet (UV) radiation, heat, and oxygen.[1] This degradation manifests as undesirable changes in material properties, including discoloration (yellowing), loss of gloss, embrittlement, and a reduction in mechanical strength.[1] These changes occur at a chemical level through processes like photo-oxidation, which involves the formation of free radicals that propagate chain scission and cross-linking reactions within the polymer matrix.[1][2] To counteract these effects and extend the useful lifespan of polymeric materials, the incorporation of specialized chemical additives, known as stabilizers, is essential. This note details the application of 2',5'-Dihydroxypropiophenone, a multifunctional stabilizer offering a robust solution to polymer degradation.

Spotlight on this compound: A Multifunctional Approach

This compound (2,5-DHP) is a specialized organic compound that serves as a highly effective stabilizer for a wide range of polymer systems. Its unique molecular architecture, which combines a benzophenone core with strategically positioned hydroxyl groups, allows it to function through two distinct and synergistic mechanisms: UV absorption and antioxidant activity.

PropertyValueSource
Chemical Name 1-(2,5-dihydroxyphenyl)propan-1-one[3]
CAS Number 938-46-5[4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [3]
Appearance Off-white to yellow crystalline solid-

Unlike conventional stabilizers that may only address one degradation pathway, 2,5-DHP provides comprehensive protection, making it a superior choice for demanding applications where long-term durability and aesthetic stability are critical.

Dual-Action Mechanism of Stabilization

The efficacy of 2,5-DHP lies in its ability to simultaneously combat the two primary drivers of polymer degradation: UV radiation and oxidation.

UV Absorption: A Molecular Sunscreen

The benzophenone moiety in 2,5-DHP is a powerful chromophore that readily absorbs harmful UV radiation in the 290-400 nm range.[5][6] Upon absorbing a UV photon, the molecule is promoted to an excited state. It then rapidly dissipates this energy as harmless heat through a reversible intramolecular proton transfer (enol-keto tautomerization), returning to its ground state, ready to absorb another photon. This process effectively shields the polymer backbone from the energy required to initiate degradation.[6]

UV_Absorption cluster_ground Ground State (Keto) cluster_excited Excited State cluster_enol Tautomer (Enol) GS 2,5-DHP (Ground State) ES 2,5-DHP* (Excited State) GS->ES  Absorbs UV Photon (hν)   ET Enol Tautomer ES->ET  Intramolecular  Proton Transfer ET->GS  Releases Energy  as Heat (Δ)

References

Application Note: A Validated Protocol for the Laboratory Synthesis of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of 2',5'-Dihydroxypropiophenone (CAS 938-46-5), a valuable chemical intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved via the Fries rearrangement of hydroquinone dipropionate, a classic and reliable method for preparing hydroxyaryl ketones.[2] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive guide that includes a validated step-by-step protocol, reaction mechanism, characterization data, safety precautions, and troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Significance

This compound, also known as 2-propionylhydroquinone, is a key building block in organic synthesis. The presence of both hydroxyl and carbonyl functional groups on the aromatic ring allows for diverse subsequent chemical modifications. Hydroxyaryl ketones are important precursors for several classes of pharmaceuticals, leveraging the phenolic structure for antioxidant properties and the ketone for further molecular elaboration.[3] While direct Friedel-Crafts acylation of hydroquinone is often problematic due to competitive O-acylation, the Fries rearrangement of a pre-formed phenolic ester provides a high-yield and regioselective pathway to the desired C-acylated product.[2][4] This protocol first details the synthesis of the intermediate ester, hydroquinone dipropionate, followed by its Lewis acid-catalyzed rearrangement to the final product.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • Esterification: Hydroquinone is reacted with propionic anhydride to form the diester, hydroquinone dipropionate.

  • Fries Rearrangement: The isolated diester undergoes an intramolecular acyl group migration catalyzed by aluminum chloride (AlCl₃) to yield this compound.

The core of this synthesis is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone.[2] The mechanism is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of an electrophilic acylium ion intermediate.[3] This acylium ion then attacks the electron-rich aromatic ring via electrophilic aromatic substitution. The reaction is ortho and para selective; in this case, the desired 2',5'-dihydroxy product is formed. Temperature control is crucial as it can influence the regioselectivity of the rearrangement.[2]

Caption: Fries rearrangement mechanism workflow.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )SupplierNotes
Hydroquinone123-31-9C₆H₆O₂110.11Sigma-Aldrich
Propionic Anhydride123-62-6C₆H₁₀O₃130.14Sigma-AldrichCorrosive
Pyridine110-86-1C₅H₅N79.10Sigma-AldrichAnhydrous, Flammable
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34Sigma-AldrichWater-reactive, Corrosive
Diethyl Ether60-29-7C₄H₁₀O74.12Fisher ScientificAnhydrous, Flammable
Hydrochloric Acid (conc.)7647-01-0HCl36.46VWRCorrosive
Sodium Bicarbonate144-55-8NaHCO₃84.01VWR
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37VWR
Ethanol (95%)64-17-5C₂H₅OH46.07VWRFlammable
Deionized Water7732-18-5H₂O18.02Lab Supply
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle with stirrer

  • Dropping funnel

  • Calcium chloride drying tubes

  • Oil bath

  • Büchner funnel and filtration apparatus

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer

Detailed Experimental Protocol

PART A: Synthesis of Hydroquinone Dipropionate

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Reagent Charging: In the flask, dissolve hydroquinone (11.0 g, 0.1 mol) in anhydrous pyridine (50 mL).

  • Addition of Anhydride: Cool the flask in an ice bath. Add propionic anhydride (28.6 g, 0.22 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring. The addition is exothermic and the temperature should be maintained below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture at reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold 10% hydrochloric acid. A white solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) and then with a cold 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid. Finally, wash again with deionized water until the filtrate is neutral.

  • Drying: Dry the white solid product, hydroquinone dipropionate, in a vacuum oven at 50 °C. The expected yield is typically >90%.

PART B: Fries Rearrangement to this compound

This procedure is adapted from a validated method for the analogous synthesis of 2,5-dihydroxyacetophenone.[5]

  • Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, an air condenser protected by a calcium chloride tube, and connect the outlet to a gas-absorption trap (for HCl gas).

  • Reagent Charging: Finely powder hydroquinone dipropionate (22.2 g, 0.1 mol) and anhydrous aluminum chloride (40.0 g, 0.3 mol) in a dry mortar and quickly transfer to the reaction flask.[4] Causality Note: An excess of AlCl₃ is required as it complexes with both the ester carbonyl groups and the product's hydroxyl and carbonyl groups.

  • Heating: Place the flask in an oil bath and heat slowly. At approximately 110–120 °C, a vigorous evolution of hydrogen chloride gas will begin.[5]

  • Reaction Progression: Once the initial vigorous reaction subsides, continue to heat the mixture to 130-140 °C for 4 hours.[6] The reaction mixture will become a thick, dark paste.

  • Workup - Catalyst Quenching: Allow the flask to cool to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice (400 g) and concentrated hydrochloric acid (40 mL). CAUTION: This step must be performed slowly and in a well-ventilated fume hood. Carefully and in small portions, add the reaction paste to the ice/acid mixture with vigorous stirring to decompose the aluminum chloride complex.[5][7]

  • Isolation of Crude Product: Collect the resulting solid precipitate on a Büchner funnel and wash with two 100 mL portions of cold water.[5] The crude product will be a greenish or brownish solid.

  • Purification: The primary method for purification is recrystallization. Transfer the crude solid to a large beaker and recrystallize from hot water (approx. 4 L) or, more conveniently, from 95% ethanol (approx. 250 mL).[5]

  • Final Product: Collect the purified, needle-like crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield of pure this compound is 60-80%.[6]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

ParameterExpected Value / ObservationReference
Appearance Light yellow to greenish, crystalline solid[8]
Melting Point 95-99 °C[6]
Molecular Weight 166.17[9][10]
¹H NMR (DMSO-d₆) δ (ppm): ~12.0 (s, 1H, OH), ~9.0 (s, 1H, OH), 6.8-7.2 (m, 3H, Ar-H), 2.9 (q, 2H, CH₂), 1.1 (t, 3H, CH₃)General NMR Principles[11]
¹³C NMR (DMSO-d₆) δ (ppm): ~204 (C=O), ~152 (Ar-C-OH), ~148 (Ar-C-OH), ~120-125 (Ar-CH), ~115 (Ar-C-C=O), 35 (CH₂), 8 (CH₃)General NMR Principles[12]
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~1640 (s, C=O), ~1600, 1480 (C=C aromatic)[10]
TLC (Silica gel) Rf ≈ 0.5 (Ethyl acetate:Hexane 3:7); visualize with UV light or iodineGeneral TLC Principles[13]

Safety and Waste Management

Personal Protective Equipment (PPE): Safety glasses with side shields, a lab coat, and chemical-resistant gloves are mandatory at all times.[14]

Chemical Hazards:

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a dry environment and in a fume hood.[5]

  • Propionic Anhydride & Hydrochloric Acid: Corrosive and cause severe burns. Handle with extreme care in a fume hood.[14]

  • Pyridine & Diethyl Ether: Flammable liquids. Keep away from ignition sources.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust formation.[9][14]

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous acidic and basic solutions should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Dispose of solid chemical waste through a licensed professional waste disposal service.[14]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield in Stage A Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Extend reflux time. Check purity of starting materials.
Low Yield in Stage B Inactive AlCl₃ (hydrolyzed); insufficient heating.Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure the reaction temperature reaches 130-140 °C and is maintained.
Product is an Oily Tar Impurities; incomplete reaction or workup.Ensure complete decomposition of the aluminum complex during workup. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. Purify via column chromatography if recrystallization fails.
Product is Darkly Colored Air oxidation of the phenolic product.The product can be prone to oxidation. Minimize exposure to air during workup and storage. A slightly off-white or greenish color is common.[5] If necessary, a small amount of a reducing agent like sodium hydrosulfite can be used during workup.[15]

References

Application Note: Quantitative Analysis of 2',5'-Dihydroxypropiophenone in Pharmaceutical Matrices Using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the determination of 2',5'-Dihydroxypropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the two phenolic hydroxyl groups, direct GC analysis is challenging. This protocol employs a silylation derivatization step to enhance the analyte's volatility and thermal stability, ensuring excellent chromatographic separation and detection sensitivity. The method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in complex matrices. All procedural steps are detailed, from sample preparation to data analysis, alongside method validation parameters established in accordance with ICH guidelines.

Introduction and Scientific Principle

This compound (CAS 938-46-5) is an aromatic ketone that serves as a key intermediate in various synthetic chemical processes, including the development of pharmaceutical agents.[1][2] Its chemical structure, featuring a propiophenone backbone with two hydroxyl groups, imparts significant polarity, making it non-volatile and thermally labile. These characteristics are incompatible with direct analysis by Gas Chromatography (GC), which requires analytes to be stable and volatile at high temperatures.[3]

To overcome this limitation, a chemical derivatization step is essential.[4] This method utilizes a silylation reaction, which replaces the active hydrogen atoms of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3][5] This transformation drastically reduces the compound's polarity and boiling point while increasing its thermal stability, making it amenable to GC-MS analysis.[4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a powerful analytical combination, offering high-resolution chromatographic separation and definitive identification based on the analyte's unique mass fragmentation pattern.[6] This approach ensures high specificity and sensitivity, critical for impurity profiling and quality control in pharmaceutical development.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
CAS Number 938-46-5[1][7]
Molecular Formula C₉H₁₀O₃[2][8]
Molecular Weight 166.17 g/mol [2]
Melting Point 95-99 °C[1]
Appearance SolidN/A
Key Structural Features Propiophenone core, two hydroxyl groups (-OH)[2]

Methodology: From Sample to Result

This section provides a comprehensive, step-by-step protocol for the analysis.

  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard (IS): Propiophenone (CAS 93-55-0) or other suitable non-interfering compound[9]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine, Anhydrous (as reaction catalyst/solvent)

  • Dilution Solvent: Dichloromethane or Hexane (GC grade)[10]

  • Glassware: 2 mL GC autosampler vials with PTFE-faced septa, volumetric flasks, microsyringes[11]

  • Equipment: Analytical balance, vortex mixer, heating block/oven, centrifuge

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[12]

  • Data System: Manufacturer's control and data acquisition software

The overall analytical process is summarized in the workflow below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample/Standard Solvent 2. Dissolve in Pyridine Sample->Solvent IS 3. Add Internal Standard Solvent->IS Deriv 4. Add BSTFA Reagent IS->Deriv React 5. Heat (e.g., 70°C, 30 min) Deriv->React Dilute 6. Dilute with Hexane React->Dilute Vial 7. Transfer to GC Vial Dilute->Vial Inject 8. Inject into GC-MS Vial->Inject Separate 9. GC Separation Inject->Separate Ionize 10. EI Ionization Separate->Ionize Detect 11. MS Detection Ionize->Detect TIC 12. Obtain Total Ion Chromatogram Detect->TIC Identify 13. Identify Peaks (RT & Mass Spectra) TIC->Identify Quant 14. Quantify using Calibration Curve Identify->Quant Report 15. Generate Final Report Quant->Report

Caption: GC-MS analysis workflow for this compound.

Protocol 1: Preparation of Standards and Samples

  • Stock Solutions: Accurately weigh and prepare stock solutions of this compound and the Internal Standard (e.g., Propiophenone) in anhydrous pyridine at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with pyridine to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/mL).

  • Spiking: To each calibration standard and sample solution, add a fixed amount of the Internal Standard stock solution.

  • Sample Preparation: Dissolve the sample matrix in a known volume of anhydrous pyridine to achieve an expected analyte concentration within the calibration range. If the sample contains particulates, centrifuge and use the supernatant.[10]

Protocol 2: Derivatization Procedure

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).[13]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[14]

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized solution with 800 µL of hexane or dichloromethane. This step reduces the viscosity and potential harm of pyridine to the GC column.

  • The sample is now ready for injection into the GC-MS system.

The following parameters serve as a validated starting point and may be optimized as needed.

ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace analysis.[11]
Inlet Temperature260 °CEnsures rapid and complete vaporization of the derivatized analyte.[15]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for optimal separation on a 0.25 mm ID column.[15]
Oven ProgramInitial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and matrix components effectively.
Injection Volume1 µLStandard volume to prevent column overloading.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable mass spectra and utilizing libraries like NIST.[15]
Source Temperature230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CStandard operating temperature.
Scan ModeFull Scan (m/z 50-500) & SIMFull scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Data Analysis and Interpretation

The derivatized this compound is identified by its specific retention time (RT) and mass spectrum.

  • Expected Product: The derivatization reaction with BSTFA will produce 2',5'-bis(trimethylsilyloxy)propiophenone.

  • Mass Spectrum: In EI mode, the molecule will fragment in a predictable manner. The parent propiophenone structure is known to produce characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[16] The silylated derivative will show a molecular ion peak and characteristic fragments corresponding to the loss of methyl groups (-15 Da) and the TMS moieties. The exact mass spectrum should be confirmed by injecting a pure, derivatized standard.

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Example Quantitative Data (Hypothetical)

AnalyteRetention Time (min)Monitored Ions (m/z) for SIMLinearity (R²)LOQ (µg/mL)
Derivatized 2',5'-DHP~12.5M+, (M-15)+, others>0.9990.5
Propiophenone (IS)~8.2105, 77, 134N/AN/A

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[17][18]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other matrix components is confirmed by the unique retention time and mass spectrum.[17]

  • Linearity: Assessed by analyzing calibration standards at a minimum of five concentrations. The correlation coefficient (R²) should be >0.999.[19]

  • Accuracy: Determined by performing recovery studies on a placebo matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should typically be within 98-102%.[17]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. The relative standard deviation (RSD) should typically be less than 2%.[17]

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observing the effect on the results.[17]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Low Signal Incomplete derivatization; sample degradation.Ensure reagents are fresh and anhydrous. Check reaction temperature and time. Inject a freshly derivatized standard.
Peak Tailing Active sites in the injector liner or column; polar contaminants.Use a deactivated liner. Condition the column. Ensure complete silylation to cap all active sites on the analyte.
Poor Repeatability Inconsistent injection volume; leaks in the system; variable derivatization.Check autosampler syringe and septum. Perform a leak check. Ensure derivatization protocol is followed precisely.
Baseline Noise Column bleed; contaminated carrier gas or solvent.Condition the column. Use high-purity gas with filters. Check solvent purity.

Conclusion

The described GC-MS method, incorporating a crucial silylation step, provides a specific, sensitive, and reliable protocol for the quantitative analysis of this compound. Its thorough validation ensures its suitability for quality control and research applications within the pharmaceutical industry, where accuracy and reliability are paramount.

References

Application Notes & Protocols for Utilizing 2',5'-Dihydroxypropiophenone in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2',5'-Dihydroxypropiophenone in Inflammation

This compound is a phenolic compound that holds significant promise as a foundational molecule for the development of novel anti-inflammatory therapeutics.[1] While direct and extensive research into its specific anti-inflammatory mechanisms is emerging, its structural analogs, such as other dihydroxy-substituted phenolic compounds, have demonstrated notable efficacy in modulating key inflammatory pathways. This document provides a comprehensive guide for researchers and drug development professionals to explore the anti-inflammatory potential of this compound, from elucidating its mechanism of action to conducting preclinical validation.

The rationale for investigating this compound stems from the well-documented anti-inflammatory properties of related dihydroxyflavones and dihydroxybenzophenones.[2][3] These compounds are known to interact with critical signaling cascades that orchestrate the inflammatory response, suggesting that this compound may operate through similar mechanisms. This guide will focus on two of the most pivotal pathways in inflammation: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs

Inflammation is a complex biological response involving a network of signaling pathways that regulate the expression of pro-inflammatory genes. Based on the activity of structurally related compounds, we hypothesize that this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

We propose that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. This mechanism has been observed in other dihydroxy derivatives, which have been shown to suppress the nuclear translocation of the p65 subunit of NF-κB.[4]

Hypothesized NF-κB Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus DHPP 2',5'-Dihydroxy- propiophenone DHPP->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Binds to Promoter LPS LPS LPS->TLR4 Binds

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, are critical signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory signals.[6][7] Activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes like COX-2 and various cytokines. Dihydroxyflavones have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.[8] It is plausible that this compound shares this ability to modulate MAPK signaling.

Hypothesized MAPK Pathway Modulation by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DHPP 2',5'-Dihydroxy- propiophenone DHPP->MAPKK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Induces Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Proposed modulation of the MAPK pathway by this compound.

Experimental Protocols for Validation

The following protocols provide a framework for the systematic evaluation of the anti-inflammatory properties of this compound.

Part 1: In Vitro Evaluation

Objective: To determine the effect of this compound on the production of inflammatory mediators and to elucidate its molecular mechanism of action in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol 1: Assessment of Anti-inflammatory Activity using Lipopolysaccharide (LPS)-Stimulated Macrophages

  • Cell Culture and Plating: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 96-well plates at a density of 5 x 104 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in DMEM. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B and incubate for 10 minutes.

    • Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Parameter Description Expected Outcome with this compound
NO Production Indicator of iNOS activity and inflammatory response.Dose-dependent reduction in NO levels.
TNF-α, IL-6, IL-1β Key pro-inflammatory cytokines.Dose-dependent decrease in cytokine secretion.

Protocol 2: Mechanistic Studies - Western Blot Analysis

  • Cell Lysis: After treatment as described in Protocol 1 (adjust cell numbers and plate size accordingly, e.g., 6-well plates), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Phospho-NF-κB p65 and total NF-κB p65

      • Phospho-IκBα and total IκBα

      • Phospho-p38, -ERK, -JNK and their total counterparts

      • COX-2

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

Target Protein Rationale Expected Outcome with this compound
p-NF-κB p65, p-IκBα Markers for NF-κB pathway activation.Decreased phosphorylation levels.
p-p38, p-ERK, p-JNK Markers for MAPK pathway activation.Decreased phosphorylation levels.
COX-2 Key inflammatory enzyme.Reduced protein expression.

Protocol 3: Mechanistic Studies - Quantitative PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Following cell treatment, extract total RNA using a suitable kit and synthesize cDNA.

  • qPCR: Perform real-time qPCR using SYBR Green chemistry to quantify the mRNA expression levels of Nos2 (iNOS), Tnf, Il6, Il1b, and Ptgs2 (COX-2). Use a housekeeping gene (e.g., Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Part 2: In Vivo Evaluation

Objective: To assess the anti-inflammatory efficacy of this compound in a preclinical animal model of acute inflammation.

Animal Model: Carrageenan-induced paw edema in rats or mice.[9]

Protocol 4: Carrageenan-Induced Paw Edema Model

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Groups 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg).

    • Administer treatments orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition:

    • Percent edema = [(Vt - V0) / V0] x 100

    • Percent inhibition = [(% Edemacontrol - % Edematreated) / % Edemacontrol] x 100

    • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Time Point (hours) Vehicle Control (Expected Paw Volume Increase) Positive Control (Expected Inhibition) This compound (Hypothesized Outcome)
1 ++++/++
3 ++++++++/+++
5 +++++/++

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed protocols are designed to not only confirm its efficacy but also to elucidate the underlying molecular mechanisms. Positive results from these studies would warrant further preclinical development, including more chronic models of inflammation, pharmacokinetic and toxicological profiling, and lead optimization to enhance potency and drug-like properties. The structural simplicity and potential for chemical modification make this compound an attractive starting point for the development of a new class of anti-inflammatory drugs.

References

Application Notes and Protocols: Formulation of Topical Creams with 2',5'-Dihydroxypropiophenone for Skin Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of topical creams incorporating 2',5'-Dihydroxypropiophenone, a promising phenolic compound for the management of various skin disorders. This document outlines the scientific rationale, pre-formulation considerations, detailed formulation protocols, and analytical methods for characterization and stability testing. The protocols are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of this compound

This compound is a phenolic compound with a chemical structure analogous to other well-characterized molecules exhibiting significant biological activity in the skin. Its dihydroxybenzene moiety, in particular, suggests a strong potential for antioxidant and anti-inflammatory effects, which are key mechanisms in the pathogenesis of numerous inflammatory and pigmentary skin disorders.

Scientific Rationale for Use in Dermatology:

  • Antioxidant Activity: Phenolic compounds are renowned for their ability to scavenge free radicals and reduce oxidative stress, a major contributor to skin aging and inflammatory dermatoses. The hydroxyl groups on the benzene ring of this compound are poised to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).

  • Anti-Inflammatory Effects: Structurally similar phenolic compounds have been shown to modulate inflammatory pathways. For instance, chalcone derivatives synthesized from the related 2',5-dihydroxyacetophenone have demonstrated anti-inflammatory activity.[1] This suggests that this compound may interfere with signaling cascades like NF-κB and MAPK pathways, reducing the production of pro-inflammatory mediators.

  • Modulation of Melanogenesis: Hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation are characterized by excessive melanin production. The structurally similar compound, 2',5-dihydroxyacetophenone, has been shown to inhibit melanin production in a zebrafish model, suggesting that this compound could act as a tyrosinase inhibitor or modulate other steps in the melanogenesis pathway.[2]

This unique combination of potential bioactivities makes this compound a compelling candidate for topical formulations aimed at treating conditions like eczema, psoriasis, rosacea, and hyperpigmentation.

Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before embarking on formulation, a thorough characterization of this compound is crucial. These pre-formulation studies provide the foundational data for developing a stable, effective, and safe topical product.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₁₀O₃[6][7]
Molecular Weight 166.17 g/mol [6][7]
Appearance Pale yellow to yellow crystalline powder[8]
Melting Point 100 - 103 °C[8]
Solubility Data to be determined experimentally in various pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, mineral oil).
pKa Data to be determined experimentally. The phenolic hydroxyl groups are expected to be weakly acidic.
Log P Data to be determined experimentally to assess lipophilicity and potential for skin penetration.

Protocol 2.1: API Characterization

  • Organoleptic Properties: Visually inspect the API for color, odor, and appearance.

  • Microscopy: Examine the crystal morphology using light microscopy. This can influence flowability and dissolution.

  • Solubility Studies:

    • Accurately weigh a small amount of this compound into vials.

    • Add increasing volumes of various solvents (e.g., purified water, ethanol, propylene glycol, isopropyl myristate, mineral oil) at controlled temperatures (e.g., 25°C and 37°C).

    • Shake the vials until equilibrium is reached and visually or spectrophotometrically determine the concentration of the dissolved API.

  • Partition Coefficient (Log P): Determine the octanol-water partition coefficient to understand the lipophilicity of the API, which is a critical parameter for predicting skin penetration.

  • Hygroscopicity: Assess the tendency of the API to absorb moisture from the air by storing samples at various relative humidity levels and measuring weight gain over time.

  • Compatibility Studies:

    • Prepare binary mixtures (1:1 ratio) of this compound with commonly used excipients (see Section 3).

    • Utilize techniques such as Differential Scanning Calorimetry (DSC) to detect physical interactions (e.g., melting point depression) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify potential chemical interactions.[3][9]

    • Isothermal stress testing, where mixtures are stored at elevated temperatures and humidity, followed by HPLC analysis, can reveal chemical incompatibilities.[9]

Formulation Development: A Step-by-Step Guide to a Stable and Efficacious Cream

The choice of a cream base is critical for the stability of the API, its release, and skin feel. An oil-in-water (O/W) emulsion is often preferred for its non-greasy feel and ease of application. Given that phenolic compounds like hydroquinone are prone to oxidation, especially at higher pH, the formulation strategy must include antioxidants and a pH buffering system.[10]

Table 2: Example Oil-in-Water (O/W) Cream Formulation

Ingredient Function Concentration (% w/w)
Oil Phase
Cetearyl AlcoholThickener, Emollient10.0
Glyceryl StearateEmulsifier4.0
Isopropyl MyristateEmollient, Penetration Enhancer5.0
Aqueous Phase
Purified WaterVehicleq.s. to 100
Propylene GlycolHumectant, Solvent, Penetration Enhancer10.0
GlycerinHumectant5.0
Active and Stabilizing Phase
This compoundActive Pharmaceutical Ingredient2.0 (example)
Sodium MetabisulfiteAntioxidant0.1
Citric AcidpH AdjusterAs needed
Sodium CitrateBuffering AgentAs needed
Preservative System
PhenoxyethanolPreservative0.8
EthylhexylglycerinPreservative Booster0.2

Protocol 3.1: Preparation of 2% this compound O/W Cream (100g batch)

  • Aqueous Phase Preparation:

    • In a suitable vessel, combine purified water, propylene glycol, and glycerin.

    • Heat the mixture to 70-75°C with gentle stirring until all components are dissolved.

  • Oil Phase Preparation:

    • In a separate vessel, combine cetearyl alcohol, glyceryl stearate, and isopropyl myristate.

    • Heat the oil phase to 70-75°C with stirring until a homogenous molten mixture is obtained.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase under continuous homogenization to form a uniform white emulsion.

    • Continue homogenization for 5-10 minutes, then switch to gentle stirring and allow the emulsion to cool.

  • API Incorporation and Stabilization:

    • In a separate small vessel, dissolve the this compound and sodium metabisulfite in a portion of the propylene glycol, gently warming if necessary.

    • When the cream base has cooled to below 40°C, add the API solution to the cream base with continuous stirring until uniform.

  • pH Adjustment and Finalization:

    • Check the pH of the cream and adjust to a target range of 4.0-5.0 using citric acid and/or sodium citrate solution. This acidic pH is crucial for the stability of the phenolic API.[10]

    • Add the preservative system (phenoxyethanol and ethylhexylglycerin) and continue stirring until the cream is homogenous.

    • Allow the cream to cool to room temperature with occasional stirring.

Diagram 1: Workflow for Topical Cream Formulation

Formulation_Workflow cluster_aqueous Aqueous Phase cluster_oil Oil Phase cluster_api API Phase A1 Weigh Water, Propylene Glycol, Glycerin A2 Heat to 70-75°C & Mix A1->A2 E Emulsification: Add Oil Phase to Aqueous Phase with Homogenization A2->E O1 Weigh Cetearyl Alcohol, Glyceryl Stearate, Isopropyl Myristate O2 Heat to 70-75°C & Mix O1->O2 O2->E API1 Dissolve API & Antioxidant in Propylene Glycol Add_API Incorporate API Phase API1->Add_API C Cooling to < 40°C E->C C->Add_API Finalize Add Preservatives & Adjust pH Add_API->Finalize Package Package Final Cream Finalize->Package

Caption: A schematic of the oil-in-water cream manufacturing process.

Characterization and Quality Control of the Final Formulation

Once formulated, the topical cream must undergo a series of tests to ensure it meets the required quality attributes.

Table 3: Quality Control Parameters for Topical Cream

Test Method Acceptance Criteria
Appearance Visual InspectionHomogenous, smooth, white to off-white cream, free from phase separation.
pH pH meter4.0 - 5.0
Viscosity Rotational ViscometerTo be determined based on desired consistency.
Particle Size Microscopy/Particle Size AnalyzerUniform globule size distribution.
Assay HPLC95.0% - 105.0% of label claim for this compound.
Content Uniformity HPLCMeets USP/ICH requirements.
Microbial Limits USP <61> and <62>Meets acceptance criteria for topical products.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

A stability-indicating HPLC method must be developed and validated to quantify this compound and detect any degradation products.[10][11][12]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid) is a common starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • Sample Preparation: An extraction procedure will be required to separate the API from the cream matrix. This may involve solvent extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration.

In Vitro Performance Testing: Skin Permeation Studies

To assess the therapeutic potential of the formulation, it is essential to determine the extent to which this compound can penetrate the skin. In Vitro Permeation Testing (IVPT) using human or animal skin is the gold standard for this evaluation.[7][13][14][15][16]

Protocol 5.1: In Vitro Skin Permeation using Franz Diffusion Cells

  • Skin Preparation: Use excised human or porcine skin, as their permeability characteristics are similar to human skin. Shave the hair and dermatomize the skin to a uniform thickness (e.g., 500 µm).

  • Franz Cell Setup: Mount the skin section in a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Receptor Fluid: Use a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions for the API.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples using the validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

Diagram 2: In Vitro Permeation Testing (IVPT) Workflow

IVPT_Workflow SkinPrep Prepare Skin Membrane (Human or Porcine) FranzSetup Mount Skin in Franz Diffusion Cell SkinPrep->FranzSetup ReceptorFill Fill Receptor Compartment with Buffer (pH 7.4) FranzSetup->ReceptorFill Dosing Apply Topical Cream to Donor Compartment ReceptorFill->Dosing Sampling Collect Receptor Fluid at Time Intervals Dosing->Sampling Analysis Quantify API by HPLC Sampling->Analysis Data Calculate Permeation Parameters (Flux, Lag Time) Analysis->Data

Caption: Key steps in evaluating skin permeation using Franz diffusion cells.

Stability Testing

The stability of the final formulation must be evaluated under various environmental conditions to establish a shelf-life and appropriate storage conditions. These studies should be conducted according to ICH guidelines.

Table 4: ICH Stability Testing Conditions

Study Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol 6.1: Stability Study Execution

  • Packaging: Store the cream in the proposed final packaging.

  • Storage: Place the packaged cream in stability chambers maintained at the conditions specified in Table 4.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for the parameters listed in Table 3, with a particular focus on:

    • Appearance: Note any changes in color (browning is a key indicator of phenolic degradation), odor, or phase separation.

    • pH: Monitor for any significant shifts.

    • Assay of API: Quantify the amount of this compound remaining.

    • Degradation Products: Use the stability-indicating HPLC method to detect and quantify any new peaks.

Safety Considerations

Safety data for this compound indicates that it can be a skin irritant.[17][18] Therefore, it is essential to:

  • Incorporate soothing agents or penetration enhancers that may also mitigate irritation in the formulation.

  • Conduct in vitro cytotoxicity assays on human keratinocytes and fibroblasts.[15][19][20][21]

  • Perform human repeat insult patch testing (HRIPT) on the final formulation to assess its irritation and sensitization potential.

Conclusion

This compound presents a promising new active pharmaceutical ingredient for the topical treatment of a range of skin disorders, owing to its potential antioxidant, anti-inflammatory, and anti-melanogenic properties. The successful development of a topical cream formulation requires a systematic approach, beginning with thorough pre-formulation characterization of the API and careful selection of excipients to ensure stability and compatibility. The protocols outlined in these application notes provide a robust framework for the formulation, characterization, and performance testing of a this compound cream, enabling researchers and developers to advance this compound towards clinical application.

References

Application Notes and Protocols for Metal Ion Detection Using 2',5'-Dihydroxypropiophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2',5'-Dihydroxypropiophenone in Chemsensor Synthesis

This compound is a valuable organic compound characterized by a propiophenone scaffold substituted with two hydroxyl groups on the phenyl ring.[1][2] While not extensively employed as a direct sensor, its true potential lies in its role as a versatile precursor for the synthesis of highly sensitive and selective chemosensors for metal ion detection. The strategic placement of the hydroxyl and carbonyl groups provides an excellent foundation for creating multidentate ligands, such as Schiff bases and hydrazones, which can exhibit significant changes in their photophysical properties upon coordination with specific metal ions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization into a Schiff base chemosensor for colorimetric and fluorometric detection of metal ions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and sensor development.

PropertyValueReference
CAS Number 938-46-5[1]
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3]
Melting Point 96-98 °C
Appearance Light yellow to yellow-green crystalline solid
Solubility Soluble in ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water.
IUPAC Name 1-(2,5-dihydroxyphenyl)propan-1-one[2]

Synthesis of this compound via Fries Rearrangement

The most common and effective method for synthesizing this compound is the Fries rearrangement of hydroquinone dipropionate.[4][5][6] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.

Reaction Principle

The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring. The regioselectivity (ortho- vs. para-substitution) can be influenced by reaction conditions such as temperature and solvent.[6]

Fries_Rearrangement cluster_reactants Reactants cluster_products Products Hydroquinone_dipropionate Hydroquinone dipropionate DHPP This compound Hydroquinone_dipropionate->DHPP Fries Rearrangement High Temperature AlCl3 AlCl₃ (Lewis Acid) HCl HCl (byproduct)

Caption: Fries Rearrangement for this compound Synthesis.

Detailed Synthesis Protocol

This protocol is adapted from the well-established procedure for the synthesis of 2',5'-dihydroxyacetophenone.[4]

Materials:

  • Hydroquinone dipropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (95%)

Equipment:

  • 500 mL round-bottom flask

  • Air condenser with a calcium chloride drying tube

  • Gas-absorption trap

  • Oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a dry 500 mL round-bottom flask, combine finely powdered hydroquinone dipropionate and anhydrous aluminum chloride in a molar ratio of approximately 1:3.4.

  • Reaction Setup: Fit the flask with an air condenser protected by a calcium chloride tube, and connect the condenser outlet to a gas-absorption trap to neutralize the evolved HCl gas.

  • Heating: Place the flask in an oil bath and slowly heat the mixture with stirring. Raise the temperature to 110-120 °C over 30 minutes. The evolution of HCl gas should become apparent.

  • Reaction Progression: Gradually increase the temperature to 160-165 °C and maintain it for approximately 3 hours. The reaction mixture will become pasty and may turn greenish.

  • Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Carefully quench the reaction mixture by slowly adding crushed ice, followed by concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water.

  • Purification: Recrystallize the crude product from a large volume of hot water or a smaller volume of 95% ethanol to yield pure this compound as green, silky needles.

Application: this compound as a Precursor for Schiff Base Metal Ion Sensors

The carbonyl group of this compound is readily condensed with primary amines to form Schiff bases. These Schiff base derivatives often exhibit enhanced fluorescence and colorimetric responses to specific metal ions due to mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT).[7]

Synthesis of a Schiff Base Sensor from this compound

This protocol describes the synthesis of a Schiff base sensor by reacting this compound with a suitable amine, such as 2-aminophenol.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product cluster_detection Detection DHPP This compound Schiff_Base Schiff Base Sensor DHPP->Schiff_Base Amine Primary Amine (e.g., 2-Aminophenol) Amine->Schiff_Base Metal_Complex Schiff Base-Metal Complex Schiff_Base->Metal_Complex + Metal Ion Signal Colorimetric/Fluorometric Signal Metal_Complex->Signal

Caption: Synthesis and application of a Schiff base sensor.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and 2-aminophenol in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol: Metal Ion Detection Using the Synthesized Schiff Base Sensor

This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of the newly synthesized Schiff base.

Materials:

  • Synthesized Schiff base sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

  • Aqueous or alcoholic solutions of various metal salts (e.g., chlorides or nitrates) of known concentrations (e.g., 10 mM)

  • Buffer solutions for pH control

  • Spectrophotometer (UV-Vis)

  • Fluorometer

Procedure:

  • Selectivity Screening (Colorimetric):

    • In a series of cuvettes, place a fixed volume of the Schiff base sensor solution.

    • Add an excess of different metal ion solutions to each cuvette.

    • Visually observe any color changes. Record the UV-Vis absorption spectra before and after the addition of each metal ion.

  • Selectivity Screening (Fluorometric):

    • In a series of fluorescence cuvettes, place a fixed volume of the Schiff base sensor solution.

    • Record the initial fluorescence emission spectrum.

    • Add an excess of different metal ion solutions to each cuvette and record the new emission spectra. Note any fluorescence quenching or enhancement.

  • Titration Experiments:

    • For the metal ion(s) that induced a significant response, perform a titration experiment.

    • To a fixed concentration of the sensor solution, add increasing concentrations of the target metal ion.

    • Record the absorption or emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity against the metal ion concentration to determine the linear range and calculate the limit of detection (LOD).

    • Perform a Job's plot analysis to determine the binding stoichiometry between the sensor and the metal ion.

  • Interference Studies:

    • To a solution of the sensor and the target metal ion, add other potentially interfering metal ions to assess the selectivity of the sensor.

Case Study: A Hydrazone-Based Fluorescent Probe for Al³⁺

While direct applications of this compound are limited, its derivatives have shown significant promise. For instance, a novel dihydrazone-based fluorescent probe, N'1,N'2-bis{1-(2-hydroxyphenyl)propylidene}oxalohydrazide, derived from a hydroxypropiophenone scaffold, has been synthesized and demonstrated to be a highly selective and sensitive sensor for Al³⁺ ions. The ethanolic aqueous solution of this probe exhibits enhanced fluorescence in the presence of Al³⁺, with no significant spectral changes observed with other common cations. The probe and Al³⁺ form a 2:1 complex with a high binding constant.

Conclusion

This compound serves as a pivotal building block in the design and synthesis of effective chemosensors for metal ion detection. Its straightforward synthesis via the Fries rearrangement and the reactivity of its functional groups allow for the creation of a diverse range of Schiff base and hydrazone derivatives. These derivatives can be tailored to exhibit high selectivity and sensitivity for specific metal ions, making them valuable tools in analytical chemistry, environmental monitoring, and biomedical research. The protocols provided herein offer a solid foundation for researchers to explore the vast potential of this compound and its derivatives in the development of novel metal ion sensors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2',5'-Dihydroxypropiophenone. This document is designed for researchers, chemists, and pharmaceutical professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable intermediate. Our goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. While its synthesis appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the formation of isomers. The two most prevalent methods for its synthesis are the Fries rearrangement of hydroquinone dipropionate and the Friedel-Crafts acylation of hydroquinone. This guide will focus on troubleshooting these common pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered by researchers.

Issue 1: Low Yield in Fries Rearrangement

Question: "My Fries rearrangement of hydroquinone dipropionate is resulting in a very low yield of this compound. What are the likely causes and how can I optimize the reaction?"

Answer:

Low yields in the Fries rearrangement are a common problem and can typically be traced back to several key factors related to reaction conditions and reagent quality. The Fries rearrangement is an ortho- and para-selective reaction that involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.[1]

Potential Causes & Solutions:

  • Suboptimal Temperature Control: Temperature is a critical parameter that dictates the ratio of ortho and para isomers.[2]

    • The Chemistry: At lower temperatures (typically below 60°C), the para-product is favored due to kinetic control. At higher temperatures (above 160°C), the ortho-product tends to dominate as it forms a more stable bidentate complex with the Lewis acid catalyst (thermodynamic control).[1][3] For this compound, where the acyl group is ortho to one hydroxyl and meta to the other, careful temperature management is crucial.

    • Troubleshooting Steps:

      • Slowly heat the reaction mixture to 110-120°C to initiate the reaction, as indicated by the evolution of hydrogen chloride gas.[4][5]

      • Once the initial reaction subsides, gradually raise the temperature to 160-165°C and maintain it for 2-3 hours to ensure the completion of the rearrangement.[4][5]

      • Avoid localized overheating by ensuring the reaction flask does not touch the bottom of the heating bath and by using uniform stirring.[5]

  • Inactive or Insufficient Lewis Acid Catalyst: The most commonly used catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.

    • The Chemistry: Water reacts with AlCl₃, deactivating it and rendering it incapable of catalyzing the rearrangement.[6][7] Furthermore, the Fries rearrangement often requires a stoichiometric amount, or even an excess, of the Lewis acid because it complexes with both the starting ester and the product ketone.[6][8]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity AlCl₃.[7]

      • Optimize Catalyst Stoichiometry: For the rearrangement of hydroquinone dipropionate, using approximately 3 moles of AlCl₃ per mole of the ester has been shown to be effective. A slight excess may be beneficial to compensate for any impurities.[5][9]

  • Improper Workup Procedure: The workup is critical for isolating the product and removing the catalyst.

    • The Chemistry: The reaction is quenched by carefully decomposing the aluminum chloride complex.

    • Troubleshooting Steps:

      • After cooling the reaction mixture to room temperature, slowly and carefully add it to a mixture of crushed ice and concentrated hydrochloric acid.[4][5] This exothermic process should be done in a well-ventilated fume hood.

      • The resulting solid should be thoroughly washed with cold water to remove any remaining inorganic salts.[4]

Summary of Optimized Fries Rearrangement Conditions
ParameterRecommended ConditionRationale
Temperature Initial: 110-120°C, Final: 160-165°CBalances reaction initiation and favors the desired isomer formation.[4][5]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Effective Lewis acid for this transformation.[1]
Catalyst Ratio ~3.3 equivalents per mole of esterEnsures complete complexation and catalysis.[9]
Reaction Time ~3 hours at final temperatureAllows the reaction to proceed to completion.[5]
Atmosphere Anhydrous (Calcium chloride tube)Prevents deactivation of the Lewis acid catalyst.[4]

Workflow for Troubleshooting Low Yield in Fries Rearrangement

G start Low Yield Observed check_temp Review Temperature Profile start->check_temp temp_ok Temperature Profile Correct? check_temp->temp_ok check_catalyst Evaluate Catalyst Quality & Stoichiometry catalyst_ok Anhydrous Conditions & Sufficient Catalyst? check_catalyst->catalyst_ok check_workup Assess Workup & Isolation Procedure workup_ok Proper Quenching & Washing? check_workup->workup_ok temp_ok->check_catalyst Yes optimize_temp Implement Gradual Heating (110°C -> 165°C) temp_ok->optimize_temp No catalyst_ok->check_workup Yes optimize_catalyst Use Fresh Anhydrous AlCl3 Increase Stoichiometry (~3 eq.) catalyst_ok->optimize_catalyst No optimize_workup Ensure Slow Quenching in Ice/HCl Thorough Washing workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes optimize_temp->check_catalyst optimize_catalyst->check_workup optimize_workup->end

Caption: A decision-making workflow for troubleshooting low yields in the Fries rearrangement.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Question: "I am attempting a Friedel-Crafts acylation of hydroquinone with propionyl chloride and AlCl₃, but I am getting a mixture of products and a low yield of the desired this compound. Why is this happening?"

Answer:

Directly acylating hydroquinone via a Friedel-Crafts reaction is challenging. The hydroxyl groups on the aromatic ring can lead to several competing reactions.

Potential Causes & Solutions:

  • O-Acylation vs. C-Acylation: The hydroxyl groups are highly nucleophilic and can be acylated faster than the aromatic ring, leading to the formation of hydroquinone dipropionate (the starting material for the Fries rearrangement). This is a common issue when acylating phenols.[1][9]

    • The Chemistry: The lone pairs on the phenolic oxygens are readily available to attack the acylium ion electrophile, leading to ester formation (O-acylation) rather than the desired ketone (C-acylation).

    • Solution: The most effective solution is to switch to the Fries rearrangement. First, intentionally perform the O-acylation to synthesize hydroquinone dipropionate, and then subject this ester to the Fries rearrangement conditions as described in the previous section. This two-step approach is often higher yielding and more reliable.[9]

  • Deactivation of the Aromatic Ring: The Lewis acid catalyst can complex with the hydroxyl groups.

    • The Chemistry: This complexation withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution.[6][9] This deactivation makes the desired C-acylation even more difficult.

    • Solution: Using a significant excess of the Lewis acid can sometimes overcome this, but the more robust solution is to use the Fries rearrangement pathway.[9]

  • Isomer Formation: Even if C-acylation occurs, it can happen at different positions on the ring, leading to a mixture of isomers.

    • The Chemistry: The hydroxyl groups are ortho, para-directing. In hydroquinone, this means acylation can occur at the 2-, 3-, 5-, or 6-positions.

    • Solution: The Fries rearrangement offers better control over regioselectivity through temperature and solvent choice.[1][2]

Reaction Pathway Comparison

G cluster_0 Direct Friedel-Crafts Acylation (Problematic) cluster_1 Recommended Two-Step Fries Rearrangement HQ Hydroquinone Mix Mixture of Products (O-acylation, C-acylation isomers) HQ->Mix Propionyl Chloride, AlCl3 HQ2 Hydroquinone HDP Hydroquinone Dipropionate (O-acylation) HQ2->HDP Propionyl Chloride Product This compound (C-acylation) HDP->Product Fries Rearrangement (AlCl3, Heat)

Caption: Comparison of direct acylation versus the two-step Fries rearrangement pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use other Lewis acids besides aluminum chloride for the Fries rearrangement?

A1: Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid can also be used.[1][8][10] However, AlCl₃ is the most common and often the most effective for this specific transformation. The choice of catalyst can sometimes influence the ortho/para product ratio.

Q2: How important is the purity of the starting hydroquinone dipropionate?

A2: It is critical. Impurities in the starting ester can lead to the formation of byproducts, which complicates the purification of the final product and can lower the overall yield. It is recommended to use freshly prepared or purified hydroquinone dipropionate.

Q3: My final product has a greenish tint. Is this normal?

A3: Yes, it is common for the crude and even recrystallized this compound to appear as green, silky needles.[4][5] This coloration is not necessarily indicative of impurity, but the melting point should be checked against the literature value (around 96-98°C) to confirm purity.

Q4: What is the best solvent for recrystallizing the final product?

A4: The product can be recrystallized from a large volume of hot water or, more conveniently, from 95% ethanol.[4][5] Ethanol is often preferred due to the smaller volume required.

Detailed Experimental Protocol: Fries Rearrangement of Hydroquinone Dipropionate

This protocol is adapted from established procedures and is provided as a guide.[4][5][9] All operations should be performed in a well-ventilated fume hood.

Materials:

  • Hydroquinone dipropionate

  • Anhydrous aluminum chloride (AlCl₃), powder

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • 95% Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry 500-mL round-bottom flask equipped with an air condenser protected by a calcium chloride drying tube, combine finely powdered hydroquinone dipropionate and anhydrous aluminum chloride (~3.3 molar equivalents).

  • Heating: Place the flask in an oil bath and slowly heat from room temperature. Over approximately 30 minutes, raise the temperature to 110–120°C. The start of the reaction is indicated by the evolution of HCl gas.

  • Reaction Progression: Once the initial vigorous gas evolution subsides, slowly raise the oil bath temperature to 160–165°C. Maintain this temperature for approximately 3 hours. The mixture will become a pasty, greenish mass.[5]

  • Workup - Catalyst Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (e.g., 350 g) and concentrated HCl (e.g., 25 mL).

  • Product Precipitation: Carefully and slowly add the reaction mixture to the ice/HCl slurry with stirring. This is a highly exothermic process.

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold water.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as greenish needles.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR) to confirm its identity and purity.

References

Purification of Crude 2',5'-Dihydroxypropiophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2',5'-Dihydroxypropiophenone. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for research and development.

Troubleshooting Guide: Navigating Common Purification Hurdles

The synthesis of this compound, commonly achieved through the Fries rearrangement of hydroquinone dipropionate, can yield a crude product containing various impurities.[1][2] These may include unreacted starting materials, the undesired ortho- or para-isomer, and byproducts from side reactions. Effective purification is therefore critical. This guide will address the most prevalent issues encountered during the two primary purification techniques: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying crude this compound.[1][2] However, several issues can arise.

Problem 1: The product "oils out" and does not crystallize.

  • Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to precipitation at a temperature above its melting point. Highly impure samples are also more prone to oiling out.

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop before moving it to an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

    • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly. For this compound, an ethanol/water mixture can be effective.[1]

Problem 2: No crystals form upon cooling.

  • Causality: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature. Crystal nucleation, the initial step of crystal formation, has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

Problem 3: The recovered yield is very low.

  • Causality: A low yield can result from using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor. It can also be caused by premature crystallization during a hot filtration step or washing the collected crystals with a solvent in which they are too soluble.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

    • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, it can be recovered by concentrating the solution and performing a second crystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on established procedures for the analogous 2',5'-dihydroxyacetophenone, 95% ethanol or water are suitable solvents.[1][2] An ethanol/water mixture can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for separating the desired this compound from its isomers and other impurities.

Problem 1: Poor separation of isomers (ortho- vs. para-).

  • Causality: The polarity difference between the ortho- and para-isomers of dihydroxypropiophenone may be small, leading to overlapping elution from the column. The choice of mobile phase is critical for achieving good resolution.

  • Solution:

    • Optimize Mobile Phase:

      • Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to resolve closely eluting compounds. For a normal-phase separation on silica gel, you could start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

      • Fine-tune Solvent Ratio: If using an isocratic system, carefully adjust the ratio of the solvents. Small changes can have a significant impact on separation.

    • Stationary Phase Selection: While silica gel is a common choice, for challenging separations, consider using a different stationary phase. For phenolic compounds, reverse-phase chromatography on a C18-functionalized silica gel can be effective. An HPLC method for this compound suggests a mobile phase of acetonitrile, water, and phosphoric acid, which is characteristic of a reverse-phase separation.

Problem 2: The compound is not eluting from the column.

  • Causality: The mobile phase is not polar enough to displace the compound from the stationary phase. The hydroxyl groups in this compound can lead to strong interactions with a polar stationary phase like silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: For highly polar compounds that bind strongly to silica gel, adding a small amount of a very polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to elute the compound.

Problem 3: Tailing of peaks.

  • Causality: Tailing, where the back of the chromatographic peak is elongated, can be caused by strong interactions between the compound and the stationary phase, overloading the column, or degradation of the compound on the column. The phenolic hydroxyl groups can interact strongly with the silanol groups on the surface of silica gel.

  • Solution:

    • Add a Modifier: As with elution problems, adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the nature of the compound) to the mobile phase can help to reduce tailing by competing for the active sites on the stationary phase.

    • Lower the Sample Load: Overloading the column is a common cause of peak distortion. Reduce the amount of crude material applied to the column.

    • Check for Compound Stability: Ensure that the compound is stable on the stationary phase. Some compounds can degrade on acidic silica gel.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio should be determined by thin-layer chromatography (TLC) first. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Apply the solution carefully to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor the elution by TLC. If separation is not sufficient, a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) can be employed.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound from a Fries rearrangement?

The Fries rearrangement of hydroquinone dipropionate will likely produce the desired this compound (para-isomer) as the major product. However, you can expect to find the following impurities:

  • 4-hydroxy-2-propionylphenyl propionate: The ortho-isomer. The ratio of ortho to para product is influenced by reaction temperature and solvent.

  • Hydroquinone dipropionate: Unreacted starting material.

  • Hydroquinone: A potential byproduct from side reactions or hydrolysis.

Q2: How do I choose the best recrystallization solvent?

The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have very low solubility for the compound at low temperatures (e.g., in an ice bath).

  • Dissolve the impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, 95% ethanol and water have been shown to be effective for the closely related 2',5'-dihydroxyacetophenone.[1][2] A good starting point is to test the solubility of your crude product in small amounts of different solvents at room temperature and at their boiling points.

Q3: Can I use a single solvent for column chromatography?

While an isocratic (single solvent or pre-mixed solvent system) elution can work if the impurities are significantly different in polarity from the desired product, a gradient elution is often more effective for separating closely related compounds like isomers. Starting with a less polar mobile phase and gradually increasing its polarity allows for a more controlled separation.

Q4: My purified product has a greenish tint. What could be the cause?

Phenolic compounds, especially hydroquinone derivatives, are susceptible to oxidation, which can lead to the formation of colored impurities (quinones). The synthesis procedure for the analogous 2,5-dihydroxyacetophenone notes that the reaction mass can assume a green color.[1][2]

  • Troubleshooting:

    • During workup and purification, try to minimize exposure to air and light.

    • The use of activated charcoal during recrystallization can help to remove colored impurities.[3]

    • Ensure that the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q5: What is co-crystallization and how can it affect my purification?

Co-crystallization is the formation of a crystalline solid that contains two or more different molecules in the same crystal lattice. In the context of purification, your target compound might co-crystallize with a solvent molecule (forming a solvate) or with an impurity. This can make it difficult to achieve high purity, as the impurity is incorporated into the crystal structure of your product.

  • Troubleshooting:

    • If you suspect co-crystallization with a solvent, try recrystallizing from a different solvent.

    • Thorough drying of the final product under vacuum is important to remove any co-crystallized solvent.

    • If an impurity is co-crystallizing, a different purification technique, such as column chromatography, may be necessary to separate the two compounds before recrystallization. The formation of co-crystals of phenolic compounds has been documented and can be influenced by the choice of solvent.[4]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for troubleshooting common purification issues.

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Navigating the Scale-Up of 2',5'-Dihydroxypropiophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2',5'-Dihydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this important chemical synthesis. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful outcomes in your experiments.

I. Understanding the Core Synthesis: The Fries Rearrangement

The primary industrial route to this compound is the Fries rearrangement of hydroquinone dipropionate. This reaction involves the Lewis acid-catalyzed rearrangement of an aryl ester to a hydroxy aryl ketone.[1][2] A thorough understanding of this reaction's mechanism and influencing factors is paramount to a successful scale-up.

The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This polarization facilitates the generation of an acylium carbocation, which then acts as an electrophile, attacking the aromatic ring.[2]

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis cluster_purification Purification Stage cluster_solutions Solutions Low_Yield Low Yield Check_Catalyst Check Catalyst Activity & Stoichiometry Low_Yield->Check_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Low_Yield->Anhydrous_Conditions Poor_Selectivity Poor Regioselectivity Optimize_Temp Optimize Temperature Poor_Selectivity->Optimize_Temp Tar_Formation Tar Formation Tar_Formation->Optimize_Temp Control_Time Control Reaction Time Tar_Formation->Control_Time Check_Catalyst->Low_Yield Optimize_Temp->Poor_Selectivity Control_Time->Tar_Formation Crystallization_Issues Crystallization Problems Optimize_Solvent Optimize Crystallization Solvent/Cooling Rate Crystallization_Issues->Optimize_Solvent Purity_Fail Final Purity Fails Spec Recrystallize Re-crystallize or Column Chromatography Purity_Fail->Recrystallize

References

Technical Support Center: Optimizing Reaction Conditions for 2',5'-Dihydroxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2',5'-Dihydroxypropiophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Drawing from established literature and field experience, this document explains the causality behind experimental choices to ensure you can navigate the complexities of the reaction, optimize your yields, and troubleshoot effectively.

The synthesis of this compound, a valuable intermediate in pharmaceutical manufacturing, is most commonly achieved via the Fries Rearrangement of hydroquinone dipropionate.[1][2] This process, while effective, is sensitive to several parameters that can significantly impact reaction success. This guide provides a structured approach to understanding and controlling these variables.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from hydroquinone. First, hydroquinone is esterified to form the hydroquinone dipropionate intermediate. This ester then undergoes an intramolecular acyl group migration catalyzed by a Lewis acid, known as the Fries Rearrangement, to yield the final product.

Synthetic_Workflow Hydroquinone Hydroquinone Intermediate Hydroquinone Dipropionate Hydroquinone->Intermediate Propioylation (e.g., Propionic Anhydride) Product This compound Intermediate->Product Fries Rearrangement (e.g., AlCl₃, Heat)

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: Why is my yield of this compound extremely low or zero?

A: A low or non-existent yield is the most common issue and can typically be traced back to one of four key areas:

  • Catalyst Inactivity: The primary catalyst, aluminum chloride (AlCl₃), is a potent Lewis acid but is extremely sensitive to moisture.[3] Any atmospheric moisture will hydrolyze the AlCl₃, rendering it inactive. Always use a fresh, unopened container of anhydrous AlCl₃ or a properly stored, sealed bottle. The reaction must be conducted under strictly anhydrous conditions, using dried glassware and an inert atmosphere (e.g., nitrogen or argon). A calcium chloride guard tube is essential.[1][4]

  • Insufficient Catalyst Loading: The Fries rearrangement requires a stoichiometric excess of the Lewis acid catalyst. This is because AlCl₃ complexes not only with the carbonyl oxygen of the ester starting material to initiate the reaction but also with the hydroxyl and ketone groups of the product.[3][5] Insufficient catalyst will result in an incomplete reaction. A molar ratio of at least 3 equivalents of AlCl₃ to 1 equivalent of hydroquinone dipropionate is recommended to drive the reaction to completion.[4]

  • Incorrect Reaction Temperature: Temperature is a critical parameter that dictates reaction rate and selectivity.[3] If the temperature is too low (e.g., <110°C), the activation energy for the rearrangement may not be met, leading to an incomplete or stalled reaction.[1]

  • Inadequate Reaction Time: The rearrangement is not instantaneous. Reaction times of 2-4 hours at the optimal temperature are typical.[1][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine completion before proceeding with the workup.

Q2: My reaction is producing a lot of dark, tarry side products. What's causing this and how can I prevent it?

A: The formation of dark, insoluble tars is almost always a result of excessive reaction temperatures. While high temperatures are needed to drive the ortho-migration of the acyl group, temperatures that are too high can lead to decomposition of the starting material and product, as well as intermolecular side reactions.[3][7]

Solutions:

  • Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple and PID controller to maintain a stable and uniform temperature. Avoid direct heating on a hot plate, which can create hot spots and cause charring.[4]

  • Optimized Temperature Range: For the synthesis of the analogous 2',5'-dihydroxyacetophenone, a temperature range of 160–165°C is effective.[4] For the propiophenone, temperatures between 130-180°C have been reported to give good yields.[6] It is advisable to start at the lower end of this range (e.g., 130-140°C) and monitor the reaction by TLC before increasing the temperature if the reaction is too slow.

  • Solvent Choice: While often performed neat (without solvent), using a high-boiling, non-polar solvent can sometimes help moderate the reaction temperature and prevent localized overheating.

Q3: The workup procedure is difficult, and I'm losing product during purification. What is the best practice?

A: The workup step is critical for both safety and yield. The reaction mixture contains large amounts of AlCl₃ complexed with the product. Improper quenching can lead to product degradation.[3]

Recommended Workup and Purification Protocol:

  • Cooling: After the reaction is complete, allow the flask to cool to room temperature.[1]

  • Quenching: The quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice.[1][4] After the initial vigorous reaction subsides, add concentrated hydrochloric acid to fully decompose the aluminum complexes and dissolve the resulting aluminum salts.[1][8]

  • Isolation: The solid crude product can then be collected by vacuum filtration on a Büchner funnel and washed with cold water to remove inorganic salts.[1]

  • Recrystallization: The most effective purification method is recrystallization. The crude product can be recrystallized from a large volume of hot water or, more conveniently, from 95% ethanol to yield the purified this compound.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries Rearrangement for this synthesis?

A: The Fries Rearrangement is a classic electrophilic aromatic substitution reaction.[9] While the exact mechanism can have both intermolecular and intramolecular characteristics depending on the conditions, a generally accepted pathway involves the following steps:[2][10]

  • Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the ester group.[9]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the carbon-oxygen bond and the formation of a resonance-stabilized acylium ion (R-C=O)⁺. The AlCl₃ moiety remains complexed to the phenolic oxygen.[9]

  • Electrophilic Attack: The highly electrophilic acylium ion then attacks the activated aromatic ring at the ortho or para position.

  • Re-aromatization: A proton is eliminated from the ring, restoring aromaticity. This proton is abstracted by the [AlCl₃-OAr]⁻ complex, releasing HCl gas upon workup.

  • Hydrolysis: During the aqueous workup, the aluminum-phenoxide complex is hydrolyzed to liberate the final hydroxy aryl ketone product.

Fries_Mechanism Start Ester + AlCl₃ Complex1 Lewis Acid-Carbonyl Complex Start->Complex1 Coordination Acylium Acylium Ion + [ArO-AlCl₃]⁻ Complex1->Acylium Cleavage Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Electrophilic Attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Product Final Product (after Hydrolysis) Product_Complex->Product Workup (H₃O⁺)

Caption: Key steps in the Fries Rearrangement mechanism.

Q2: How does temperature affect the ortho vs. para selectivity?

A: Temperature is the primary tool for controlling regioselectivity in the Fries Rearrangement. The relationship is a classic example of kinetic versus thermodynamic control:[11]

  • Low Temperatures (e.g., < 100°C): Favor the formation of the para product. This is the kinetically controlled pathway, as the para position is sterically less hindered.[3][9]

  • High Temperatures (e.g., > 120°C): Favor the formation of the ortho product. The ortho product can form a stable six-membered bidentate chelate with the aluminum catalyst via the hydroxyl group and the ketone carbonyl.[3][11] This chelate is the thermodynamically more stable product, and its formation is favored at higher temperatures where the reaction becomes reversible.

For the synthesis of this compound from hydroquinone dipropionate, the goal is to induce migration to the position ortho to one of the ester groups, making higher temperatures necessary.

Q3: What are the key safety precautions for this reaction?

A: This synthesis involves several significant hazards that require careful management:

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently and exothermically with water. It is corrosive and can cause severe burns. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive HCl gas.[1] The apparatus must be equipped with a gas trap to neutralize the fumes (e.g., by bubbling through a sodium hydroxide solution).

  • Exothermic Quenching: The workup procedure of adding the reaction mixture to ice is highly exothermic. Perform this step slowly and behind a safety shield in a fume hood.

Q4: Can I use a different catalyst besides aluminum chloride?

A: Yes, while AlCl₃ is traditional, other Lewis and Brønsted acids can catalyze the Fries Rearrangement, often under milder conditions. Alternatives include:[2][5]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective.[1]

  • Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂).[5][12]

  • Strong Protic Acids: Methanesulfonic acid (CH₃SO₃H) and hydrogen fluoride (HF) are effective but present their own significant handling hazards.[5][13]

The choice of catalyst can influence reaction time, temperature, and yield, and may require optimization for this specific substrate.

Data Summary Table

The following table summarizes typical reaction conditions for the Fries Rearrangement to produce hydroxypropiophenones and related structures, based on literature reports.

ParameterConditionRationale / CommentReference(s)
Starting Material Hydroquinone DipropionateDirect precursor for the target molecule.[1],[6]
Catalyst Anhydrous AlCl₃Strong Lewis acid, requires anhydrous conditions.[3],[1]
Catalyst Ratio >3.0 eq. per mole of esterStoichiometric excess is required to complex with starting material and product.[4]
Temperature 130°C - 180°CHigher temperatures favor the desired ortho-rearrangement. Precise control is key.[3],[6]
Solvent None (Neat)Common for this reaction. High-boiling solvents like monochlorobenzene are alternatives.[11],[7],[6]
Reaction Time 2 - 4 hoursMonitor by TLC for completion.[1],[6]
Workup Ice/HCl quenchDecomposes aluminum complexes. Must be done carefully.[3],[1]
Typical Yield 60 - 80%Highly dependent on the precise control of all parameters.[1],[6]

Experimental Protocols

Protocol 1: Synthesis of Hydroquinone Dipropionate (Starting Material)

This protocol is adapted from the synthesis of the analogous hydroquinone diacetate.[8]

  • In a round-bottom flask equipped with a reflux condenser, combine hydroquinone (1.0 eq.), propionic anhydride (2.2 eq.), and a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture gently with stirring. The reaction is exothermic and should proceed smoothly.

  • After the initial exothermic reaction subsides, heat the mixture at a moderate temperature (e.g., 80-100°C) for 1-2 hours to ensure complete esterification. Monitor the disappearance of hydroquinone by TLC.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product and hydrolyze the excess propionic anhydride.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting white solid in a vacuum oven. The product is typically pure enough for the next step without further purification.

Protocol 2: Fries Rearrangement to Synthesize this compound

This protocol is based on established procedures for the Fries Rearrangement of hydroquinone esters.[1][4][6]

  • Set up a dry 500 mL round-bottom flask with a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube connected to a gas trap for HCl.

  • Finely powder anhydrous aluminum chloride (AlCl₃) (approx. 3.3 eq.) and hydroquinone dipropionate (1.0 eq.) in a mortar and quickly add them to the reaction flask.

  • Place the flask in an oil bath and begin heating slowly with stirring.

  • Gradually raise the temperature to 110–120°C. Evolution of HCl gas should become noticeable.

  • Once the initial gas evolution subsides, continue to raise the temperature to 160–165°C and maintain it for 2-3 hours. The reaction mixture will become a thick, pasty mass, often with a greenish color.[4]

  • Monitor the reaction progress by periodically (e.g., every 30-60 minutes) taking a small aliquot, quenching it in ice/HCl, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • In a large beaker in a fume hood, prepare a mixture of crushed ice (approx. 7g per gram of AlCl₃ used) and concentrated HCl (approx. 0.5 mL per gram of AlCl₃).

  • Carefully and in small portions, transfer the solid reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic process.

  • Stir until all the ice has melted and the solid aluminum salts have dissolved.

  • Collect the precipitated crude product by vacuum filtration. Wash the solid on the filter with two portions of cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound as needles.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2',5'-Dihydroxypropiophenone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Section 1: Synthesis via Friedel-Crafts Acylation

The most common synthesis route for this compound is the Friedel-Crafts acylation of hydroquinone. This section addresses potential hurdles in this process.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Friedel-Crafts acylation of hydroquinone is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in this reaction are frequently traced back to several key factors:

  • Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is the typical Lewis acid catalyst. It is highly hygroscopic; exposure to atmospheric moisture will deactivate it and significantly reduce yields. Always use freshly opened or properly stored anhydrous AlCl₃.[1]

  • Stoichiometry of the Catalyst: For the acylation of hydroquinone, which has two hydroxyl groups, a molar excess of the Lewis acid is often required. Less than 3 moles of AlCl₃ per mole of the hydroquinone diacetate (a common starting material) can diminish the yield.[1] An excess is often used to compensate for any inert ingredients in the commercial catalyst.[1]

  • Reaction Temperature: The reaction temperature is critical. The reaction should be heated slowly. If the temperature is too high or the heating is too rapid, it can lead to charring of the reaction mixture and the formation of undesired byproducts.[1]

  • Presence of Deactivating Groups: While hydroquinone is an activated ring system, any strongly deactivating contaminants in your starting materials can inhibit the electrophilic aromatic substitution.[2][3]

Q2: I am observing the formation of a dark, tar-like substance in my reaction flask. How can I prevent this?

A2: Charring is a common issue when working with phenolic compounds in strong acid. To mitigate this:

  • Ensure the reaction flask is not in direct contact with the bottom of the heating mantle or oil bath, which can create localized hot spots.[1]

  • Control the rate of heating. A gradual increase in temperature allows for better control over the exothermic reaction.

  • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: While AlCl₃ is the most common catalyst, other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been successfully used for the synthesis of related compounds like 2',5'-dihydroxyacetophenone from hydroquinone diacetate.[4] The choice of catalyst can influence reaction conditions and yields, so a literature search for your specific reaction is recommended.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

G start Low Yield Observed check_catalyst Verify AlCl₃ Quality and Stoichiometry start->check_catalyst check_temp Review Reaction Temperature Profile check_catalyst->check_temp Catalyst OK re_run Re-run with Fresh Catalyst and Controlled Heating check_catalyst->re_run Catalyst Suspect check_sm Analyze Starting Material Purity check_temp->check_sm Temp OK check_temp->re_run Temp Profile Incorrect check_sm->re_run SM Pure analyze_byproducts Characterize Byproducts (TLC, NMR) check_sm->analyze_byproducts Impurities Detected success Improved Yield re_run->success optimize Optimize Reaction Conditions (Solvent, Time) analyze_byproducts->optimize optimize->re_run

Caption: Troubleshooting logic for low-yield Friedel-Crafts acylation.

Section 2: Purification of this compound

Purification is crucial to remove unreacted starting materials, catalyst residues, and byproducts.

Frequently Asked Questions (FAQs) - Purification

Q1: My crude this compound has a dark color. How can I decolorize it?

A1: The dark coloration is often due to oxidized impurities. While simple recrystallization from solvents like water or ethanol can be effective, sometimes colored impurities co-crystallize.[5][6] For persistent color, treatment with a reducing agent like sodium hydrosulfite in an aqueous alkaline medium can be effective for related dihydroxybenzophenones.[6] Activated carbon can also be used during recrystallization to adsorb colored impurities, though care must be taken as it can also adsorb the product.

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent depends on the impurities present. Water is a common choice, although it may require a large volume.[1] Ethanol is also a viable option and may be more convenient.[5] A mixed solvent system could also be explored to optimize solubility and crystal growth. Always perform a small-scale solubility test to determine the best solvent or solvent pair for your specific crude product.

Q3: I'm having trouble with my product precipitating as an oil during recrystallization. What should I do?

A3: Oiling out occurs when the solution is supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Add a seed crystal to induce crystallization.

  • Use a more dilute solution.

  • Consider a different recrystallization solvent.

Data Summary: Recrystallization Solvents
SolventTypical ApplicationNotes
WaterGood for polar impurities.May require large volumes.[1]
EthanolEffective for many organic impurities.Good solubility at high temperatures, lower at room temp.[5]
Hexane/AcetoneUsed in normal-phase chromatography.Can be adapted for recrystallization.[7]

Section 3: Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound.

Frequently Asked Questions (FAQs) - Handling & Storage

Q1: What are the key safety precautions when working with this compound?

A1: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][9] Therefore, it is imperative to:

  • Work in a well-ventilated area or fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[8][10]

  • Avoid creating dust when handling the solid material.[8]

  • Wash hands thoroughly after handling.[8]

Q2: How should I store this compound to prevent degradation?

A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] As a hydroquinone derivative, it is susceptible to oxidation, which can be accelerated by light, air (oxygen), and incompatible materials. Therefore, storing it under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container is recommended for long-term stability.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition.[8][11]

Stability Considerations:

The dihydroxy- E-E-A-T of this compound makes it prone to oxidation. Oxidation can lead to the formation of colored quinone-type byproducts, which can interfere with experimental results, particularly in biological assays.

G start This compound oxidizing_conditions Oxidizing Conditions (Air, Light, Incompatible Materials) start->oxidizing_conditions quinone Quinone Byproducts (Colored) oxidizing_conditions->quinone leads to

Caption: Oxidation pathway of this compound.

Section 4: Application in Biological Assays

This compound and its derivatives are used in various biological studies. This section addresses common issues encountered in these applications.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: My compound is showing inconsistent results in a cell-based assay. What could be the cause?

A1: Inconsistent results can stem from several sources:

  • Compound Stability in Media: The compound may be degrading in the cell culture media over the course of the experiment. The phenolic hydroxyl groups are susceptible to oxidation, which can be catalyzed by components in the media.[12] Consider preparing fresh solutions for each experiment and minimizing their exposure to light and air.

  • Solubility Issues: If the compound is not fully dissolved in the assay buffer or media, its effective concentration will be lower and more variable. Ensure your stock solution is fully dissolved before making final dilutions. It may be necessary to use a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiment.

  • Pipetting Errors: Inconsistent pipetting can lead to significant variability in results.[13] Ensure your pipettes are calibrated and use proper pipetting techniques.

Q2: I am observing a high background signal in my fluorescence-based assay. Could the compound be interfering?

A2: Yes, phenolic compounds can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays. To check for this, run a control experiment with your compound in the assay buffer without the other assay components (e.g., cells, enzymes) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Q3: How can I confirm the identity and purity of my this compound before using it in a critical experiment?

A3: It is crucial to characterize your compound to ensure its identity and purity. Standard analytical techniques include:

  • NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.[14][15]

  • HPLC/UPLC: To determine purity and detect any impurities.[16]

  • Melting Point: A sharp melting point close to the literature value (204-206 °C) is a good indicator of purity.

Protocol: Preparing this compound for a Cell-Based Assay
  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out the this compound powder.

    • Dissolve it in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[17]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below a level that affects the cells (typically <0.5%).

  • Run Controls:

    • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used in the compound-treated wells.

    • Positive and Negative Controls: Include appropriate controls for your specific assay to ensure it is performing as expected.[18]

  • Equilibrate Reagents:

    • Before adding to cells, ensure all reagents, including the diluted compound, are equilibrated to the assay temperature (e.g., 37°C for cell-based assays).[13]

References

Side reactions and byproducts in the synthesis of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2',5'-Dihydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles and practical, field-proven insights.

Introduction

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved via the Fries rearrangement of hydroquinone dipropionate. While seemingly straightforward, this reaction is often plagued by side reactions and the formation of undesired byproducts, leading to low yields and complex purification challenges. This guide will dissect these issues and provide robust solutions.

The primary synthetic route involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. The reaction is selective for the ortho and para positions, and controlling this selectivity is paramount to achieving a high yield of the desired para isomer, this compound.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint, followed by actionable steps for resolution.

Issue 1: Low Yield of the Desired 2',5'-Isomer and a High Amount of the 4'-Hydroxy Isomer

Root Cause Analysis: The Fries rearrangement is highly sensitive to reaction conditions, which dictate the ratio of the ortho (in this case, leading to a different isomer not the primary byproduct) and para substituted products. The formation of the desired para product (this compound) is kinetically favored at lower temperatures, while higher temperatures promote the thermodynamically more stable ortho product due to chelation with the Lewis acid catalyst.[1][3]

Troubleshooting Steps:

  • Temperature Control is Critical:

    • Maintain a low reaction temperature, typically below 60°C, to favor the formation of the para-isomer.[3]

    • Use a reliable cooling bath (ice-salt or cryocooler) to ensure consistent temperature throughout the reaction.

  • Solvent Polarity Matters:

    • Employ non-polar solvents to enhance the selectivity for the para product.[2] Solvents like carbon disulfide or nitrobenzene are traditionally used, but due to toxicity, safer alternatives like dichlorobenzene can be considered.

    • Highly polar solvents can increase the formation of the para product, but may also lead to other side reactions.[1]

  • Catalyst Choice and Stoichiometry:

    • Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst. Ensure it is anhydrous, as moisture will deactivate it.[4]

    • Use a stoichiometric excess of the catalyst, as it complexes with both the starting ester and the product ketone.[4] However, a large excess can sometimes promote side reactions. An initial optimization of the catalyst loading is recommended.

Experimental Protocol for Temperature Optimization:

ParameterCondition A (Favors Para)Condition B (Favors Ortho)
Temperature 25°C - 40°C> 160°C[3]
Solvent Non-polar (e.g., Dichlorobenzene)Can be run neat or in a higher boiling non-polar solvent
Typical Outcome Higher ratio of 2',5'-isomerHigher ratio of the other isomer
Issue 2: Presence of Unreacted Starting Material (Hydroquinone Dipropionate) and Hydroquinone

Root Cause Analysis: The presence of unreacted starting material often points to incomplete reaction, which can be caused by insufficient catalyst activity, inadequate reaction time, or low temperature. The formation of hydroquinone suggests cleavage of the ester bond, a common side reaction under Fries rearrangement conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Use freshly opened, anhydrous aluminum chloride. Clumped or discolored AlCl₃ may have been exposed to moisture.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • If the reaction stalls at a low temperature, a modest increase in temperature may be necessary, but be mindful of the impact on isomer selectivity.

    • Ensure the reaction is stirred efficiently to promote contact between reactants and the catalyst.

  • Work-up Procedure:

    • The work-up typically involves quenching the reaction with ice and acid.[5] This step must be performed carefully to avoid localized overheating which can promote decomposition.

Issue 3: Formation of Di-acylated Byproducts

Root Cause Analysis: Di-acylation occurs when a second propionyl group is introduced onto the aromatic ring. This is more likely to happen if there is an excess of the acylating agent present or if the reaction conditions are harsh enough to promote further acylation of the mono-acylated product.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the reactants. The initial esterification of hydroquinone to hydroquinone dipropionate should be carried out to completion to avoid the presence of free hydroquinone in the rearrangement step.

    • In the rearrangement step, the starting material is the di-ester, so the focus is on preventing further substitution on the rearranged product.

  • Controlled Addition:

    • While the Fries rearrangement starts from the ester, if performing a one-pot synthesis from hydroquinone, slow addition of the acylating agent (propionyl chloride or propionic anhydride) is crucial to prevent localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fries Rearrangement for this synthesis?

A1: The Fries rearrangement proceeds through the formation of an acylium ion intermediate.[1][2] The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of an acylium carbocation. This electrophile then attacks the aromatic ring via an electrophilic aromatic substitution reaction to form the ortho or para hydroxy ketone.[2][6]

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_product Step 3: Electrophilic Attack & Work-up Start Hydroquinone Dipropionate + AlCl₃ Complex Ester-AlCl₃ Complex Start->Complex Coordination Acylium Acylium Cation Intermediate Complex->Acylium Rearrangement Ortho_Product Ortho-isomer Acylium->Ortho_Product High Temp. Para_Product Para-isomer (this compound) Acylium->Para_Product Low Temp.

Caption: Mechanism of the Fries Rearrangement.

Q2: How can I effectively separate the 2',5'-isomer from the other isomers?

A2: Separation can be challenging due to the similar polarities of the isomers.

  • Recrystallization: This is the most common method. The choice of solvent is crucial. Ethanol or aqueous ethanol is often effective.[5] Multiple recrystallizations may be necessary.

  • Steam Distillation: The ortho isomer can sometimes be separated by steam distillation due to its volatility, which is a result of intramolecular hydrogen bonding.[3]

  • Column Chromatography: For small-scale purifications or for obtaining highly pure material, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point.

Q3: Are there alternative, greener synthetic routes to this compound?

A3: Research into more environmentally friendly methods is ongoing. Some alternatives to traditional Lewis acids include:

  • Strong Protic Acids: Methanesulfonic acid and hydrofluoric acid have been used.[1][4]

  • Solid Acid Catalysts: Zeolites have been explored, but they can be deactivated.[4]

  • Photo-Fries Rearrangement: This photochemical variant proceeds via a radical mechanism. While it can be performed under milder conditions, yields are often low, making it less suitable for commercial production.[1]

Reaction_Pathway Start Hydroquinone Dipropionate Desired_Product This compound (Desired Product) Start->Desired_Product Low Temp, Non-polar Solvent Byproduct1 4'-Hydroxy Isomer (Byproduct) Start->Byproduct1 High Temp Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Byproduct3 Hydroquinone (Cleavage Product) Start->Byproduct3 Ester Cleavage Byproduct4 Di-acylated Products Desired_Product->Byproduct4 Harsh Conditions

Caption: Reaction pathways in the synthesis of this compound.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (around 202-203°C for the related 2,5-dihydroxyacetophenone) is a good indicator of purity.[5]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and connectivity of the molecule. The splitting patterns in the aromatic region of the ¹H NMR spectrum are particularly useful for distinguishing between isomers.[7]

  • FT-IR Spectroscopy: The presence of a hydroxyl (-OH) stretch and a ketone (C=O) stretch, along with the absence of an ester carbonyl, will support the formation of the desired product.[7]

  • HPLC: A reverse-phase HPLC method can be developed to assess purity and quantify any isomeric impurities.[7]

By understanding the underlying chemistry and carefully controlling the reaction parameters, the challenges in synthesizing this compound can be effectively managed, leading to higher yields and purer products.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2',5'-Dihydroxypropiophenone and Other Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Antioxidant Potency in Research and Drug Development

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants that can mitigate oxidative damage.[1][2] Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them a focal point of research in pharmacology and drug development.[1][3][4]

This guide provides an in-depth comparison of the antioxidant activity of 2',5'-Dihydroxypropiophenone, a synthetic phenolic compound, with other well-established phenolic antioxidants such as quercetin, gallic acid, and Trolox. While direct, publicly available experimental data on the antioxidant capacity of this compound is limited, this guide will leverage established structure-activity relationships of analogous dihydroxyphenyl compounds to provide a robust theoretical comparison. We will delve into the underlying mechanisms of phenolic antioxidants and provide detailed, field-proven protocols for common antioxidant assays to empower researchers in their own investigations.

Understanding the Antioxidant Mechanisms of Phenolic Compounds

The antioxidant action of phenols is primarily attributed to their ability to scavenge free radicals through several mechanisms[3][4]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance, making it less reactive than the initial free radical.[4]

  • Single Electron Transfer (SET): A phenol can donate an electron to a free radical, forming a phenolic radical cation and an anion of the radical. This is often followed by proton loss to yield a stable phenoxyl radical.[3][4]

  • Metal Chelation: Some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS through Fenton-like reactions.[1][5]

The efficiency of these mechanisms is dictated by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents.

Structure-Activity Relationship: A Predictive Framework

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure. Key determinants include:

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity due to a greater capacity for hydrogen/electron donation.

  • Position of Hydroxyl Groups: The relative positioning of hydroxyl groups significantly impacts the stability of the resulting phenoxyl radical. Ortho and para positioning of hydroxyl groups, as seen in this compound (para), leads to greater stabilization through resonance, enhancing antioxidant potential compared to meta-substituted isomers.

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can influence the bond dissociation enthalpy of the O-H bond, affecting the ease of hydrogen atom donation.

Comparative Analysis of Antioxidant Activity

To provide a quantitative comparison, we will examine the performance of our selected phenols in three widely used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the IC50 value (the concentration required to inhibit 50% of the radical) or in terms of equivalents to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC). A lower IC50 value indicates greater antioxidant activity.

Expected Antioxidant Profile of this compound

This compound possesses a hydroquinone moiety (two hydroxyl groups in the para position on the phenyl ring). This structural feature is associated with potent antioxidant activity. The para arrangement allows for efficient stabilization of the phenoxyl radical through resonance. Therefore, it is anticipated that this compound will exhibit significant radical scavenging and reducing capabilities.

Quantitative Data for Comparator Phenols

The following tables summarize the reported antioxidant activities of quercetin, gallic acid, and Trolox from various studies. It is important to note that values can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference(s)
Quercetin~15.2[4]
Gallic Acid~16.5[6]
TroloxVaries (Standard)[7]

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC (mM Trolox Equivalents)Reference(s)
Quercetin~4.7[3]
Gallic Acid~3.5[7]
Trolox1.0 (Standard)[8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (mM Fe(II) Equivalents)Reference(s)
QuercetinHigh (Specific values vary)[9]
Gallic AcidHigh (Specific values vary)[6]
TroloxVaries (Standard)[10]

Experimental Protocols: A Guide to In Vitro Antioxidant Assays

The following are detailed, step-by-step protocols for the three key antioxidant assays discussed. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark to prevent degradation. The rationale for using methanol is its ability to readily dissolve both DPPH and a wide range of phenolic compounds.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation period allows the reaction to reach completion.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation. Dilute the resulting solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to separate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•⁺ Working Solution Mix Mix Sample and ABTS•⁺ Solution ABTS_Radical->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is expressed as Fe(II) equivalents or TEAC.

FRAP_Mechanism Fe³⁺-TPTZ (Colorless) Fe³⁺-TPTZ (Colorless) Fe²⁺-TPTZ (Blue) Fe²⁺-TPTZ (Blue) Fe³⁺-TPTZ (Colorless)->Fe²⁺-TPTZ (Blue) + Antioxidant (e⁻ donor)

References

A Comparative Guide to the Synthetic Routes of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2',5'-Dihydroxypropiophenone

This compound is a substituted aromatic ketone featuring a hydroquinone moiety. The presence of both hydroxyl and carbonyl functional groups makes it a versatile precursor for a range of chemical modifications, rendering it a molecule of significant interest in medicinal chemistry and materials science. Its synthesis, therefore, is a critical step in the development of novel compounds. This guide will explore and compare the most prevalent synthetic strategies: the Fries Rearrangement, the Friedel-Crafts Acylation, and the Houben-Hoesch Reaction.

Route 1: The Fries Rearrangement of Hydroquinone Dipropionate

The Fries rearrangement is a classic and widely utilized method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In the context of this compound synthesis, this involves the rearrangement of hydroquinone dipropionate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, which facilitates the departure of the acyl group as an electrophilic acylium cation. This cation then attacks the electron-rich aromatic ring of the phenoxide, primarily at the ortho and para positions. Subsequent aqueous workup liberates the hydroxyaryl ketone.[2] The regioselectivity of the Fries rearrangement is notably influenced by reaction temperature; lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-product.[3]

Fries_Rearrangement Hydroquinone Hydroquinone Hydroquinone Dipropionate Hydroquinone Dipropionate Hydroquinone->Hydroquinone Dipropionate Propionyl Chloride or Anhydride Acylium Ion Intermediate Acylium Ion Intermediate Hydroquinone Dipropionate->Acylium Ion Intermediate AlCl3 This compound This compound Acylium Ion Intermediate->this compound Intramolecular Rearrangement & Workup

Caption: Workflow for the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

The following protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of Hydroquinone Dipropionate

  • To a stirred solution of hydroquinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), slowly add propionyl chloride (2.2 eq) at 0 °C.

  • A base, such as triethylamine or pyridine (2.2 eq), is typically added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude hydroquinone dipropionate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement

  • In a dry flask equipped with a reflux condenser and a gas outlet, place finely powdered anhydrous aluminum chloride (AlCl₃) (3.0 eq).

  • Add the crude hydroquinone dipropionate (1.0 eq) to the flask.

  • Heat the mixture gradually in an oil bath to 130-140 °C. Vigorous evolution of HCl gas will be observed.

  • Maintain the temperature for 3-4 hours, at which point the reaction mixture will become a viscous paste.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from ethanol or a mixture of ethanol and water affords purified this compound.

Route 2: Friedel-Crafts Acylation of a Protected Hydroquinone

Direct Friedel-Crafts acylation of hydroquinone with propionyl chloride is generally not a preferred method due to several challenges. The free hydroxyl groups can undergo O-acylation, and the highly activated ring is susceptible to polysubstitution.[4] A more controlled approach involves the protection of the hydroxyl groups, typically as methyl ethers, followed by Friedel-Crafts acylation and subsequent deprotection.

Mechanistic Rationale

This multi-step approach begins with the synthesis of 1,4-dimethoxybenzene from hydroquinone. The Friedel-Crafts acylation of 1,4-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃) then proceeds via an electrophilic aromatic substitution mechanism to form 2',5'-dimethoxypropiophenone.[5] The final step involves the cleavage of the methyl ether groups to yield the desired dihydroxy product.

Friedel_Crafts_Acylation Hydroquinone Hydroquinone 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Hydroquinone->1,4-Dimethoxybenzene Methylating Agent (e.g., DMS) 2',5'-Dimethoxypropiophenone 2',5'-Dimethoxypropiophenone 1,4-Dimethoxybenzene->2',5'-Dimethoxypropiophenone Propionyl Chloride, Lewis Acid This compound This compound 2',5'-Dimethoxypropiophenone->this compound Demethylation (e.g., BBr3, HBr)

Caption: Workflow for the Friedel-Crafts Acylation Route.

Experimental Protocol: Friedel-Crafts Acylation and Demethylation

Step 1: Synthesis of 1,4-Dimethoxybenzene

  • Dissolve hydroquinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a base, for example, sodium hydroxide or potassium carbonate (2.2 eq).

  • Slowly add dimethyl sulfate (DMS) or methyl iodide (2.2 eq) to the stirred solution at a controlled temperature (typically below 40 °C).

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction, add water, and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by distillation or recrystallization.

Step 2: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

  • Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) to the suspension.

  • Add a solution of 1,4-dimethoxybenzene (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to obtain crude 2',5'-dimethoxypropiophenone.

Step 3: Demethylation of 2',5'-Dimethoxypropiophenone

  • Dissolve the crude 2',5'-dimethoxypropiophenone (1.0 eq) in a dry, inert solvent like DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to ice water.

  • Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate to yield this compound. Purification is typically achieved by column chromatography or recrystallization.

Route 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction offers an alternative route for the synthesis of hydroxyaryl ketones by reacting a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid and HCl.[6] For the synthesis of this compound, this would involve the reaction of hydroquinone with propionitrile.

Mechanistic Rationale

The reaction is initiated by the formation of a reactive electrophile from the nitrile and HCl, catalyzed by a Lewis acid (commonly ZnCl₂ or AlCl₃). This electrophilic species then attacks the activated aromatic ring of hydroquinone. The resulting imine intermediate is subsequently hydrolyzed during the aqueous workup to yield the final ketone product.[7]

Houben_Hoesch_Reaction HydroquinonePropionitrile HydroquinonePropionitrile Imine Intermediate Imine Intermediate HydroquinonePropionitrile->Imine Intermediate Lewis Acid, HCl This compound This compound Imine Intermediate->this compound Hydrolysis

Caption: Workflow for the Houben-Hoesch Reaction.

Experimental Protocol: Houben-Hoesch Reaction
  • Suspend hydroquinone (1.0 eq) and anhydrous zinc chloride (ZnCl₂) (1.5 eq) in a dry, ethereal solvent (e.g., diethyl ether) under a nitrogen atmosphere.

  • Cool the mixture in an ice bath and bubble dry HCl gas through the suspension until saturation.

  • Add propionitrile (1.2 eq) dropwise to the cold, stirred mixture.

  • Continue to pass a slow stream of HCl gas through the reaction mixture while allowing it to stir at room temperature for several hours to overnight.

  • The reaction mixture is then poured into water and heated to hydrolyze the intermediate ketimine salt.

  • After cooling, the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

FeatureFries RearrangementFriedel-Crafts Acylation (Protected)Houben-Hoesch Reaction
Starting Materials Hydroquinone, Propionyl Chloride/AnhydrideHydroquinone, Methylating Agent, Propionyl ChlorideHydroquinone, Propionitrile
Number of Steps 231 (plus workup)
Typical Yield Good (60-80%)[1]Moderate to Good (overall)Variable, often moderate
Reagent Cost ModerateModerate to High (demethylating agents can be expensive)Low to Moderate
Safety Concerns AlCl₃ is corrosive and reacts violently with water. HCl gas evolution.Use of toxic methylating agents (e.g., DMS). BBr₃ is highly corrosive and moisture-sensitive.Use of toxic nitriles and corrosive HCl gas.
Scalability Generally scalable, but handling large quantities of AlCl₃ can be challenging.Scalable, but multi-step nature adds complexity.Can be challenging to scale due to the use of gaseous HCl and potentially long reaction times.
Key Advantages Well-established, often good yields in a two-step process.Good control over regioselectivity.Utilizes readily available and less expensive starting materials.
Key Disadvantages Stoichiometric amounts of Lewis acid required. Potential for ortho/para isomer formation.Longer, multi-step synthesis. Harsh deprotection conditions.Use of toxic reagents and gaseous HCl. Yields can be variable.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available resources, and safety considerations.

  • The Fries Rearrangement stands out as a robust and efficient two-step method that often provides good yields. It is a well-documented and reliable choice for laboratory-scale synthesis.

  • The Friedel-Crafts Acylation of a protected hydroquinone offers better control over regioselectivity, which can be advantageous for achieving high purity. However, the three-step sequence and the use of harsh reagents for deprotection make it a more complex and potentially more expensive route.

  • The Houben-Hoesch Reaction is an attractive option due to its use of relatively inexpensive starting materials in a one-pot procedure. However, the use of toxic nitriles and gaseous HCl can pose significant safety and handling challenges, and yields can be less consistent compared to the Fries rearrangement.

For most research and development applications, the Fries Rearrangement offers the most balanced approach in terms of efficiency, yield, and practicality. However, for specific applications where high purity is paramount and cost is less of a concern, the Friedel-Crafts route with a protected hydroquinone may be a viable alternative. The Houben-Hoesch reaction, while economically appealing, requires careful consideration of the associated safety and handling protocols.

References

A Senior Application Scientist's Guide to Alternatives for 2',5'-Dihydroxypropiophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',5'-Dihydroxypropiophenone is a valuable substituted aromatic ketone, serving as a key building block in the synthesis of complex pharmaceutical agents, notably in the construction of the AB ring system of camptothecin analogs.[1] Its dihydroxy-substituted phenyl ring and reactive ketone group offer versatile handles for molecular elaboration. However, the evolving landscape of pharmaceutical manufacturing—driven by the principles of green chemistry, cost-efficiency, and process robustness—necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of alternative synthetic strategies, moving beyond simple structural analogs to address the core chemical transformations for which this compound is employed. We will dissect the classic Fries rearrangement and Friedel-Crafts acylation routes, compare them with modern catalytic and greener methodologies, and provide actionable experimental protocols for laboratory application.

The Strategic Importance of this compound

1-(2,5-dihydroxyphenyl)propan-1-one, or this compound, belongs to a class of dihydroxyaryl ketones that are pivotal intermediates in organic synthesis.[2][3][4] The molecule's value is rooted in its structural features:

  • A Nucleophilic Aromatic Ring: The two hydroxyl groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution.

  • Ortho- and Para- Directing Influence: The hydroxyl groups direct incoming electrophiles to specific positions, allowing for regioselective functionalization.

  • A Ketone Handle: The propiophenone side chain provides a carbonyl group that can be manipulated through various reactions, such as reductions, condensations, or alpha-functionalization.

A significant application is in the synthesis of key intermediates for camptothecin derivatives, which are potent antitumor agents.[1] The traditional syntheses of this and similar scaffolds often rely on multi-step sequences where the substitution pattern of the dihydroxyaryl ketone is crucial for the final molecular architecture. The drive for alternatives stems from several factors, including the desire to reduce the use of harsh reagents (like aluminum trichloride), improve atom economy, and explore novel chemical space with different substitution patterns.

Foundational Synthetic Pathways: A Mechanistic Overview

The synthesis of this compound and its analogs is often as critical as its subsequent use. The two most common historical methods are the Friedel-Crafts acylation of hydroquinone and the Fries rearrangement of hydroquinone esters.

The Fries Rearrangement

The Fries rearrangement is a classic method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the generation of an acylium ion, which then acylates the aromatic ring, primarily at the ortho and para positions.

Fries_Rearrangement cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product start Hydroquinone Dipropionate reagents 1. AlCl₃ (Lewis Acid) 2. Heat start->reagents Reaction Initiation intermediate Acylium Ion-Lewis Acid Complex reagents->intermediate Generates Electrophile product This compound intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Workflow of the Fries Rearrangement for synthesizing this compound.

The primary drawback of this method is the requirement for stoichiometric or even excess amounts of AlCl₃, which forms a complex with both the reactant and the product.[5][6] The aqueous workup generates significant aluminum-containing waste, posing environmental and disposal challenges.

Friedel-Crafts Acylation

Directly acylating an activated aromatic ring like hydroquinone is another pathway. However, the high reactivity of polyhydroxyphenols can lead to a lack of selectivity and other side reactions, making this route challenging.[7] For less activated systems, this remains a cornerstone reaction but shares the same drawbacks as the Fries rearrangement concerning catalyst and waste.[5][6][8]

A Comparative Guide to Modern Alternatives

The limitations of classical methods have spurred the development of more efficient and sustainable alternatives. These can be broadly categorized into greener acylation technologies and the use of different, but functionally equivalent, building blocks.

Category 1: Greener and Catalytic Acylation Methodologies

The most significant advances have been in replacing stoichiometric Lewis acids with more environmentally benign catalysts. These methods aim to produce the same dihydroxyaryl ketone core but with improved process efficiency and a reduced environmental footprint.[9][10][11]

MethodCatalyst / ReagentKey AdvantagesLimitationsRepresentative Yields
Traditional Fries AlCl₃ (stoichiometric)Well-established, inexpensive reagent.High waste generation, harsh conditions, complex workup.60-75%
Zeolite-Catalyzed Acylation Solid acid catalysts (e.g., H-BEA, H-Y zeolites)Reusable, non-corrosive, simple product isolation, environmentally friendly.[12]May require higher temperatures; catalyst deactivation can occur.70-90%
Methanesulfonic Acid (MSA) MSA as solvent and catalystMetal- and halogen-free, biodegradable, efficient for electron-rich systems.[8]Can act as a sulfonating agent at high temperatures.85-95%
Cyanuric Chloride/AlCl₃ Cyanuric Chloride (activator), AlCl₃ (catalytic)Uses only catalytic amounts of Lewis acid, milder conditions.[5]Still requires a Lewis acid and chlorinated reagents.80-92%
Transition-Metal Catalysis Ni, Pd, or Cu catalystsHigh functional group tolerance, milder conditions.[12]Catalyst cost and potential for metal contamination in the API.75-89%

Causality Behind Experimental Choices: The shift towards solid acid catalysts like zeolites is driven by the "easy on, easy off" principle of heterogeneous catalysis.[12] The catalyst remains in a separate phase from the reaction mixture, simplifying purification to a mere filtration step and enabling catalyst recycling. This directly addresses the primary drawback of the homogeneous AlCl₃-based system: the cumbersome and wasteful aqueous workup. Similarly, using methanesulfonic acid as both a solvent and a promoter eliminates the need for halogenated solvents and metal catalysts, aligning perfectly with green chemistry goals.[8]

Synthesis_Comparison cluster_traditional Traditional Friedel-Crafts / Fries Route cluster_green Greener Catalytic Route A1 Phenolic Ester (e.g., Hydroquinone Dipropionate) A2 Stoichiometric AlCl₃ A1->A2 Reaction A3 Quench with H₂O/HCl A2->A3 Workup A4 Aqueous Waste Stream (High Volume) A3->A4 A5 Product Isolation (Extraction) A3->A5 B1 Phenol + Acylating Agent B2 Heterogeneous Catalyst (e.g., Zeolite) B1->B2 Reaction B3 Catalyst Removal (Filtration) B2->B3 B4 Recycled Catalyst B3->B4 B5 Product Isolation (Evaporation) B3->B5

Caption: Workflow comparison between traditional and greener acylation strategies.

Category 2: Alternative Building Blocks

In some synthetic plans, the specific 2',5'-dihydroxy substitution pattern is not the only viable option. Other isomers or related structures can serve as effective alternatives, sometimes offering different reactivity profiles or leading to novel analogs.

  • 2',4'-Dihydroxypropiophenone: This isomer is readily synthesized and is a common intermediate for compounds requiring a resorcinol-type A-ring. It is a key starting material for synthesizing various heterocyclic compounds like flavonoids and coumarins, and its derivatives have been explored as potent enzyme inhibitors.[13]

  • Dihydroxyacetophenones: For syntheses where the ethyl group of the propiophenone is installed later or is not required, 2',5'-dihydroxyacetophenone or 2',4'-dihydroxyacetophenone are excellent, often more commercially available, alternatives.[14][15]

  • Functionalized N-Heterocycles: In some cases, a completely different heterocyclic core can mimic the desired pharmacophore. For example, scaffolds like 5-hydroxy-1H-pyrrol-2-(5H)-ones can serve as building blocks for bioactive molecules, replacing the need for a phenyl-based starting material altogether.[16]

Expert Insight: The choice between a structural isomer like 2',4'-dihydroxypropiophenone and the target this compound is dictated entirely by the final drug target's structure-activity relationship (SAR). The resorcinol moiety (1,3-dihydroxy) in the 2',4'-isomer has different electronic and hydrogen-bonding properties compared to the hydroquinone moiety (1,4-dihydroxy) in the 2',5'-isomer, which can significantly impact biological activity and metabolic stability.

In-Depth Experimental Protocols

To provide a practical comparison, we present two detailed protocols: the classic Fries rearrangement and a modern, greener alternative using a solid acid catalyst.

Protocol 1: Synthesis of this compound via Fries Rearrangement

Trustworthiness: This protocol is a self-validating system. The progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization, with purity confirmed by melting point and spectroscopic analysis.

Materials:

  • Hydroquinone dipropionate (1 equiv.)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 equiv.)

  • Nitrobenzene (solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • 50% Ethanol (for recrystallization)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and calcium chloride guard tube, add hydroquinone dipropionate and nitrobenzene.

  • Catalyst Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add anhydrous AlCl₃ in small portions over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65 °C and maintain for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the consumption of the starting ester.

  • Workup: Once the reaction is complete, cool the flask back to room temperature and then carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. The reaction is exothermic, so this step must be done slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the ether and nitrobenzene (steam distillation can be used for nitrobenzene).

  • Recrystallization: Recrystallize the crude solid product from 50% aqueous ethanol to yield pure this compound.

Protocol 2: Zeolite-Catalyzed Acylation of Hydroquinone

Expertise: This protocol leverages a reusable solid acid catalyst, eliminating the need for a harsh aqueous workup and chlorinated solvents. The choice of a higher boiling point solvent like toluene allows for effective azeotropic removal of the acetic acid byproduct.

Materials:

  • Hydroquinone (1 equiv.)

  • Propionic anhydride (1.2 equiv.)

  • H-BEA Zeolite catalyst (10 wt% of hydroquinone)

  • Toluene (solvent)

  • Ethyl acetate

  • Hexane

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hydroquinone, toluene, and the activated H-BEA Zeolite catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Slowly add propionic anhydride to the refluxing mixture over 30 minutes. The acetic acid byproduct will be removed azeotropically with toluene in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 6-8 hours, monitoring the reaction by TLC for the disappearance of hydroquinone.

  • Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Recover the zeolite catalyst by simple filtration. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., toluene/hexane).

Future Outlook and Conclusion

The synthesis of pharmaceutical intermediates like this compound is undergoing a paradigm shift. While traditional methods like the Fries rearrangement are historically significant, they are increasingly being supplanted by more sustainable technologies. The future will likely see greater adoption of:

  • Flow Chemistry: Continuous flow reactors can offer better temperature control, improved safety for exothermic reactions, and easier scalability compared to batch processes.

  • Biocatalysis: Engineered enzymes could offer unparalleled selectivity under mild, aqueous conditions, completely avoiding harsh chemicals and organic solvents.

  • Novel Building Blocks: The discovery of new, easily accessible starting materials will continue to open up novel synthetic routes to complex APIs.[17]

For the modern pharmaceutical scientist, the choice of a building block is no longer just about its chemical compatibility. It is a strategic decision that impacts process efficiency, cost of goods, and environmental responsibility. By understanding and evaluating the performance of alternatives—from greener catalytic systems to entirely different molecular scaffolds—researchers can design more robust, efficient, and sustainable synthetic routes for the medicines of tomorrow.

References

Performance of 2',5'-Dihydroxypropiophenone as a polymer stabilizer compared to commercial stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving field of polymer science, the longevity and durability of materials are of paramount importance. The degradation of polymers under the influence of heat, light, and oxygen is a critical challenge that necessitates the use of stabilizing additives. This guide provides an in-depth technical comparison of 2',5'-Dihydroxypropiophenone (DHPP), a phenolic ketone, with established commercial polymer stabilizers. We will delve into the mechanisms of action, present available experimental data, and offer detailed protocols for performance evaluation, empowering researchers and drug development professionals to make informed decisions for their applications.

The Imperative of Polymer Stabilization

Polymers are susceptible to a variety of degradation processes, primarily thermo-oxidative and photo-degradation, which lead to a loss of mechanical properties, discoloration, and overall failure of the material[1]. These degradation pathways are typically free-radical chain reactions initiated by heat, UV radiation, or residual catalysts[1]. To counteract these effects, stabilizers are incorporated into the polymer matrix. These additives can function as:

  • Primary Antioxidants: Chain-breaking additives that donate a hydrogen atom to peroxy radicals, thus terminating the degradation cycle. Hindered phenols are a prominent class of primary antioxidants[2].

  • Secondary Antioxidants: Hydroperoxide decomposers that convert hydroperoxides into non-radical, stable products. Phosphites and thioethers are common examples[2].

  • Light Stabilizers: These can be categorized into UV absorbers, which convert harmful UV radiation into thermal energy, and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals generated by photo-oxidation[3].

The selection of an appropriate stabilizer system is crucial for ensuring the long-term performance of a polymer product.

This compound (DHPP): A Potential Multifunctional Stabilizer

This compound (CAS No. 938-46-5) is a phenolic compound with the chemical formula C₉H₁₀O₃[4][5]. Its structure, featuring a dihydroxy-substituted aromatic ring and a ketone group, suggests the potential for multifunctional stabilizing activity.

Proposed Mechanism of Action

The stabilizing potential of DHPP can be attributed to two primary functionalities:

  • Antioxidant Activity: The phenolic hydroxyl groups on the aromatic ring are capable of donating hydrogen atoms to radical species, a characteristic feature of primary phenolic antioxidants[6]. This action would interrupt the free-radical chain reaction of thermo-oxidation. The presence of two hydroxyl groups may enhance its radical scavenging efficiency[7].

  • UV Absorption: The conjugated system of the benzoyl group is expected to absorb UV radiation, similar to commercial benzophenone-based UV absorbers[8]. By absorbing UV energy, DHPP could protect the polymer from photo-degradation.

The combination of these two functionalities in a single molecule makes DHPP an intriguing candidate for a multifunctional polymer stabilizer.

Commercial Polymer Stabilizers: The Benchmarks

To provide a comprehensive comparison, we will focus on two widely used classes of commercial stabilizers: hindered phenolic antioxidants and hindered amine light stabilizers.

Hindered Phenolic Antioxidants (e.g., Irganox® 1010 and Irganox® 1076)

Hindered phenols are the workhorses of polymer stabilization, providing excellent protection against thermo-oxidative degradation[9]. Their mechanism relies on the donation of a hydrogen atom from the sterically hindered hydroxyl group to a peroxy radical, which in turn forms a stable phenoxy radical that does not propagate the degradation chain[9].

  • Irganox® 1010 , with its four hindered phenol groups, offers high efficiency and low volatility, making it suitable for a wide range of polymers and high-temperature applications[10][11].

  • Irganox® 1076 is a monofunctional hindered phenol with a long alkyl chain, which provides good compatibility with polyolefins and resistance to extraction[6][12].

Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin® 770)

HALS are highly efficient light stabilizers that do not absorb UV radiation but instead act as radical scavengers[13]. They function through a regenerative cycle, known as the Denisov cycle, where the hindered amine is oxidized to a stable nitroxyl radical, which then traps alkyl and peroxy radicals, and is subsequently regenerated[13]. This cyclic nature provides long-lasting protection at low concentrations.

  • Tinuvin® 770 is a low-molecular-weight HALS that is effective in a variety of polymers, particularly in thin sections where UV exposure is most intense[11].

Comparative Performance Analysis: Experimental Data

Thermal-Oxidative Stability: Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) is a standard method used to assess the effectiveness of antioxidants. It measures the time until the onset of oxidation of a polymer at a specific temperature in an oxygen atmosphere[9][14]. A longer OIT indicates better thermal stability.

Table 1: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with Commercial Antioxidants

StabilizerConcentration (wt%)OIT at 210°C (minutes)Reference
Unstabilized HDPE-< 1[10]
Irganox 10100.189.73[10]
Irganox 13300.197.25[10]

Note: The OIT values for DHPP are not available in the cited literature. This table serves as a benchmark for the performance of commercial hindered phenolic antioxidants.

Based on its chemical structure, DHPP is expected to increase the OIT of polyolefins. However, its efficiency relative to highly sterically hindered phenols like Irganox 1010 would need to be determined experimentally.

Photostability: UV-Vis Spectroscopy and Mechanical Property Retention

The ability of a stabilizer to protect a polymer from UV degradation can be assessed by monitoring changes in its UV-Vis spectrum and mechanical properties after accelerated weathering.

UV-Vis Spectroscopy: An effective UV absorber will show strong absorbance in the UV region (290-400 nm) and prevent changes in the polymer's spectrum upon UV exposure. While a UV-Vis spectrum for DHPP in a polymer matrix is not available, the spectra of PVC films stabilized with different additives show that effective stabilizers reduce the formation of conjugated double bonds that absorb in the visible region and cause discoloration[3][15][16].

Mechanical Properties after Weathering: The retention of mechanical properties, such as tensile strength and elongation at break, after exposure to UV radiation is a critical measure of a stabilizer's performance.

Table 2: Mechanical Properties of Polypropylene (PP) Films After Accelerated UV Exposure

Stabilizer SystemUV Exposure (Weeks)Young's Modulus (MPa)Elongation at Break (%)
Unstabilized PP01150600
4130050
PP + HALS 1 (0.5 wt%)01200600
41250550
PP + nano-ZnO (1.25 wt%)01400700
41450650

Source: Adapted from[8]. HALS 1 is a type of hindered amine light stabilizer.

This data demonstrates the effectiveness of HALS in preserving the mechanical integrity of polypropylene under UV stress. Given its proposed dual-functionality, DHPP could potentially offer protection, but quantitative comparisons require experimental validation.

Experimental Protocols for Stabilizer Evaluation

To facilitate direct comparison and further research, we provide the following standardized experimental protocols.

Oxidative Induction Time (OIT) Measurement (ASTM D3895)

This method determines the resistance of a polyolefin material to oxidative degradation.

Methodology:

  • A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal temperature (e.g., 210°C for HDPE) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Diagram of OIT Measurement Workflow:

OIT_Workflow start Sample Preparation (5-10 mg) dsc_heating Heat to Isothermal Temp in N2 Atmosphere start->dsc_heating stabilization Temperature Stabilization dsc_heating->stabilization oxygen_intro Switch to O2 Atmosphere stabilization->oxygen_intro measurement Record Time to Exothermic Peak (OIT) oxygen_intro->measurement end OIT Value (minutes) measurement->end

Caption: Workflow for OIT measurement using DSC.

Accelerated Weathering and Mechanical Testing (ASTM D4329, ASTM G154)

This protocol simulates the damaging effects of long-term outdoor exposure.

Methodology:

  • Prepare polymer films or plaques with and without the stabilizer.

  • Expose the samples in a fluorescent UV accelerated weathering chamber, cycling between UV exposure and moisture condensation at controlled temperatures.

  • At specified intervals, remove samples and measure their tensile properties (tensile strength, elongation at break) according to ASTM D882.

  • Calculate the percentage retention of mechanical properties compared to the unexposed samples.

Diagram of Accelerated Weathering Workflow:

Weathering_Workflow start Prepare Polymer Samples weathering_chamber Expose in UV Weathering Chamber (UV/Moisture Cycles) start->weathering_chamber sample_removal Remove Samples at Intervals weathering_chamber->sample_removal tensile_testing Measure Tensile Properties (ASTM D882) sample_removal->tensile_testing data_analysis Calculate Property Retention (%) tensile_testing->data_analysis end Performance Data data_analysis->end

References

A Researcher's Guide to Investigating the Anti-Inflammatory Potential of 2',5'-Dihydroxypropiophenone: A Methodological Comparison of In-Vitro and In-Vivo Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel anti-inflammatory agents is a critical endeavor. Among the vast landscape of natural and synthetic compounds, phenolic molecules have garnered significant attention for their potential therapeutic benefits. This guide provides a comprehensive framework for evaluating the anti-inflammatory effects of a specific phenolic compound, 2',5'-Dihydroxypropiophenone, by comparing and contrasting in-vitro and in-vivo methodologies. While direct comparative studies on this particular molecule are not yet prevalent in published literature, this document will serve as a detailed roadmap for researchers aiming to undertake such an investigation. By leveraging established protocols for similar phenolic compounds, we will delineate a logical, scientifically rigorous approach to characterize its anti-inflammatory profile.

Introduction to this compound and the Rationale for Anti-Inflammatory Screening

This compound, a member of the propiophenone family, possesses a chemical structure suggestive of potential anti-inflammatory activity. Its dihydroxyphenyl moiety is a common feature in many natural and synthetic compounds known to exhibit antioxidant and anti-inflammatory properties. The inflammatory cascade is a complex biological process involving a variety of cellular and molecular players. Key pathways often implicated in inflammation include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, the activation of transcription factors such as nuclear factor-kappa B (NF-κB) plays a pivotal role in the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Given the structural similarities of this compound to other bioactive phenolic compounds, it is hypothesized that it may exert anti-inflammatory effects by modulating these key pathways. To rigorously test this hypothesis, a multi-tiered approach, beginning with in-vitro assays and progressing to in-vivo models, is essential.

In-Vitro Evaluation: A Foundational Screening Approach

In-vitro studies offer a controlled and high-throughput environment to initially assess the anti-inflammatory potential of a compound and to elucidate its mechanism of action at a molecular level. These assays are crucial for go/no-go decisions in the early stages of drug discovery.

Key In-Vitro Assays for Anti-Inflammatory Activity

A battery of in-vitro tests should be employed to build a comprehensive profile of this compound's activity.

  • Enzyme Inhibition Assays (COX-1, COX-2, and 5-LOX): These assays directly measure the ability of the compound to inhibit the key enzymes in the arachidonic acid cascade. A selective inhibition of COX-2 over COX-1 is often a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in physiological functions, and its inhibition can lead to side effects.[1][2]

  • Cell-Based Assays for Inflammatory Mediators:

    • Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages: This is a widely used model to mimic bacterial-induced inflammation. Following stimulation with LPS, these cells produce a range of pro-inflammatory mediators. The efficacy of this compound can be quantified by measuring the reduction in the levels of nitric oxide (NO), TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3][4]

    • NF-κB Activation Assay: To determine if the anti-inflammatory effects are mediated through the NF-κB pathway, a reporter gene assay or Western blot analysis for the nuclear translocation of NF-κB subunits (e.g., p65) can be performed.[1][3]

  • Protein Denaturation Inhibition Assay: Inflammation can lead to protein denaturation. This assay assesses the ability of the compound to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin (BSA), providing a general indication of anti-inflammatory potential.[5][6]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes against hypotonicity-induced lysis can be an indicator of anti-inflammatory activity, as the lysosomal membrane is implicated in the inflammatory process.[5][6]

Hypothetical In-Vitro Data Summary

The following table presents a hypothetical summary of in-vitro results for this compound, providing a template for how to present such data.

AssayEndpointThis compound (IC₅₀/EC₅₀)Positive Control (IC₅₀/EC₅₀)
COX-1 InhibitionIC₅₀ (µM)>100Indomethacin (0.5 µM)
COX-2 InhibitionIC₅₀ (µM)15.2Celecoxib (0.1 µM)
5-LOX InhibitionIC₅₀ (µM)25.8Zileuton (1.2 µM)
NO Production (RAW 264.7)IC₅₀ (µM)18.5L-NAME (10 µM)
TNF-α Release (RAW 264.7)IC₅₀ (µM)22.1Dexamethasone (0.5 µM)
IL-6 Release (RAW 264.7)IC₅₀ (µM)28.4Dexamethasone (0.5 µM)
Protein DenaturationEC₅₀ (µg/mL)55.3Diclofenac (25 µg/mL)
Membrane StabilizationEC₅₀ (µg/mL)62.7Diclofenac (30 µg/mL)

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration. Data are hypothetical.

Experimental Protocol: Determination of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only treated group.

Proposed In-Vitro Anti-Inflammatory Mechanism of this compound

The following diagram illustrates a potential mechanism of action for this compound based on the hypothetical in-vitro data, where it may inhibit the NF-κB and COX-2 pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene iNOS_gene iNOS Gene Cytokine_genes Cytokine Genes COX2_protein COX-2 Protein COX2_gene->COX2_protein transcription & translation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_genes->Cytokines transcription & translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins converts NO Nitric Oxide iNOS_protein->NO produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein DHP 2',5'-Dihydroxy- propiophenone DHP->IKK inhibits DHP->COX2_protein inhibits

Proposed mechanism of this compound.

In-Vivo Validation: Translating In-Vitro Findings to a Living System

While in-vitro studies are invaluable for initial screening and mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism. In-vivo studies are therefore indispensable for confirming the anti-inflammatory efficacy and assessing the overall physiological response to this compound.

Common In-Vivo Models for Acute Inflammation
  • Carrageenan-Induced Paw Edema: This is the most widely used model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.[7][8][9]

  • Croton Oil-Induced Ear Edema: This model is useful for assessing the topical anti-inflammatory effects of a compound. Application of croton oil to the mouse ear induces inflammation, and the reduction in ear swelling upon treatment is measured.

  • Zebrafish Larva Tail Fin Amputation: The zebrafish model offers a high-throughput in-vivo alternative for studying inflammation and immune cell migration. The transparent nature of the larvae allows for real-time visualization of neutrophil and macrophage recruitment to the site of injury.[10]

Hypothetical In-Vivo Data Summary

The following table provides a hypothetical summary of in-vivo results for this compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control (Saline)-0.85 ± 0.05-
This compound250.62 ± 0.0427.1%
This compound500.45 ± 0.0347.1%
This compound1000.31 ± 0.0263.5%
Positive Control (Indomethacin)100.35 ± 0.0358.8%

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, with free access to food and water).

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound at various doses (e.g., 25, 50, 100 mg/kg). Administer the treatments orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

  • Calculation: The increase in paw volume is calculated as Vₜ - V₀. The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Workflow for In-Vivo Anti-Inflammatory Evaluation

The following diagram outlines the typical workflow for an in-vivo study of acute inflammation.

G start Start acclimatization Animal Acclimatization (e.g., Wistar rats) start->acclimatization grouping Grouping and Dosing (Vehicle, Positive Control, Test Compound) acclimatization->grouping induction Induction of Inflammation (e.g., Carrageenan Injection) grouping->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement data_analysis Data Analysis and Calculation of % Inhibition measurement->data_analysis end End data_analysis->end

Workflow for in-vivo evaluation of anti-inflammatory activity.

Comparison of In-Vitro and In-Vivo Approaches: A Symbiotic Relationship

In-vitro and in-vivo studies are not mutually exclusive; rather, they are complementary components of a comprehensive drug discovery pipeline.

FeatureIn-Vitro StudiesIn-Vivo Studies
Environment Controlled, artificial environment.Complex, physiological environment of a living organism.
Throughput High-throughput, allowing for rapid screening of many compounds and concentrations.Low-throughput, more time-consuming and resource-intensive.
Mechanistic Insight Excellent for elucidating specific molecular targets and pathways.Provides information on the overall physiological effect, but mechanistic details can be harder to discern.
Pharmacokinetics Does not provide information on absorption, distribution, metabolism, and excretion (ADME).Essential for understanding the pharmacokinetic and pharmacodynamic properties of a compound.
Ethical Concerns Minimal ethical concerns.Significant ethical considerations regarding animal welfare.
Cost Relatively low cost.High cost associated with animal purchase, housing, and care.
Predictive Value May not always translate to in-vivo efficacy.Higher predictive value for clinical outcomes in humans.

Conclusion: A Proposed Path Forward for this compound Research

This guide has outlined a systematic and scientifically rigorous approach for investigating the anti-inflammatory potential of this compound. By initiating with a broad panel of in-vitro assays, researchers can efficiently screen for activity and gain initial insights into the compound's mechanism of action. Promising in-vitro results should then be validated in well-established in-vivo models of inflammation to confirm efficacy in a more complex biological system.

The absence of existing data on this compound presents a unique opportunity for novel research. By following the methodologies detailed in this guide, researchers can contribute valuable knowledge to the field of anti-inflammatory drug discovery and potentially uncover a new therapeutic agent. The integration of both in-vitro and in-vivo data will be paramount in building a compelling case for the further development of this promising compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are foundational pillars of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2',5'-Dihydroxypropiophenone, a compound that, while valuable in synthesis, requires meticulous management due to its inherent hazards. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's risks is critical. This compound is classified with several hazards that dictate its handling and disposal protocols. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation.[1][2] Furthermore, its ecotoxicity profile indicates that it is toxic to aquatic life, making environmental containment a priority.[1]

The causality behind these classifications lies in its chemical structure, a substituted phenolic compound. Phenolic compounds, in general, are known for their corrosive and toxic properties. Therefore, all procedures must be designed to minimize exposure and prevent release into the environment.

Property Value Relevance to Disposal
Molecular Formula C₉H₁₀O₃Provides context for chemical compatibility and potential reactions.
Physical State Solid (Yellow Powder)Dictates handling procedures to avoid dust generation.
Hazards Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Aquatic ToxicityUnderpins the necessity for comprehensive PPE and containment.[1][2]
Incompatibilities Strong oxidizing agents, Strong basesCrucial for waste segregation to prevent dangerous reactions.[3]

Pre-Disposal Safety: Your First Line of Defense

Safe disposal begins long before the waste container is sealed. It starts with proactive safety measures during the handling and use of the chemical.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE. This is not just a recommendation but a critical barrier between you and potential exposure.

  • Eye Protection : Wear chemical safety goggles or safety glasses with side-shields conforming to appropriate government standards.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contamination occurs.[4]

  • Body Protection : A fully buttoned laboratory coat must be worn.[4] For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection : All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[1][4]

Engineering Controls

Always handle this compound within a properly functioning chemical fume hood.[4] This engineering control is essential to minimize respiratory exposure and contain any accidental spills. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

Waste Collection and Segregation
  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material, such as polyethylene, and have a secure, leak-proof screw cap.[10]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Note the concentration if it is in a solution.

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11] Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent violent reactions.[3][10]

Handling Solid and Contaminated Waste
  • Pure Compound : Carefully transfer any unused or waste this compound solid into the designated hazardous waste container. Use tools like a chemical spatula, and avoid any actions that could generate dust.[1]

  • Contaminated Materials : Any items that come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, are also considered hazardous waste. These should be collected in a sealed bag within the fume hood and then placed into the solid hazardous waste container.[5]

  • Contaminated Packaging : The original product container, even if seemingly empty, must be disposed of as unused product.[1] Do not rinse the container into the sink. Seal it and place it with other hazardous waste for pickup.

Final Disposal Pathway: Professional Management

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] Your institution's Environmental Health & Safety (EHS) department is the point of contact for arranging the pickup of hazardous waste.[5][11]

One recommended disposal method by professionals involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the hazardous compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal Licensed Disposal Facility A Generation of Waste (Unused chemical, contaminated items) B Segregate Waste (Keep from incompatibles) A->B C Place in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Schedule Waste Pickup with EHS Office D->E Container Full or Max Storage Time Reached F EHS Transports Waste to Central Accumulation Area E->F G Transport to Licensed Waste Disposal Facility F->G Consolidated Shipment H Final Disposition (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.

  • Personal Protection : Before cleaning, don the appropriate PPE as described in section 2.1.

  • Containment and Cleanup :

    • Do not let the product enter drains.[1]

    • For solid spills, gently sweep or scoop the material to avoid creating dust.[1] Place the collected material into your designated hazardous waste container.[1]

    • Use absorbent pads for solutions, then place the used pads in a sealed bag for disposal as hazardous waste.[12]

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[12]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[7]

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as a dynamic resource; always consult your institution's specific waste management policies and the most current Safety Data Sheet for this compound.

References

Navigating the Safe Handling of 2',5'-Dihydroxypropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling, use, and disposal of 2',5'-Dihydroxypropiophenone. As researchers and scientists, our pursuit of innovation must be anchored in a steadfast commitment to safety. This document moves beyond generic protocols to provide you with a deep, causal understanding of the necessary precautions for this specific aromatic ketone. By integrating field-proven insights with authoritative standards, this guide aims to empower you to work confidently and safely, making your laboratory a bastion of both discovery and well-being.

Understanding the Hazard Profile of this compound

This compound (CAS No: 938-46-5) is a valuable compound in various research and development applications. However, a thorough understanding of its hazard profile is the foundational pillar of its safe utilization. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes irritation upon contact with the skin.

  • Serious Eye Irritation: Can cause significant damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

These hazards dictate a stringent set of handling protocols and the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a scientifically-driven decision based on the specific chemical's properties. For this compound, the following PPE is mandatory:

Eye and Face Protection
  • Safety Glasses with Side-Shields: These are the minimum requirement to protect against splashes.

  • Chemical Splash Goggles: Recommended when there is a higher risk of splashing, for instance, when handling larger quantities or during vigorous mixing.

  • Face Shield: Should be worn in conjunction with goggles when there is a significant risk of splashing or when handling the powder outside of a contained system.

Skin Protection
  • Laboratory Coat: A standard lab coat is essential to protect against accidental spills on clothing.

  • Gloves: The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged or direct contact with aromatic ketones, more robust options should be considered. Butyl rubber or Viton® gloves are recommended for extended handling periods due to their superior resistance to ketones and aromatic compounds. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide an additional layer of protection.

Respiratory Protection
  • Work in a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator: If work cannot be performed in a fume hood and there is a risk of inhaling the powder, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) must be worn.

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Equipment When to Use
Eye/Face Safety Glasses with Side-ShieldsMinimum requirement for all handling.
Chemical Splash GogglesHigher risk of splashing.
Face Shield (with goggles)Significant splash risk or handling outside containment.
Skin Laboratory CoatAll handling procedures.
Nitrile GlovesIncidental contact.
Butyl Rubber or Viton® GlovesExtended or direct contact.
Respiratory Chemical Fume HoodAll handling of powder.
NIOSH-approved Respirator (N95+)If a fume hood is not available and inhalation is possible.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow is designed to guide you through the process from receipt to use.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the container, inspect it for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings, in accordance with OSHA's Hazard Communication Standard.[1][2]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly designated for hazardous chemicals.

Preparation and Use
  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Powder: To minimize the risk of inhalation, weigh the powder inside the fume hood. Use a disposable weighing boat. If a balance is not available inside the hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.

  • Dissolving the Powder: When preparing solutions, add the powder slowly to the solvent to avoid splashing. Use a magnetic stirrer to ensure gentle and thorough mixing.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For a powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.

  • Clean-up: Carefully scoop the absorbed material or the covered powder into a labeled, sealable waste container. Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a legal and ethical responsibility. Adherence to EPA and local regulations is mandatory.[3][4]

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: All waste containers must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Disposal Procedure:

    • Unused Product: Dispose of unused this compound as hazardous waste. Do not pour it down the drain.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing boats, and absorbent paper, must be collected in a designated hazardous waste container.

    • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Engage a Certified Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. Follow their procedures for waste pickup and disposal.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and PPE selection.

HandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_disposal Waste Management & Disposal Receive Receive & Inspect Container Store Store in a Cool, Dry, Ventilated Area Receive->Store Label Ensure Proper Labeling Store->Label PrepArea Prepare Work Area in Fume Hood Label->PrepArea Weigh Weigh Powder PrepArea->Weigh Dissolve Prepare Solution Weigh->Dissolve Segregate Segregate Waste Dissolve->Segregate Containerize Use Labeled, Sealed Containers Segregate->Containerize Dispose Dispose via Certified Vendor Containerize->Dispose Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Immediate Action DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Spill Area Contain->Cleanup DisposeSpillWaste Dispose of Contaminated Materials Cleanup->DisposeSpillWaste DisposeSpillWaste->Dispose

Caption: Workflow for handling this compound.

PPESelection cluster_exposure Potential Exposure cluster_ppe Select PPE Start Assess Task Inhalation Inhalation of Powder Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeSplash Eye Splash Start->EyeSplash Respirator Fume Hood or Respirator Inhalation->Respirator Gloves Appropriate Gloves SkinContact->Gloves Goggles Goggles/Face Shield EyeSplash->Goggles

Caption: Decision-making for PPE selection.

By adhering to these detailed protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound. A proactive and informed approach to laboratory safety is paramount to fostering an environment of scientific excellence and personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dihydroxypropiophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dihydroxypropiophenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.